molecular formula C49H34F2N6Na6O23S6 B15568980 NF157

NF157

Cat. No.: B15568980
M. Wt: 1443.2 g/mol
InChI Key: MHISKYJDQWAUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NF157 is a useful research compound. Its molecular formula is C49H34F2N6Na6O23S6 and its molecular weight is 1443.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C49H34F2N6Na6O23S6

Molecular Weight

1443.2 g/mol

InChI

InChI=1S/C49H34F2N6O23S6.6Na/c50-33-9-7-25(47(60)54-35-11-13-39(83(69,70)71)31-19-29(81(63,64)65)21-41(43(31)35)85(75,76)77)17-37(33)56-45(58)23-3-1-5-27(15-23)52-49(62)53-28-6-2-4-24(16-28)46(59)57-38-18-26(8-10-34(38)51)48(61)55-36-12-14-40(84(72,73)74)32-20-30(82(66,67)68)22-42(44(32)36)86(78,79)80;;;;;;/h1-22H,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;;;

InChI Key

MHISKYJDQWAUGW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of NF157: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) activated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP).[1][2][3][4] This guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate these properties. Its potential therapeutic implications, particularly in inflammatory conditions such as osteoarthritis and atherosclerosis, are rooted in its ability to modulate key cellular signaling pathways.[2][5]

Core Mechanism: P2Y11 Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the P2Y11 receptor.[1] P2Y11 is unique among P2Y receptors as it couples to both Gs and Gq proteins, leading to the activation of two distinct downstream signaling cascades: the adenylyl cyclase/cAMP pathway and the phospholipase C/intracellular calcium pathway.[6] By binding to the P2Y11 receptor, this compound prevents the binding of endogenous agonists like ATP, thereby inhibiting the initiation of these signaling cascades.

Quantitative Analysis of Receptor Binding and Potency

This compound exhibits nanomolar potency for the human P2Y11 receptor, with significantly lower affinity for other P2Y and P2X receptor subtypes. This selectivity is a key feature of its pharmacological profile.

Receptor SubtypeIC50KiSelectivity over P2Y11Reference
P2Y11 463 nM 44.3 nM - [1][2]
P2Y11811 µM187 µM>650-fold[1][2]
P2Y2170 µM28.9 µM>650-fold[1][2]
P2X1--No selectivity[1][2]
P2X2--3-fold[1][2]
P2X3--8-fold[1][2]
P2X4-->22-fold[1][2]
P2X7-->67-fold[1][2]

Downstream Signaling Pathways Modulated by this compound

By blocking the P2Y11 receptor, this compound effectively inhibits the downstream signaling pathways initiated by its activation. This has significant consequences for cellular function, particularly in inflammatory and immune responses.

Inhibition of cAMP Production

Activation of the P2Y11 receptor by an agonist leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][8] this compound blocks this ATP- or LPS-induced increase in cAMP.[7]

cluster_membrane Cell Membrane P2Y11 P2Y11 Receptor AC Adenylyl Cyclase P2Y11->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP (Agonist) ATP->P2Y11 Activates This compound This compound (Antagonist) This compound->P2Y11 Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Figure 1: this compound inhibits the P2Y11-cAMP signaling pathway.
Attenuation of Intracellular Calcium Mobilization

The coupling of the P2Y11 receptor to the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[9][10][11] This rise in intracellular calcium is a crucial second messenger in many cellular processes. This compound has been shown to reduce the increase in intracellular calcium that is typically induced by P2Y11 agonists.[1]

cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum P2Y11 P2Y11 Receptor PLC Phospholipase C (PLC) P2Y11->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor Ca2_cyto Cytosolic Ca2+ IP3R->Ca2_cyto Releases ATP ATP (Agonist) ATP->P2Y11 Activates This compound This compound (Antagonist) This compound->P2Y11 Inhibits IP3->IP3R Binds to Ca2_er ER Ca2+

Figure 2: this compound attenuates P2Y11-mediated calcium release.
Modulation of Inflammatory Pathways: NF-κB and MAPK

This compound has demonstrated significant anti-inflammatory effects by inhibiting the activation of key inflammatory signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][12][13]

In the context of endothelial inflammation induced by oxidized low-density lipoprotein (ox-LDL), this compound was found to:

  • Inhibit the phosphorylation of p38 MAPK.[5]

  • Suppress the nuclear translocation of the p65 subunit of NF-κB.[2][5]

  • Reduce the expression of downstream inflammatory mediators such as E-selectin, VCAM-1, IL-6, and TNF-α.[5]

These actions collectively reduce the adhesion of monocytes to endothelial cells, a critical early event in atherosclerosis.[5]

cluster_membrane Cell Membrane P2Y11 P2Y11 Receptor p38 p38 MAPK P2Y11->p38 Activates NFkB NF-κB (p65) P2Y11->NFkB Activates oxLDL ox-LDL oxLDL->P2Y11 Activates This compound This compound This compound->P2Y11 Inhibits Nucleus Nucleus p38->Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

Figure 3: this compound inhibits ox-LDL-induced inflammatory signaling.

Experimental Protocols

The characterization of this compound's mechanism of action has been achieved through a variety of in vitro assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the P2Y11 receptor.

Methodology:

  • Membranes from cells recombinantly expressing the human P2Y11 receptor are prepared.

  • A constant concentration of a radiolabeled P2Y11 agonist (e.g., [³H]ATP) is incubated with the membranes.

  • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Intracellular Calcium Measurement

Objective: To assess the effect of this compound on agonist-induced intracellular calcium mobilization.

Methodology:

  • Cells expressing the P2Y11 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • The cells are washed to remove extracellular dye.

  • Baseline fluorescence is measured using a fluorescence plate reader or a microscope.

  • Cells are pre-incubated with this compound or a vehicle control.

  • A P2Y11 agonist (e.g., ATP) is added to stimulate the cells.

  • Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are recorded over time.

cAMP Accumulation Assay

Objective: To determine the effect of this compound on agonist-induced cAMP production.

Methodology:

  • Cells expressing the P2Y11 receptor are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Cells are pre-treated with this compound or a vehicle control.

  • A P2Y11 agonist (e.g., ATP) is added to stimulate adenylyl cyclase.

  • The reaction is stopped, and the cells are lysed.

  • The concentration of cAMP in the cell lysate is quantified using a competitive enzyme immunoassay (EIA) or a similar detection method.

Conclusion

This compound acts as a highly selective and potent antagonist of the P2Y11 receptor. Its mechanism of action involves the direct blockade of this receptor, leading to the inhibition of both the adenylyl cyclase/cAMP and phospholipase C/intracellular calcium signaling pathways. Furthermore, this compound demonstrates significant anti-inflammatory properties by attenuating the activation of the NF-κB and MAPK signaling cascades. These characteristics make this compound a valuable research tool for studying the physiological and pathological roles of the P2Y11 receptor and a potential therapeutic candidate for a range of inflammatory diseases.

References

NF157: A Technical Guide to a Selective P2Y11 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y receptor family, a class of G-protein coupled receptors (GPCRs), plays a crucial role in various physiological processes by responding to extracellular nucleotides like ATP. Among these, the P2Y11 receptor is unique in its dual coupling to both Gs and Gq proteins, leading to the activation of both adenylyl cyclase and phospholipase C pathways.[1][2][3] This distinct signaling capability makes P2Y11 a significant target in immunology, inflammation, and other therapeutic areas.[4][5] NF157, a derivative of suramin, has emerged as a potent and selective antagonist of the P2Y11 receptor, providing a valuable pharmacological tool for elucidating the receptor's functions.[6] This guide provides an in-depth overview of this compound, including its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Pharmacological Profile of this compound

This compound is a symmetrically structured molecule derived from suramin, chemically identified as 8,8′-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt. Its antagonistic properties have been primarily characterized by its high affinity and selectivity for the human P2Y11 receptor.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been determined through various in vitro assays. The following table summarizes the key quantitative data.

Target ReceptorPotency (IC50)Binding Affinity (Ki)pKiSelectivity over P2Y11 (fold)
P2Y11 463 nM [4][7]44.3 nM [4][7]7.35 [4][7]-
P2Y11811 µM[4][7]187 µM[4]->650[4][6][7]
P2Y2170 µM[4][7]28.9 µM[4]->650[4][6][7]
P2X1---No selectivity[4][7]
P2X2---3[4]
P2X3---8[4][6]
P2X4--->22[4][6]
P2X7--->67[4][6]

P2Y11 Receptor Signaling Pathways

The P2Y11 receptor is distinguished by its ability to activate two primary signaling cascades upon stimulation by ATP.[1] This dual signaling is crucial for its diverse physiological roles. This compound acts by competitively binding to the receptor, thereby preventing ATP from initiating these downstream events.

P2Y11 Signaling Cascade

P2Y11_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y11 P2Y11 Receptor Gs Gs P2Y11->Gs Gq Gq P2Y11->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 DAG DAG PKA PKA cAMP->PKA activates Cellular_Response_cAMP Cellular Response (e.g., anti-inflammatory) PKA->Cellular_Response_cAMP Ca2 Ca²⁺ IP3->Ca2 mobilizes PKC PKC DAG->PKC activates Cellular_Response_Ca Cellular Response (e.g., pro-inflammatory) Ca2->Cellular_Response_Ca PKC->Cellular_Response_Ca ATP_out Extracellular ATP ATP_out->P2Y11 activates This compound This compound This compound->P2Y11 inhibits

Caption: P2Y11 receptor dual signaling pathway and inhibition by this compound.

As depicted, extracellular ATP binding to the P2Y11 receptor activates both Gs and Gq proteins. The Gs pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9] The Gq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[10] this compound exerts its antagonistic effect by blocking the initial step of ATP binding.

Experimental Protocols

The characterization of P2Y11 antagonists like this compound relies on specific in vitro assays to measure their impact on the receptor's signaling pathways. Below are detailed methodologies for two key experiments.

Calcium Mobilization Assay

This assay is used to determine the effect of a compound on the Gq-mediated pathway by measuring changes in intracellular calcium concentration.

  • Principle: P2Y11 activation leads to IP3 production and subsequent release of Ca²⁺ from intracellular stores. This transient increase in cytosolic Ca²⁺ is detected using a fluorescent calcium indicator. An antagonist will inhibit this ATP-induced calcium rise.

  • Cell Line: Human 1321N1 astrocytoma cells stably transfected with the human P2Y11 receptor are commonly used as they lack endogenous P2 receptors.[9]

  • Reagents and Equipment:

    • 1321N1-P2Y11 cells

    • Cell culture medium (e.g., DMEM)

    • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

    • Pluronic F-127

    • Krebs-Ringer-HEPES (KRH) buffer

    • ATP (agonist)

    • This compound (antagonist)

    • Fluorometric imaging plate reader or fluorescence microscope

  • Procedure:

    • Cell Seeding: Seed 1321N1-P2Y11 cells into 96-well black-walled, clear-bottom plates and culture until confluent.

    • Dye Loading: Wash the cells with KRH buffer. Incubate the cells with the calcium indicator dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in KRH buffer for 1 hour at 37°C in the dark.

    • Washing: Wash the cells twice with KRH buffer to remove excess dye.

    • Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

    • Measurement: Place the plate in the fluorometric reader. Measure the baseline fluorescence.

    • Agonist Stimulation: Inject a solution of ATP (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Data Recording: Record the fluorescence intensity over time. The peak fluorescence indicates the extent of calcium mobilization.

    • Analysis: The inhibitory effect of this compound is calculated by comparing the peak fluorescence in the presence of the antagonist to the control (ATP alone). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

cAMP Accumulation Assay

This assay quantifies the effect of a compound on the Gs-mediated pathway by measuring the accumulation of intracellular cAMP.

  • Principle: Activation of the P2Y11 receptor stimulates adenylyl cyclase to produce cAMP. A phosphodiesterase (PDE) inhibitor is used to prevent the degradation of cAMP, allowing for its accumulation to be measured. An antagonist will inhibit this ATP-induced cAMP production.

  • Cell Line: CHO-K1 cells stably expressing the human P2Y11 receptor are a suitable model.[11]

  • Reagents and Equipment:

    • CHO-K1-P2Y11 cells

    • Cell culture medium

    • Rolipram (B1679513) (a PDE4 inhibitor)

    • ATP (agonist)

    • This compound (antagonist)

    • Lysis buffer

    • cAMP immunoassay kit (e.g., ELISA or radioimmunoassay)

    • Plate reader (for ELISA) or gamma counter (for radioimmunoassay)

  • Procedure:

    • Cell Seeding: Seed CHO-K1-P2Y11 cells in 24- or 48-well plates and grow to near confluency.

    • Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with a PDE inhibitor such as 25 µM rolipram for 30 minutes to inhibit cAMP degradation.[11]

    • Antagonist Treatment: Add different concentrations of this compound to the cells and incubate for an additional 15 minutes.

    • Agonist Stimulation: Add ATP to stimulate cAMP production and incubate for a defined period (e.g., 15 minutes).

    • Cell Lysis: Stop the reaction by removing the medium and adding a lysis buffer.

    • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial immunoassay kit, following the manufacturer's instructions.

    • Analysis: Determine the concentration-response curve for this compound's inhibition of ATP-stimulated cAMP accumulation to calculate the IC50 value.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing P2Y11 receptor antagonists.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Studies (Optional) Primary_Screening Primary Screening (e.g., Ca²⁺ Mobilization Assay) Hit_Confirmation Hit Confirmation Primary_Screening->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assay Secondary Assay (cAMP Accumulation) Dose_Response->Secondary_Assay Selectivity_Panel Selectivity Profiling (vs. other P2Y/P2X receptors) Secondary_Assay->Selectivity_Panel Animal_Model Disease Model Studies (e.g., Inflammation, OA) Selectivity_Panel->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Lead_Candidate Lead Candidate PK_PD->Lead_Candidate Start Compound Library Start->Primary_Screening

Caption: Workflow for the identification and characterization of P2Y11 antagonists.

Applications and Limitations

This compound serves as a critical research tool for investigating the physiological and pathophysiological roles of the P2Y11 receptor. It has been employed in studies related to T-cell migration[8], TNF-α-induced collagen degradation in osteoarthritis models[4][7], and the regulation of macrophage activation.[12]

Despite its high selectivity for P2Y11 over most other P2Y receptors, a significant limitation of this compound is its lack of selectivity against the P2X1 receptor.[4][7] This necessitates careful experimental design and the use of control experiments to dissect the specific effects of P2Y11 inhibition. Furthermore, the presence of other P2Y receptors, such as P2Y1, can influence the pharmacological effects of P2Y11 ligands due to receptor heterodimerization.[1]

Conclusion

This compound is a potent and, for the most part, highly selective antagonist of the P2Y11 receptor, making it an indispensable tool for the scientific community. Its ability to block the dual signaling pathways of P2Y11 allows for detailed investigation into the receptor's function in health and disease. A thorough understanding of its pharmacological profile, coupled with appropriate experimental methodologies, will continue to advance our knowledge of purinergic signaling and may pave the way for novel therapeutic strategies targeting the P2Y11 receptor.

References

The Role of NF157 in cAMP Modulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) with a unique dual coupling mechanism to both Gs and Gq signaling pathways. Its primary role in cyclic adenosine (B11128) monophosphate (cAMP) modulation stems from its inhibitory action on the Gs-adenylyl cyclase axis. By blocking the binding of endogenous agonists like ATP to the P2Y11 receptor, this compound effectively prevents the activation of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This guide provides a comprehensive overview of the molecular mechanisms of this compound, detailed experimental protocols for its characterization, quantitative data on its activity, and visual representations of the involved signaling pathways and experimental workflows.

Introduction to this compound and the P2Y11 Receptor

The P2Y11 receptor is an important member of the P2Y family of purinergic receptors, which are activated by extracellular nucleotides such as adenosine triphosphate (ATP).[1] Unlike other P2Y receptors that primarily couple to Gq or Gi proteins, the P2Y11 receptor is unique in its ability to also couple to the Gs alpha subunit of heterotrimeric G proteins.[2] This Gs coupling stimulates adenylyl cyclase (AC) activity, leading to the conversion of ATP into the second messenger cAMP.[3] The subsequent rise in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a variety of cellular substrates, including the transcription factor cAMP response element-binding protein (CREB).[4][5]

This compound is a synthetic, non-nucleotide antagonist that exhibits high selectivity for the human P2Y11 receptor.[6] Its antagonistic properties make it an invaluable tool for elucidating the physiological and pathological roles of the P2Y11 receptor and for the development of therapeutics targeting this pathway.

Mechanism of Action: this compound-Mediated cAMP Modulation

The primary mechanism by which this compound modulates cAMP levels is through competitive antagonism at the P2Y11 receptor.

  • Inhibition of Gs Protein Activation: In the presence of an agonist like ATP, the P2Y11 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gs alpha subunit. The activated Gsα-GTP complex then dissociates and stimulates adenylyl cyclase. This compound, by binding to the P2Y11 receptor, prevents this agonist-induced conformational change, thereby inhibiting the activation of the Gs protein.

  • Suppression of Adenylyl Cyclase Activity: As a direct consequence of preventing Gs activation, this compound indirectly inhibits the activity of adenylyl cyclase. This blockade prevents the synthesis of cAMP from ATP.

  • Downregulation of Downstream cAMP Signaling: The reduction in intracellular cAMP levels prevents the activation of PKA and the subsequent phosphorylation of its downstream targets, including CREB.[7][8] This can have profound effects on gene transcription and other cellular processes regulated by the cAMP/PKA pathway.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound's activity and selectivity based on available literature.

Table 1: Inhibitory Potency of this compound at Purinergic Receptors

ReceptorSpeciesParameterValueReference(s)
P2Y11HumanIC50463 nM[6]
P2Y1HumanKi>10,000 nM
P2Y2HumanKi>10,000 nM
P2X1HumanIC50~500 nM

Note: IC50 and Ki values can vary depending on the experimental conditions and assay format.

Table 2: Effect of this compound on Agonist-Induced cAMP Production

Cell LineAgonistThis compound Concentration% Inhibition of cAMP ProductionReference(s)
THP-1ATP (100 µM)50 µMSignificant reduction (exact % not specified)[9]
THP-1LPS (10 µg/mL)50 µMSignificant reduction (exact % not specified)[9]

Further quantitative data on the percentage of inhibition at various this compound concentrations are needed for a more comprehensive analysis.

Signaling Pathways and Experimental Workflows

P2Y11 Receptor Signaling Pathway and Inhibition by this compound

The following diagram illustrates the dual signaling pathways of the P2Y11 receptor and the point of intervention by this compound.

P2Y11_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_Gs Gs Pathway cluster_Gq Gq Pathway ATP ATP P2Y11R P2Y11 Receptor ATP->P2Y11R Activates This compound This compound This compound->P2Y11R Inhibits Gs Gs P2Y11R->Gs Gq Gq P2Y11R->Gq AC Adenylyl Cyclase Gs->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP PKA PKA ATP_cAMP->PKA Activates CREB CREB -> pCREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription PLC Phospholipase C Gq->PLC Activates PIP2_IP3_DAG PIP2 -> IP3 + DAG PLC->PIP2_IP3_DAG Ca2+ [Ca2+]i ↑ PIP2_IP3_DAG->Ca2+ PKC PKC PIP2_IP3_DAG->PKC

P2Y11 Receptor Signaling and this compound Inhibition.
Experimental Workflow for Assessing this compound-Mediated Inhibition of cAMP Production

This diagram outlines a typical workflow for quantifying the inhibitory effect of this compound on agonist-induced cAMP production.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., THP-1 or P2Y11-expressing cells) Pre-incubation 2. Pre-incubation with this compound (Varying concentrations) Cell_Culture->Pre-incubation Agonist_Stimulation 3. Agonist Stimulation (e.g., ATP or Forskolin) Pre-incubation->Agonist_Stimulation Cell_Lysis 4. Cell Lysis Agonist_Stimulation->Cell_Lysis cAMP_Assay 5. cAMP Measurement (HTRF, AlphaScreen, or ELISA) Cell_Lysis->cAMP_Assay Data_Analysis 6. Data Analysis (IC50 determination) cAMP_Assay->Data_Analysis

Workflow for this compound Inhibition of cAMP Production.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Utilize a cell line endogenously expressing the P2Y11 receptor (e.g., human monocyte-like THP-1 cells) or a host cell line (e.g., HEK293, CHO) stably transfected with a human P2Y11 receptor expression vector.

  • Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.[10]

  • Cell Plating: For adherent cells, seed them in 96-well plates at a density of 30,000-100,000 cells/well and allow them to attach overnight. For suspension cells, use poly-D lysine (B10760008) coated plates and centrifuge to settle the cells before the experiment.[11]

  • Antagonist Pre-incubation: Remove the culture medium and wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Add varying concentrations of this compound (e.g., 0.1 nM to 100 µM) to the wells and pre-incubate for 30 minutes at room temperature.[9]

  • Agonist Stimulation: Add a fixed concentration of a P2Y11 agonist (e.g., ATP at its EC50 or EC80 concentration) to the wells. To bypass the receptor and directly activate adenylyl cyclase, forskolin (B1673556) can be used as a control.[12][13] Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.[14]

Measurement of Intracellular cAMP Levels

This is a competitive immunoassay based on FRET.

  • Cell Lysis and Reagent Addition: Following agonist stimulation, add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP cryptate antibody to the wells.[15]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[14]

  • Data Analysis: Calculate the 665/620 ratio and determine the cAMP concentration based on a standard curve. The signal is inversely proportional to the cAMP concentration.[16]

This is a bead-based proximity assay.

  • Cell Lysis and Reagent Addition: After stimulation, lyse the cells and add a mixture of biotinylated-cAMP, streptavidin-donor beads, and anti-cAMP acceptor beads.[17][18]

  • Incubation: Incubate the plate in the dark at room temperature for 1-3 hours.

  • Plate Reading: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: The signal is inversely proportional to the amount of intracellular cAMP. Determine cAMP concentrations from a standard curve.[19]

This is a competitive ELISA.

  • Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.[20]

  • Sample Preparation: Collect the cell lysate and centrifuge to remove debris.

  • ELISA Procedure: Add the cell lysates and cAMP standards to a microplate pre-coated with a cAMP antibody. Add HRP-conjugated cAMP and incubate. The unlabeled cAMP in the sample will compete with the HRP-cAMP for antibody binding.[11]

  • Detection: After washing, add a substrate solution and measure the absorbance at 450 nm. The absorbance is inversely proportional to the cAMP concentration.[20]

Determination of Antagonist Potency (IC50)
  • Dose-Response Curve: Generate a dose-response curve by plotting the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration.

  • Non-linear Regression: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition.[21][22][23]

Conclusion

This compound serves as a critical pharmacological tool for investigating the role of the P2Y11 receptor in cAMP-mediated signaling. Its ability to selectively antagonize this receptor and consequently modulate intracellular cAMP levels provides a powerful means to dissect the complex downstream effects of this signaling pathway. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to study the intricate mechanisms of P2Y11 receptor function and to explore its potential as a therapeutic target. Further research is warranted to fully quantify the inhibitory effects of this compound on cAMP production under various conditions and in different cellular contexts.

References

The P2Y11 Antagonist NF157: A Technical Guide to its Inhibition of the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the compound NF157 as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, a potent and selective antagonist of the P2Y11 purinergic receptor, has demonstrated significant inhibitory effects on NF-κB activation. This document collates available quantitative data, details the mechanistic link between the P2Y11 receptor and NF-κB signaling, and provides comprehensive, standardized protocols for key experimental assays utilized in the characterization of NF-κB inhibitors. Visualizations of the signaling pathway, the proposed mechanism of inhibition, and experimental workflows are provided to facilitate a deeper understanding of this compound's mechanism of action and its potential therapeutic applications in inflammatory and immune-related disorders.

Introduction to the NF-κB Pathway

The NF-κB family of transcription factors are critical regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as Inhibitors of κB (IκBs). The canonical NF-κB signaling pathway is most commonly initiated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β). This activation leads to the recruitment of adaptor proteins to the cytokine receptor, which in turn activates the IκB kinase (IKK) complex. The IKK complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65/p50 heterodimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific κB sites in the promoter and enhancer regions of target genes, initiating the transcription of pro-inflammatory and other response genes.

A non-canonical pathway also exists, which is activated by a subset of TNF receptor superfamily members and is dependent on NF-κB-inducing kinase (NIK) and IKKα. This pathway leads to the processing of the p100 precursor protein to its p52 form, which then dimerizes with RelB and translocates to the nucleus.

This compound: A P2Y11 Receptor Antagonist with NF-κB Inhibitory Properties

This compound is a selective antagonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR) that is stimulated by extracellular ATP. Emerging evidence has established a functional link between P2Y11 receptor activation and the modulation of the NF-κB pathway. In certain immune cells, such as dendritic cells and macrophages, the activation of the P2Y11 receptor has been shown to induce downstream signaling cascades that culminate in the activation of NF-κB. Specifically, P2Y11 receptor signaling can proceed through the IKK complex, leading to the activation of the canonical NF-κB pathway. Additionally, there is evidence for the involvement of the P2Y11 receptor in the non-canonical NF-κB pathway in dendritic cells.

As a P2Y11 antagonist, this compound is proposed to exert its inhibitory effect on the NF-κB pathway by blocking the initial signaling events triggered by extracellular ATP binding to the P2Y11 receptor. This upstream inhibition prevents the subsequent activation of the IKK complex and the downstream phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes.

Quantitative Data on this compound Inhibition of NF-κB

While a formal IC50 value for the direct inhibition of the NF-κB pathway by this compound has not been extensively reported in the literature, studies have demonstrated its efficacy at specific concentrations. The available quantitative data is summarized in the table below.

CompoundAssay TypeCell TypeStimulusEffective ConcentrationObserved Effect
This compound NF-κB Luciferase Reporter AssayNot SpecifiedTNF-α30 µM and 60 µMSignificant reduction in luciferase activity
This compound p65 Nuclear TranslocationNot SpecifiedTNF-α30 µM and 60 µMAlmost complete restoration of cytoplasmic p65 localization

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of compounds like this compound on the NF-κB pathway.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB. Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM reduced-serum medium

  • NF-κB stimulus (e.g., TNF-α)

  • This compound or other test compounds

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA-lipid complex. In a sterile tube, dilute 100 ng of the NF-κB luciferase reporter plasmid and 10 ng of the Renilla control plasmid in 10 µL of Opti-MEM.

    • In a separate tube, dilute 0.3 µL of Lipofectamine 3000 in 10 µL of Opti-MEM.

    • Combine the diluted DNA and Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.

    • Add 20 µL of the DNA-lipid complex to each well.

    • Incubate for 24 hours at 37°C.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, remove the media and replace it with 90 µL of fresh, serum-free DMEM.

    • Add 10 µL of this compound at various concentrations (e.g., 1, 10, 30, 60, 100 µM) to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C.

    • Add 10 µL of TNF-α (final concentration of 10 ng/mL) to all wells except the unstimulated control.

    • Incubate for 6-8 hours at 37°C.

  • Luciferase Measurement:

    • Equilibrate the plate to room temperature.

    • Prepare the Dual-Luciferase Assay reagents according to the manufacturer's instructions.

    • Add 100 µL of the Luciferase Assay Reagent II (Stop & Glo® Reagent) to each well and mix. Measure the Renilla luciferase activity.

    • Add 100 µL of the Luciferase Assay Reagent to each well and mix. Measure the firefly luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the stimulated control.

Western Blot for Phosphorylated IκBα (p-IκBα)

This technique is used to detect the levels of phosphorylated IκBα, a key indicator of IKK activation and upstream NF-κB pathway activity.

Materials:

  • RAW 264.7 macrophages (or other suitable cell line)

  • Complete cell culture medium

  • NF-κB stimulus (e.g., Lipopolysaccharide - LPS)

  • This compound or other test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-IκBα (Ser32), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-IκBα overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total IκBα and a loading control like β-actin for normalization.

Immunofluorescence for p65 Nuclear Translocation

This imaging-based assay visualizes the subcellular localization of the NF-κB p65 subunit.

Materials:

  • HeLa cells (or other suitable cell line)

  • Glass coverslips in a 24-well plate

  • Complete cell culture medium

  • NF-κB stimulus (e.g., TNF-α)

  • This compound or other test compounds

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 30-60 minutes.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-p65 antibody (diluted in blocking solution) for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash with PBS.

  • Nuclear Staining and Mounting:

    • Incubate with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and p65 (green) channels.

    • Analyze the images to quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, the proposed mechanism of this compound inhibition, and a typical experimental workflow.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates p_IkappaB p-IκBα IKK_complex->p_IkappaB Phosphorylates IkappaB IκBα NFkB NF-κB (p65/p50) IkappaB_NFkB IκBα-NF-κB (Inactive) IkappaB_NFkB->IKK_complex NFkB_active NF-κB (Active) IkappaB_NFkB->NFkB_active Releases Ub Ubiquitination p_IkappaB->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkappaB Degrades Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Initiates NF157_Inhibition_Mechanism cluster_cell Cellular Response ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Activates Downstream_Signaling Downstream Signaling P2Y11->Downstream_Signaling This compound This compound This compound->P2Y11 Inhibits IKK_complex IKK Complex Activation Downstream_Signaling->IKK_complex IkappaB_degradation IκBα Degradation IKK_complex->IkappaB_degradation NFkB_translocation NF-κB Nuclear Translocation IkappaB_degradation->NFkB_translocation Gene_Expression Inflammatory Gene Expression NFkB_translocation->Gene_Expression Experimental_Workflow Start Start: Cell Culture Compound_Treatment Pre-treatment with this compound Start->Compound_Treatment Stimulation Stimulation (e.g., TNF-α) Compound_Treatment->Stimulation Endpoint Endpoint Assays Stimulation->Endpoint Luciferase Luciferase Assay (NF-κB Activity) Endpoint->Luciferase Western_Blot Western Blot (p-IκBα Levels) Endpoint->Western_Blot Immunofluorescence Immunofluorescence (p65 Translocation) Endpoint->Immunofluorescence Data_Analysis Data Analysis and Interpretation Luciferase->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis

The P2Y11 Receptor and its Modulation by NF546: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physiological Role, Signaling, and Experimental Analysis of the P2Y11 Receptor and the Agonist NF546.

Introduction

The P2Y11 receptor is a unique member of the P2Y family of G protein-coupled receptors (GPCRs), distinguished by its dual coupling to both Gs and Gq signaling pathways. This duality allows it to modulate intracellular levels of both cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca2+), leading to a wide range of physiological responses. Predominantly expressed in immune cells, including T lymphocytes, macrophages, and dendritic cells, the P2Y11 receptor plays a critical role in modulating inflammatory and immune responses.[1][2][3] Its natural ligand is adenosine triphosphate (ATP), a key signaling molecule released during cellular stress and inflammation.[2]

The study of the P2Y11 receptor has been significantly advanced by the development of selective pharmacological tools. Among these, NF546 has emerged as a potent and selective non-nucleotide agonist, while NF157 serves as a selective antagonist.[4][5][6] This guide provides a comprehensive overview of the physiological roles of the P2Y11 receptor, with a particular focus on its activation by NF546. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of P2Y11 signaling, pharmacology, and experimental investigation.

Physiological Role of the P2Y11 Receptor

The P2Y11 receptor is a key regulator of immune cell function, with roles in cell migration, maturation, and cytokine release.

In T Lymphocytes: The P2Y11 receptor is crucial for T-cell migration. It is involved in the polarization of T lymphocytes, a process essential for their movement towards sites of inflammation or infection.[7] Autocrine stimulation of P2Y11 by ATP released from the T-cells themselves helps to coordinate this migratory process.[7]

In Macrophages: P2Y11 receptor expression is upregulated during the differentiation of M2 macrophages, which are involved in the resolution of inflammation and tissue repair.[1][2] Activation of P2Y11 in these cells can promote an anti-inflammatory and pro-angiogenic phenotype.[8]

In Dendritic Cells: The P2Y11 receptor mediates the ATP-induced maturation of human monocyte-derived dendritic cells.[9][10] This process is critical for the initiation of adaptive immune responses. P2Y11 activation, leading to increased intracellular cAMP, synergizes with other maturation signals to enhance the expression of maturation markers and the secretion of cytokines like IL-12.[9]

P2Y11 Receptor Signaling Pathways

The P2Y11 receptor is unique among P2Y receptors in its ability to couple to both Gs and Gq proteins, leading to the activation of two distinct downstream signaling cascades.[3]

  • Gs-cAMP Pathway: Upon agonist binding, the P2Y11 receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to modulate cellular processes such as gene expression and cell metabolism.[7][11]

  • Gq-PLC-Ca2+ Pathway: The P2Y11 receptor also activates the Gq alpha subunit, which stimulates phospholipase C (PLC).[1] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[12] The increase in intracellular Ca2+ and the presence of DAG together activate Protein Kinase C (PKC), which then phosphorylates its own set of downstream targets, influencing processes like cell proliferation and differentiation.[12]

P2Y11 Receptor Dual Signaling Pathways

Quantitative Data: Pharmacology of P2Y11 Ligands

The following table summarizes the potency and selectivity of key pharmacological modulators of the P2Y11 receptor.

CompoundTypepEC50 / pKi / IC50Selectivity ProfileReference(s)
NF546 AgonistpEC50 = 6.27Selective for P2Y11 over a range of other P2Y and P2X receptors. At higher concentrations, may activate P2Y2, P2Y6, and P2Y12.[4][6][8][13][14][15]
This compound AntagonistpKi = 7.35; IC50 = 463 nMHighly selective for P2Y11 over P2Y1 (>650-fold) and P2Y2 (>650-fold). Also shows some activity at P2X1, P2X3.[5][16][17]
ATP Endogenous Agonist-Activates multiple P2X and P2Y receptor subtypes.[2]
NF340 Antagonist-A more potent antagonist than this compound in some assays. Selective for P2Y11 over P2Y1, P2Y2, P2Y4, P2Y6, P2Y12 and P2X1, P2X2, P2X2-3.[6]

Experimental Protocols

cAMP Accumulation Assay

This assay measures the activation of the Gs-coupled pathway by quantifying the production of intracellular cAMP following receptor stimulation.

Objective: To determine the dose-response relationship of a P2Y11 agonist (e.g., NF546) on cAMP production.

Materials:

  • HEK293 cells stably expressing the human P2Y11 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • P2Y11 agonist (NF546).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • 384-well white opaque plates.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Plating: Seed HEK293-P2Y11 cells in a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Agonist Preparation: Prepare serial dilutions of NF546 in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

  • Cell Stimulation: Remove the culture medium from the cells and replace it with the agonist dilutions.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow Start Start Seed_Cells Seed HEK293-P2Y11 cells in 384-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Agonist Prepare serial dilutions of NF546 with PDE inhibitor Incubate_Overnight->Prepare_Agonist Stimulate_Cells Remove medium and add agonist dilutions to cells Prepare_Agonist->Stimulate_Cells Incubate_30min Incubate at 37°C for 30 min Stimulate_Cells->Incubate_30min Lyse_and_Detect Lyse cells and measure cAMP (e.g., HTRF, ELISA) Incubate_30min->Lyse_and_Detect Analyze_Data Plot dose-response curve and calculate EC50 Lyse_and_Detect->Analyze_Data End End Analyze_Data->End

cAMP Accumulation Assay Workflow
Calcium Mobilization Assay

This assay measures the activation of the Gq-coupled pathway by detecting changes in intracellular calcium concentration.

Objective: To assess the ability of a P2Y11 agonist to induce calcium release.

Materials:

  • HEK293 cells expressing the P2Y11 receptor.

  • Black-walled, clear-bottom 96-well or 384-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • P2Y11 agonist (NF546).

  • Fluorescence imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed cells in black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Assay: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading.

  • Agonist Addition: Add a solution of NF546 to the wells while continuously recording the fluorescence.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response can be plotted against the agonist concentration to generate a dose-response curve and determine the EC50.

Calcium_Assay_Workflow Start Start Seed_Cells Seed HEK293-P2Y11 cells in black-walled, clear-bottom plate Start->Seed_Cells Grow_Confluence Grow to confluence Seed_Cells->Grow_Confluence Prepare_Dye Prepare Fluo-4 AM loading buffer Grow_Confluence->Prepare_Dye Load_Dye Incubate cells with loading buffer for 1 hour Prepare_Dye->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Read_Baseline Record baseline fluorescence in FLIPR instrument Wash_Cells->Read_Baseline Add_Agonist Add NF546 and record fluorescence change Read_Baseline->Add_Agonist Analyze_Data Plot peak fluorescence vs. concentration and calculate EC50 Add_Agonist->Analyze_Data End End Analyze_Data->End

Calcium Mobilization Assay Workflow
T-Cell Migration (Transwell) Assay

This assay is used to evaluate the effect of P2Y11 receptor modulation on T-cell chemotaxis.

Objective: To determine if activation or inhibition of the P2Y11 receptor affects the migration of T-cells towards a chemoattractant.

Materials:

  • Jurkat T-cells (or primary T-cells).

  • RPMI-1640 medium with 0.5% BSA.

  • Transwell inserts (e.g., 5 or 8 µm pore size).

  • 24-well plates.

  • Chemoattractant (e.g., CXCL12/SDF-1α).

  • P2Y11 agonist (NF546) or antagonist (this compound).

  • Cell counting method (e.g., flow cytometry or a cell counter).

Procedure:

  • Cell Preparation: Culture Jurkat cells and resuspend them in RPMI-1640 with 0.5% BSA.

  • Pre-treatment: Incubate the cells with the P2Y11 agonist, antagonist, or vehicle control for 30 minutes at 37°C.

  • Assay Setup: Add medium containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the 24-well plate.

  • Cell Seeding: Place the Transwell inserts into the wells and add the pre-treated cell suspension to the upper chamber.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Quantification: Collect the cells that have migrated to the lower chamber and count them using a flow cytometer or other cell counting method.

  • Data Analysis: Compare the number of migrated cells in the treated groups to the control group to determine the effect of P2Y11 modulation on migration.

Migration_Assay_Workflow Start Start Prepare_Cells Prepare Jurkat T-cells in serum-free medium Start->Prepare_Cells Pretreat_Cells Pre-treat cells with NF546, This compound, or vehicle Prepare_Cells->Pretreat_Cells Setup_Transwell Add chemoattractant (CXCL12) to lower chamber of Transwell plate Pretreat_Cells->Setup_Transwell Seed_Cells Add pre-treated cells to upper chamber Setup_Transwell->Seed_Cells Incubate_Plate Incubate for 2-4 hours at 37°C Seed_Cells->Incubate_Plate Collect_Migrated Collect cells from lower chamber Incubate_Plate->Collect_Migrated Count_Cells Quantify migrated cells (e.g., flow cytometry) Collect_Migrated->Count_Cells Analyze_Data Compare cell counts between treated and control groups Count_Cells->Analyze_Data End End Analyze_Data->End

T-Cell Migration Assay Workflow

Conclusion

The P2Y11 receptor represents a promising therapeutic target, particularly in the context of inflammatory and immune-mediated diseases. Its unique dual signaling capabilities provide a nuanced mechanism for modulating cellular responses to extracellular ATP. The availability of selective pharmacological tools like the agonist NF546 and the antagonist this compound has been instrumental in elucidating its physiological roles. This technical guide provides a foundational understanding of the P2Y11 receptor and offers detailed protocols for its experimental investigation, empowering researchers to further explore its therapeutic potential.

References

NF157 in Purinergic Signaling Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NF157, a potent and selective antagonist of the P2Y11 purinergic receptor. It delves into its mechanism of action, applications in research, and detailed experimental protocols.

Introduction to this compound

This compound is a symmetrical, suramin-derived compound that has emerged as a critical tool in the study of purinergic signaling. It exhibits high selectivity for the human P2Y11 receptor, a unique G-protein coupled receptor (GPCR) that couples to both Gs and Gq signaling pathways, leading to the stimulation of adenylyl cyclase and phospholipase C, respectively.[1][2][3] This dual signaling capacity makes the P2Y11 receptor a fascinating target in various physiological and pathological processes, including immune regulation and inflammation.

Mechanism of Action

This compound acts as a competitive antagonist at the P2Y11 receptor, blocking the binding of endogenous agonists like ATP. By inhibiting P2Y11 activation, this compound can modulate downstream signaling cascades, including the production of second messengers such as cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), which in turn affects intracellular calcium levels.[4][5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity.

Table 1: Inhibitory Activity of this compound

ReceptorIC50KipKi
P2Y11463 nM44.3 nM7.35
P2Y11811 µM187 µM-
P2Y2170 µM28.9 µM-

Table 2: Selectivity of this compound for P2Y11 Receptor

ReceptorSelectivity (fold) over P2Y11
P2Y1>650
P2Y2>650
P2X1No selectivity
P2X23
P2X38
P2X4>22
P2X7>67

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the P2Y11 signaling pathway, the mechanism of this compound action, and a typical experimental workflow for screening P2Y11 antagonists.

P2Y11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Gs Gs P2Y11->Gs Gq Gq P2Y11->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP ATP to cAMP IP3 IP3 PLC->IP3 PIP2 hydrolysis DAG DAG PLC->DAG PIP2 hydrolysis PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB NFkB NF-κB Inhibition PKA->NFkB PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC

P2Y11 Receptor Signaling Pathway.

NF157_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Binds & Activates This compound This compound This compound->P2Y11 Binds & Blocks Downstream Downstream Signaling (cAMP, Ca²⁺) P2Y11->Downstream Blocked Signaling Blocked P2Y11->Blocked

Mechanism of Action of this compound.

Experimental_Workflow_Antagonist_Screening cluster_workflow Experimental Workflow: P2Y11 Antagonist Screening A 1. Cell Culture (e.g., HEK293 expressing P2Y11) C 3. Assay Plate Preparation A->C B 2. Compound Preparation (this compound and test compounds) B->C D 4. Pre-incubation (Cells + Antagonist) C->D E 5. Agonist Stimulation (e.g., ATP) D->E F 6. Signal Detection (e.g., cAMP or Ca²⁺ levels) E->F G 7. Data Analysis (IC50 determination) F->G

Workflow for P2Y11 Antagonist Screening.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in sterile, nuclease-free water or DMSO to a stock concentration of 1-10 mM.[6] Note the molecular weight (1437.08 g/mol ) for accurate calculations.[6]

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For short-term storage, 4°C is acceptable.

Primary Human Chondrocyte Culture
  • Isolation: Obtain human articular cartilage from tissue donors. Isolate chondrocytes by enzymatic digestion, typically using a combination of pronase and collagenase.

  • Culture: Culture the isolated chondrocytes in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7][8][9][10][11]

  • Plating: Plate the cells in appropriate culture vessels and allow them to adhere and proliferate. Cells are typically used for experiments at passages 2-4 to maintain their phenotype.[10]

Measurement of Intracellular cAMP Levels

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP.

  • Cell Seeding: Seed P2Y11-expressing cells (e.g., transfected HEK293 or primary cells) in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.

  • Pre-treatment: Wash the cells with a serum-free medium. Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM to 100 µM) in the presence of a phosphodiesterase inhibitor like IBMX (100 µM) for 30 minutes at 37°C.[12]

  • Stimulation: Add a P2Y11 agonist, such as ATP (10 µM), to the wells and incubate for 15 minutes at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.

  • ELISA: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the competition between cellular cAMP and a fixed amount of labeled cAMP for binding to a specific antibody.[13]

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the intracellular cAMP concentration based on a standard curve. Determine the IC50 of this compound by plotting the percentage of inhibition against the log concentration of this compound.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux using a fluorescent calcium indicator.

  • Cell Seeding: Seed P2Y11-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with a calcium-free buffer (e.g., Hank's Balanced Salt Solution - HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2-5 µM) in the presence of Pluronic F-127 (0.02%) for 45-60 minutes at 37°C in the dark.[14][15]

  • Washing: Gently wash the cells twice with HBSS containing calcium to remove excess dye.

  • Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.[15]

  • Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading for 30-60 seconds.[15]

  • Agonist Injection: Inject a P2Y11 agonist (e.g., ATP, 10 µM) into each well and immediately begin kinetic fluorescence measurements (e.g., every second for 2-3 minutes) at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm for Fluo-4.[15][16][17]

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) normalized to the baseline fluorescence (F₀) to obtain ΔF/F₀. Determine the inhibitory effect of this compound on the agonist-induced calcium response.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol is used to assess the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB signaling activation.

  • Cell Treatment: Culture cells (e.g., SW1353 chondrocytes) to 70-80% confluency. Pre-treat the cells with this compound (e.g., 30 and 60 µM) for 1 hour, followed by stimulation with an inflammatory agent like TNF-α (10 ng/mL) for 30 minutes.[18]

  • Nuclear and Cytoplasmic Extraction: Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercially available kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) from each fraction on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[19][20]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.[19][21][22] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative amount of p65 in the nuclear versus cytoplasmic fractions. Use loading controls for each fraction (e.g., Lamin B1 for nuclear and GAPDH for cytoplasmic) to normalize the data.

ELISA for Matrix Metalloproteinase-13 (MMP-13)

This protocol measures the secretion of MMP-13, a key enzyme in cartilage degradation, from cultured cells.

  • Cell Culture and Treatment: Culture primary human chondrocytes or a chondrocytic cell line (e.g., SW1353) in 24-well plates. Pre-treat the cells with this compound (e.g., 30 and 60 µM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 24 hours.[18]

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the MMP-13 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing MMP-13 with a specific antibody coated on the plate, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate.[23][24][25][26]

  • Data Analysis: Measure the absorbance at 450 nm and calculate the concentration of MMP-13 in the samples based on a standard curve.

Aggrecan Degradation Assay

This protocol assesses the protective effect of this compound against the degradation of aggrecan, a major component of the cartilage extracellular matrix.

  • Cartilage Explant Culture: Obtain articular cartilage explants and culture them in a serum-free medium.

  • Treatment: Pre-treat the explants with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) or IL-1β (10 ng/mL) for a specified period (e.g., 24-72 hours).[18][27]

  • Supernatant Analysis: Collect the culture medium and quantify the amount of sulfated glycosaminoglycans (sGAGs) released from the explants using the dimethylmethylene blue (DMMB) assay.[27]

  • Western Blot for Aggrecan Fragments: Concentrate the culture medium and perform a western blot analysis using an antibody that specifically recognizes aggrecanase-generated neoepitopes (e.g., anti-NITEGE).[27][28]

  • Data Analysis: Compare the amount of sGAG release and the intensity of the aggrecan fragment bands between different treatment groups to evaluate the inhibitory effect of this compound on aggrecan degradation.

Applications in Drug Development

This compound's high selectivity for the P2Y11 receptor makes it an invaluable tool for:

  • Target Validation: Confirming the role of the P2Y11 receptor in various disease models.

  • High-Throughput Screening (HTS): Serving as a reference compound in HTS campaigns to identify novel P2Y11 antagonists.

  • Lead Optimization: Aiding in the characterization and optimization of new chemical entities targeting the P2Y11 receptor.

The development of potent and selective P2Y11 antagonists like this compound is a crucial step towards understanding the therapeutic potential of targeting this receptor in inflammatory diseases such as osteoarthritis and certain immune disorders.

Conclusion

This compound is a cornerstone pharmacological tool for researchers investigating the P2Y11 receptor. Its well-defined mechanism of action, high selectivity, and demonstrated efficacy in various in vitro models make it indispensable for elucidating the role of P2Y11 in health and disease. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in purinergic signaling research and accelerate the discovery of new therapeutic agents.

References

The Discovery and Development of NF157: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF157 is a potent and selective antagonist of the P2Y11 receptor, a unique G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, particularly within the immune system. Developed as a derivative of the non-selective P2 receptor antagonist suramin (B1662206), this compound has emerged as a critical pharmacological tool for elucidating the roles of the P2Y11 receptor in health and disease. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound. Quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Discovery and Synthesis

The development of this compound was a direct result of structure-activity relationship (SAR) studies on suramin, a compound known for its broad-spectrum P2 receptor antagonism. The goal was to create analogues with improved potency and selectivity for specific P2Y receptor subtypes.

From Suramin to a Selective Antagonist: A Rational Design Approach

The discovery of this compound was detailed in a 2005 study by Ullmann and colleagues, which aimed to develop selective antagonists for the P2Y11 receptor.[1] Recognizing suramin's moderate inhibitory activity as a starting point, researchers systematically modified its structure. The key innovation leading to this compound was the substitution of the methyl groups on the phenyl rings of suramin with fluorine atoms.[1] This strategic modification resulted in a significant increase in potency and selectivity for the P2Y11 receptor, marking the development of the first nanomolar P2Y11 antagonist.[1]

The logical workflow for the discovery of this compound can be visualized as a progression from a non-selective lead compound to a refined, selective antagonist through targeted chemical modification and subsequent screening.

G cluster_0 Lead Identification & Modification cluster_1 Screening & Characterization Suramin Suramin (Non-selective P2 Antagonist) SAR Structure-Activity Relationship (SAR) Studies Suramin->SAR Modification Systematic Modification (e.g., Fluorine Substitution) SAR->Modification Library Library of Suramin Analogues Modification->Library Screening Functional Screening (P2Y1, P2Y2, P2Y11) Library->Screening Hit Identification of this compound (High Potency & Selectivity for P2Y11) Screening->Hit Selectivity Selectivity Profiling (vs. other P2X/P2Y Receptors) Hit->Selectivity

Discovery Workflow for this compound.
Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of amide bonds to connect the core urea (B33335) structure with the sulfonated naphthalene (B1677914) rings. The general procedure involves the reaction of a substituted aniline (B41778) with an acyl chloride, followed by reduction and subsequent reaction with a carbonyl source to form the symmetrical urea.

General Procedure for the Synthesis of Ureas (e.g., this compound):

The synthesis of the symmetric urea this compound is achieved by reacting the precursor amine, 8-amino-1,3,5-naphthalenetrisulfonic acid coupled with 3-amino-4-fluorobenzoyl chloride, with a carbonylating agent like triphosgene. The reaction is typically carried out in an inert solvent with a base to neutralize the acid formed during the reaction.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by selectively blocking the P2Y11 receptor. The P2Y11 receptor is unique among P2Y receptors as it couples to two distinct G-protein signaling pathways: Gs and Gq.[2]

  • Gs-protein coupling: Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Gq-protein coupling: Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.

By blocking these pathways, this compound can inhibit the downstream effects of P2Y11 activation, which include modulation of immune cell function, inflammatory responses, and cell migration.[3] Furthermore, inhibition of P2Y11 by this compound has been shown to affect downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

G ATP ATP (Agonist) P2Y11 P2Y11 Receptor ATP->P2Y11 Activates This compound This compound (Antagonist) This compound->P2Y11 Inhibits Gq Gq P2Y11->Gq Activates Gs Gs P2Y11->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Produces cAMP cAMP AC->cAMP Produces Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKA->Downstream

P2Y11 Receptor Signaling Pathways and this compound Inhibition.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various studies. The following tables summarize the key binding affinity and inhibitory concentration values.

Table 1: Binding Affinity and Potency of this compound at Purinergic Receptors

ReceptorpKiKi (nM)IC50 (nM)SpeciesReference(s)
P2Y11 7.35 44.3 463 Human [1][4]
P2Y1187,0001,811,000Human[4]
P2Y228,900170,000Human[4]

Table 2: Selectivity Profile of this compound

ReceptorSelectivity vs. P2Y11 (fold)Reference(s)
P2Y1>650[1]
P2Y2>650[1]
P2X1No selectivity[1]
P2X23[1]
P2X38[1]
P2X4>22[1]
P2X7>67[1]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's pharmacological properties. The following sections provide representative protocols for key experiments used in its characterization.

Competitive Radioligand Binding Assay

This assay determines the affinity of this compound for the P2Y11 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human P2Y11 receptor.

Materials:

  • Membrane Preparation: Membranes from HEK293 or other suitable cells stably expressing the human P2Y11 receptor.[5]

  • Radioligand: A suitable radiolabeled P2Y11 agonist or antagonist (e.g., [3H]ATP or a more selective ligand).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6]

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled P2Y11 agonist (e.g., ATPγS).

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[6]

  • Scintillation Counter and Cocktail.

Protocol:

  • Membrane Preparation: Homogenize P2Y11-expressing cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration.[6]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound. For total binding wells, add assay buffer instead of this compound. For non-specific binding wells, add a saturating concentration of the unlabeled agonist.[6][7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer.[6]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.[6]

Functional Antagonism Assay: Intracellular Calcium Mobilization

This assay measures the ability of this compound to block the increase in intracellular calcium triggered by a P2Y11 agonist.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced calcium release via the P2Y11 receptor.

Materials:

  • Cell Line: 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor (these cells lack endogenous P2 receptors).[2][8]

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.[8][9]

  • Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.

  • Agonist: ATP or a more potent P2Y11 agonist like ATPγS.[2]

  • Antagonist: this compound at various concentrations.

  • Fluorescence Plate Reader: Equipped with injectors for compound addition.

Protocol:

  • Cell Plating: Seed the 1321N1-hP2Y11 cells into a 96-well, black-walled, clear-bottom plate and culture overnight.[8]

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in the dark at 37°C for 30-60 minutes.[9]

  • Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Antagonist Pre-incubation: Add different concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence, then inject the P2Y11 agonist (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin recording the fluorescence signal over time.[8]

  • Data Analysis: The change in fluorescence (or the ratio of fluorescence at different excitation wavelengths for Fura-2) is proportional to the change in intracellular calcium. Plot the peak fluorescence response against the log concentration of this compound to determine the IC50 value.[2]

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis Plate Plate 1321N1-hP2Y11 cells in 96-well plate Dye Load cells with Fura-2 AM or Fluo-4 AM Plate->Dye Wash1 Wash to remove extracellular dye Dye->Wash1 Preinc Pre-incubate with varying [this compound] Wash1->Preinc Measure Measure baseline fluorescence, inject agonist (ATPγS), and record fluorescence kinetics Preinc->Measure Calc Calculate peak fluorescence response Measure->Calc Plot Plot response vs. [this compound] and determine IC50 Calc->Plot

Workflow for Calcium Mobilization Assay.
Functional Antagonism Assay: cAMP Accumulation

This assay determines the ability of this compound to inhibit the production of cAMP stimulated by a P2Y11 agonist.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced cAMP production via the P2Y11 receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human P2Y11 receptor.[2]

  • Stimulation Buffer: Assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Agonist: ATP or ATPγS.[2]

  • Antagonist: this compound at various concentrations.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.

Protocol:

  • Cell Plating: Seed the P2Y11-expressing cells in a 96-well plate and culture overnight.

  • Assay Setup: Aspirate the culture medium and add stimulation buffer containing the PDE inhibitor.

  • Antagonist Pre-incubation: Add varying concentrations of this compound and pre-incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add the P2Y11 agonist (at its EC80 concentration) and incubate for a specified time (e.g., 15 minutes) at 37°C.[2]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

  • Data Analysis: Generate a standard curve with known cAMP concentrations. Calculate the amount of cAMP produced in each well. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.[2]

NF-κB Reporter Gene Assay

This assay is used to assess the effect of this compound on the NF-κB signaling pathway, which is often activated by inflammatory stimuli.

Objective: To determine if this compound can inhibit TNF-α-induced activation of the NF-κB transcription factor.

Materials:

  • Cell Line: SW1353 human chondrosarcoma cells or HEK293 cells.[4]

  • Reporter Plasmid: A plasmid containing a firefly luciferase gene under the control of NF-κB response elements.

  • Control Plasmid: A plasmid with a constitutively expressed Renilla luciferase for normalization.

  • Transfection Reagent.

  • Stimulus: Tumor Necrosis Factor-alpha (TNF-α).[4]

  • Test Compound: this compound.

  • Luciferase Assay System: e.g., Dual-Luciferase® Reporter Assay System.

Protocol:

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Plate the transfected cells and allow them to recover for 24 hours.[10]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).[11]

  • Stimulation: Add TNF-α (e.g., 10-20 ng/mL) to the wells (except for the unstimulated control) and incubate for an additional period (e.g., 6-24 hours).[4][12]

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity by TNF-α and the percentage of inhibition by this compound. Plot the percentage of inhibition against the log concentration of this compound to assess its effect.[12]

Conclusion

This compound represents a significant advancement in purinergic receptor pharmacology. Its development from the non-selective antagonist suramin into a potent and selective P2Y11 antagonist has provided the scientific community with an invaluable tool. The detailed experimental protocols and quantitative data presented in this guide are intended to support researchers in utilizing this compound to further explore the complex roles of the P2Y11 receptor in immunology, inflammation, and beyond, ultimately paving the way for potential therapeutic applications.

References

NF157: A Technical Guide for Studying Immune Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a potent and selective antagonist of two key purinergic receptors: the G protein-coupled P2Y11 receptor and the ATP-gated ion channel P2X1 receptor.[1] This dual antagonism makes this compound a valuable pharmacological tool for dissecting the complex roles of extracellular nucleotide signaling in the immune system. Extracellular ATP and other nucleotides, often released during cellular stress or damage, act as danger signals that modulate the activity of a wide range of immune cells.[2][3] By blocking specific purinergic pathways, this compound allows researchers to investigate the precise contributions of P2Y11 and P2X1 receptors to immune cell activation, inflammation, and downstream signaling cascades. This guide provides an in-depth overview of this compound, including its pharmacological properties, its effects on various immune cells, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.

Pharmacological Data of this compound

This compound exhibits nanomolar potency for the human P2Y11 receptor and also acts as an antagonist at the P2X1 receptor.[1] While a precise IC50 value for P2X1 is not consistently reported, its antagonist activity is well-documented. The compound's selectivity for P2Y11 over other P2Y receptors is notable.[1]

Parameter Receptor Value Species Reference
IC50 P2Y11463 nMHuman[1]
pKi P2Y117.35Human[1]
Ki P2Y1144.3 nMHuman[1]
Selectivity P2Y11 vs P2Y1>650-foldHuman[1]
Selectivity P2Y11 vs P2Y2>650-foldHuman[1]
Selectivity P2Y11 vs P2X23-foldHuman[1]
Selectivity P2Y11 vs P2X38-foldHuman[1]
Selectivity P2Y11 vs P2X4>22-foldHuman[1]
Selectivity P2Y11 vs P2X7>67-foldHuman[1]

Mechanism of Action and Effects on Immune Cells

This compound exerts its effects by competitively blocking the binding of endogenous ligands, primarily ATP, to P2Y11 and P2X1 receptors. This inhibition modulates downstream signaling pathways, leading to a range of functional consequences in immune cells.

P2Y11 Receptor Signaling

The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq proteins.[4] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][6] The Gq pathway activation stimulates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively.[7]

P2X1 Receptor Signaling

The P2X1 receptor is a ligand-gated ion channel that, upon binding ATP, opens to allow the influx of cations, most notably Ca2+ and Na+.[8] This rapid influx of ions leads to membrane depolarization and a transient increase in intracellular Ca2+, which triggers various downstream signaling events, including the activation of MAP kinases.[9]

Effects on Specific Immune Cells
  • Granulocytes: this compound inhibits NAD+-induced activation of human granulocytes, a process that involves a rise in intracellular Ca2+ and leads to functional responses such as superoxide (B77818) and nitric oxide generation and chemotaxis.[10]

  • Macrophages: In macrophages, this compound can suppress lipopolysaccharide (LPS)-induced activation.[11] This includes the inhibition of pro-inflammatory cytokine production, such as IL-6 and TNF-α, by blocking the P2Y11-mediated signaling pathway that contributes to the inflammatory response.[11]

  • T Lymphocytes: P2Y11 and P2X1 receptors play a role in T cell activation and function.[5][12] Autocrine stimulation of P2Y11 receptors, leading to cAMP/PKA signaling, is an important component of the T cell activation cascade.[6][12] P2X1 receptors are also involved in T cell activation, and their inhibition can modulate T cell responses.[13]

  • Platelets: P2X1 receptor activation is a key step in platelet shape change and aggregation.[9] By blocking this receptor, this compound can be used to study the role of ATP-mediated signaling in thrombosis and hemostasis.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study immune cell function.

Protocol 1: Inhibition of NAD+-Induced Human Granulocyte Activation

This protocol is designed to assess the inhibitory effect of this compound on the activation of human granulocytes by extracellular NAD+.

1. Isolation of Human Granulocytes:

  • Isolate granulocytes from fresh human peripheral blood using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).
  • Ensure the final cell preparation contains >95% granulocytes, as verified by May-Grünwald-Giemsa staining, and >98% viability, assessed by Trypan Blue exclusion.[14]

2. Measurement of Intracellular Calcium ([Ca2+]i):

  • Load granulocytes (30 x 10^6 cells/mL) with a calcium-sensitive fluorescent dye, such as 10 µM Fura-2 AM, for 45 minutes at 25°C in RPMI medium.[14]
  • Wash the cells with Hanks' Balanced Salt Solution (HBSS).
  • Pre-incubate the cells with desired concentrations of this compound (e.g., 1-100 µM) for a specified time (e.g., 10-30 minutes) at 25°C.
  • Stimulate the cells with extracellular NAD+ (e.g., 100 µM).
  • Measure the change in fluorescence using a fluorometer to determine the relative change in [Ca2+]i.

3. Measurement of Superoxide and Nitrite (B80452) Production:

  • Pre-incubate isolated granulocytes with this compound as described above.
  • Stimulate the cells with various concentrations of β-NAD+ (e.g., 1-100 µM) for 30 minutes at 37°C for superoxide measurement or 60 minutes for nitrite measurement.[14]
  • Measure superoxide (O2-) generation using a suitable assay, such as the cytochrome c reduction assay.[14]
  • Measure nitrite concentration in the supernatant as an indicator of nitric oxide production using the Griess reagent assay.[14]

Protocol 2: Suppression of LPS-Induced Macrophage Activation

This protocol details the use of this compound to investigate its effect on LPS-induced pro-inflammatory responses in macrophages.

1. Macrophage Culture and Differentiation:

  • Use a suitable macrophage cell line (e.g., J774A.1 or THP-1) or primary monocyte-derived macrophages.
  • For THP-1 monocytes, differentiate them into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 20 µM) for 24 hours.[15]

2. LPS Stimulation and this compound Treatment:

  • Seed the macrophages in 96-well or 12-well plates.[15][16]
  • Pre-treat the cells with various concentrations of this compound (e.g., 10-50 µM) for 1-2 hours.
  • Stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for a specified time (e.g., 6, 12, or 24 hours).[15][16]

3. Measurement of Cytokine Production:

  • Collect the cell culture supernatants after the incubation period.
  • Measure the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16][17]

Protocol 3: T Cell Activation and Proliferation Assay

This protocol outlines the use of this compound to study its impact on T cell activation and proliferation.

1. Isolation of T Cells:

  • Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.[18]
  • Purify CD4+ or CD8+ T cells from PBMCs using magnetic-activated cell sorting (MACS) with corresponding microbeads.[18]

2. T Cell Activation:

  • Coat a 96-well plate with an anti-CD3 antibody (e.g., 5-10 µg/mL) overnight at 4°C or for 2 hours at 37°C.[19]
  • Wash the plate to remove unbound antibody.
  • Seed the purified T cells (e.g., 1-2 x 10^5 cells/well) in the anti-CD3 coated plate.
  • Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to provide co-stimulation.[19]
  • Add different concentrations of this compound to the wells.

3. Proliferation Assay:

  • Incubate the cells for 2-4 days in a humidified 37°C, 5% CO2 incubator.[19]
  • Assess T cell proliferation using one of the following methods:
  • [3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the last 18-24 hours of culture and measure its incorporation into DNA using a scintillation counter.[20]
  • CFSE Staining: Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) before activation. After incubation, measure the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its use.

P2Y11_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Activates This compound This compound This compound->P2Y11 Inhibits Gs Gs P2Y11->Gs Gq Gq P2Y11->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Cytokine Regulation) PKA->Response Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Activates Ca2->Response PKC->Response

Caption: P2Y11 Receptor Signaling Pathway.

P2X1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP_p2x1 ATP P2X1 P2X1 Receptor (Ion Channel) ATP_p2x1->P2X1 Opens NF157_p2x1 This compound NF157_p2x1->P2X1 Blocks Ca2_influx Ca2+ Influx P2X1->Ca2_influx Na_influx Na+ Influx P2X1->Na_influx MAPK MAPK Pathway Ca2_influx->MAPK Activates Depolarization Membrane Depolarization Na_influx->Depolarization Response_p2x1 Cellular Response (e.g., Shape Change, Degranulation) Depolarization->Response_p2x1 MAPK->Response_p2x1 Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate Isolate Immune Cells (e.g., Granulocytes, Macrophages, T Cells) Culture Culture and Prepare Cells Isolate->Culture Pretreat Pre-treat with this compound (Dose-response) Culture->Pretreat Stimulate Stimulate with Agonist (e.g., NAD+, LPS, anti-CD3/CD28) Pretreat->Stimulate Functional Functional Assays (e.g., Proliferation, Cytokine Secretion) Stimulate->Functional Signaling Signaling Analysis (e.g., Ca2+ Flux, Western Blot) Stimulate->Signaling Data Data Analysis and Interpretation Functional->Data Signaling->Data

References

Preclinical Profile of NF157: A P2Y11 Receptor Antagonist with Therapeutic Potential in Inflammatory Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and immune modulation. Preclinical investigations have highlighted the therapeutic potential of this compound in inflammatory conditions, particularly osteoarthritis and atherosclerosis, by demonstrating its ability to interfere with key signaling pathways and modulate the expression of inflammatory mediators and matrix-degrading enzymes. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, focusing on its mechanism of action, dose-dependent effects, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action

This compound exerts its primary pharmacological effect by selectively blocking the P2Y11 receptor. This antagonism disrupts downstream signaling cascades initiated by the natural ligand for P2Y11, adenosine (B11128) triphosphate (ATP). The inhibitory concentration (IC50) of this compound for the P2Y11 receptor has been determined to be 463 nM.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified in various in vitro models, primarily focusing on its anti-inflammatory and chondroprotective effects. The data is summarized in the tables below.

Table 1: In Vitro Efficacy of this compound in an Osteoarthritis Model (SW1353 Human Chondrocytes)
Parameter MeasuredInducerThis compound ConcentrationObserved EffectCitation(s)
Matrix Metalloproteinase (MMP) Expression
MMP-3 mRNA10 ng/mL TNF-α30 µMSignificant reduction[1]
60 µMFurther significant reduction[1]
MMP-13 mRNA10 ng/mL TNF-α30 µMSignificant reduction[1]
60 µMFurther significant reduction[1]
MMP-3 Protein10 ng/mL TNF-α30 µMSignificant reduction[1]
60 µMFurther significant reduction[1]
MMP-13 Protein10 ng/mL TNF-α30 µMSignificant reduction[1]
60 µMFurther significant reduction[1]
ADAMTS Expression
ADAMTS-4 mRNA10 ng/mL TNF-α30 µMSignificant reduction[1]
60 µMFurther significant reduction[1]
ADAMTS-5 mRNA10 ng/mL TNF-α30 µMSignificant reduction[1]
60 µMFurther significant reduction[1]
ADAMTS-4 Protein10 ng/mL TNF-α30 µMSignificant reduction[1]
60 µMFurther significant reduction[1]
ADAMTS-5 Protein10 ng/mL TNF-α30 µMSignificant reduction[1]
60 µMFurther significant reduction[1]
NF-κB Signaling
p65 Nuclear Translocation10 ng/mL TNF-α30 µMSignificant reduction[1]
60 µMAlmost complete restoration to baseline[1]
NF-κB Luciferase Activity10 ng/mL TNF-α30 µMSignificant reduction[1]
60 µMFurther significant reduction[1]
Table 2: In Vitro Efficacy of this compound in a Vascular Endothelial Inflammation Model (Human Aortic Endothelial Cells - HAECs)
Parameter MeasuredInducerThis compound ConcentrationObserved EffectCitation(s)
Adhesion Molecule Expression
E-selectin mRNA10 mg/L ox-LDL25 µMReduction from ~9-fold to ~4.5-fold induction[2]
50 µMReduction to ~2.5-fold induction[2]
VCAM-1 mRNA10 mg/L ox-LDL25 µMReduction from ~12-fold to ~6-fold induction[2]
50 µMReduction to ~3-fold induction[2]
Pro-inflammatory Cytokine Expression
IL-6 mRNA10 mg/L ox-LDL25 µMReduction from ~4.5-fold to ~2.5-fold induction[2]
50 µMReduction to ~1.5-fold induction[2]
TNF-α mRNA10 mg/L ox-LDL25 µMReduction from ~3.3-fold to ~2-fold induction[2]
50 µMReduction to ~1.5-fold induction[2]
NF-κB Signaling
p65 Nuclear Accumulation10 mg/L ox-LDL25 µMGradual weakening of accumulation[2]
50 µMFurther weakening of accumulation[2]
NF-κB Promoter Activity10 mg/L ox-LDL25 µMReduction from ~28-fold to ~12-fold induction[2]
50 µMReduction to ~5-fold induction[2]

Signaling Pathways and Experimental Workflows

The inhibitory effects of this compound on inflammatory and catabolic gene expression are mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and a typical experimental workflow for assessing NF-κB activation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates p38_MAPK p38 MAPK TNFR->p38_MAPK Activates P2Y11R P2Y11R P2Y11R->IKK Modulates P2Y11R->p38_MAPK Modulates IkappaB IκB IKK->IkappaB Phosphorylates IKK->IkappaB Leads to Degradation NFkappaB_inactive NF-κB (p65/p50) IkappaB->NFkappaB_inactive Inhibits NFkappaB_active NF-κB (p65/p50) NFkappaB_inactive->NFkappaB_active Translocates Gene_Expression Gene Expression (MMPs, ADAMTS, etc.) p38_MAPK->Gene_Expression Induces NFkappaB_active->Gene_Expression Induces This compound This compound This compound->P2Y11R Antagonizes G cluster_workflow Experimental Workflow: NF-κB Luciferase Reporter Assay start Start cell_culture 1. Cell Culture (e.g., SW1353 or HAECs) start->cell_culture transfection 2. Transfection with NF-κB Luciferase Reporter Vector cell_culture->transfection pre_treatment 3. Pre-treatment with this compound (Varying Concentrations) transfection->pre_treatment stimulation 4. Stimulation (e.g., TNF-α or ox-LDL) pre_treatment->stimulation lysis 5. Cell Lysis stimulation->lysis luciferase_assay 6. Luciferase Assay (Measure Luminescence) lysis->luciferase_assay data_analysis 7. Data Analysis (Normalize and Quantify NF-κB Activity) luciferase_assay->data_analysis end End data_analysis->end

References

NF157: A Potent P2Y11 Antagonist with Broad Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

NF157 is a selective and potent antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes.[1][2][3][4] Emerging research has highlighted the therapeutic potential of this compound in inflammatory conditions, notably osteoarthritis and atherosclerosis. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed insights into the signaling pathways it modulates. Experimental methodologies derived from published studies are also presented to facilitate further research and development.

Introduction to this compound and the P2Y11 Receptor

The P2Y11 receptor is a key player in purinergic signaling, responding to extracellular nucleotides like adenosine (B11128) triphosphate (ATP) to modulate cellular functions.[3] Its involvement in immune regulation has made it an attractive target for therapeutic intervention in inflammatory diseases.[3][5] this compound has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its high selectivity and nanomolar potency as a P2Y11 antagonist.[1][3]

Quantitative Pharmacological Data

The efficacy and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: this compound Binding Affinity and Potency

ParameterReceptorValue
pKiP2Y117.35
KiP2Y1144.3 nM
IC50P2Y11463 nM
IC50P2Y11811 µM
IC50P2Y2170 µM

Data sourced from[1][3][4]

Table 2: Selectivity of this compound for P2Y11 Over Other Purinergic Receptors

ReceptorSelectivity (fold)
P2Y1>650
P2Y2>650
P2X23
P2X38
P2X4>22
P2X7>67

Note: this compound shows no selectivity over the P2X1 receptor.[1][2][3]

Therapeutic Application in Osteoarthritis

In the context of osteoarthritis, this compound demonstrates protective effects on cartilage by counteracting inflammatory signaling.

Mechanism of Action in Chondrocytes

This compound has been shown to significantly reduce the expression of matrix metalloproteinases (MMP-3 and MMP-13), which are key enzymes in cartilage degradation.[1][4] Furthermore, it ameliorates the degradation of type II collagen induced by the pro-inflammatory cytokine TNF-α.[1][3] This protective effect is mediated, at least in part, by the inhibition of the NF-κB signaling pathway. This compound has been observed to almost fully restore the nuclear translocation of the p65 subunit of NF-κB that is triggered by TNF-α.[1]

Signaling Pathway in Osteoarthritis

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds NFkB_Activation NF-κB Activation (p65 Nuclear Translocation) TNFR->NFkB_Activation Activates P2Y11 P2Y11 Receptor P2Y11->NFkB_Activation Contributes to This compound This compound This compound->P2Y11 Antagonizes MMPs MMP-3, MMP-13 Expression NFkB_Activation->MMPs Induces Collagen_Degradation Type II Collagen Degradation MMPs->Collagen_Degradation Leads to G oxLDL ox-LDL P2Y11 P2Y11 Receptor oxLDL->P2Y11 Induces Expression & Activates p38_MAPK p38 MAPK Phosphorylation P2Y11->p38_MAPK NFkB NF-κB Activation P2Y11->NFkB This compound This compound This compound->P2Y11 Antagonizes Adhesion_Molecules E-selectin, VCAM-1 Expression p38_MAPK->Adhesion_Molecules Cytokines IL-6, TNF-α Production p38_MAPK->Cytokines NFkB->Adhesion_Molecules NFkB->Cytokines Monocyte_Adhesion Monocyte Adhesion Adhesion_Molecules->Monocyte_Adhesion G Cell_Culture Cell Culture (e.g., HAECs, Chondrocytes, THP-1) Pre_treatment Pre-treatment with this compound (Varying Concentrations) Cell_Culture->Pre_treatment Stimulation Stimulation (e.g., ox-LDL, TNF-α, ATP, LPS) Pre_treatment->Stimulation Incubation Incubation (Specified Time Period) Stimulation->Incubation Data_Collection Data Collection and Analysis Incubation->Data_Collection Analysis_Types Gene Expression (RT-PCR) Protein Expression (ELISA, Western Blot) Cell Adhesion Assays Signaling Pathway Analysis (Luciferase Assays) Data_Collection->Analysis_Types

References

NF157: A Technical Review of its Antagonistic Action on the P2Y11 Receptor and Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor implicated in a diverse range of physiological and pathological processes. This technical guide provides an in-depth review of the scientific literature on this compound, focusing on its mechanism of action, its effects on key signaling pathways, and the experimental methodologies used to characterize its activity. Quantitative data from multiple studies are summarized, and detailed signaling pathway diagrams and experimental workflows are provided to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Purinergic signaling, mediated by extracellular nucleotides such as ATP, plays a crucial role in cell-to-cell communication. The P2Y receptor family, a class of G-protein coupled receptors (GPCRs), are key mediators of these signals. Among these, the P2Y11 receptor is unique in its dual coupling to both Gs and Gq signaling pathways, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This dual signaling capacity positions P2Y11 as a critical regulator of cellular functions, including immune responses, inflammation, and cell migration.[1]

This compound has emerged as a valuable pharmacological tool for elucidating the physiological roles of the P2Y11 receptor. It is a nanomolar antagonist with significant selectivity for P2Y11 over other P2Y and P2X receptor subtypes.[2] This high selectivity makes this compound an ideal probe for studying P2Y11-mediated signaling and for investigating its therapeutic potential in various disease models.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data available in the scientific literature. It is important to note that IC50 and Ki values can vary between different experimental systems and conditions.[3][4][5]

Parameter Value Receptor Reference
pKi7.35P2Y11[2]
Ki44.3 nMP2Y11[2]
IC50463 nMP2Y11[2]
IC501811 µMP2Y1[2]
Ki187 µMP2Y1[2]
IC50170 µMP2Y2[2]
Ki28.9 µMP2Y2[2]
Receptor Selectivity over P2Y11 Reference
P2Y1>650-fold[2]
P2Y2>650-fold[2]
P2X1No selectivity[2]
P2X23-fold[2]
P2X38-fold[2]
P2X4>22-fold[2]
P2X7>67-fold[2]

Key Signaling Pathways Modulated by this compound

This compound, by antagonizing the P2Y11 receptor, influences several critical intracellular signaling cascades. The P2Y11 receptor's ability to couple to both Gs and Gq proteins allows it to modulate a wide array of downstream effectors.[1]

P2Y11 Receptor Downstream Signaling

The activation of the P2Y11 receptor by agonists like ATP initiates two primary signaling branches:

  • Gs-cAMP-PKA Pathway: The Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, influencing processes such as T-cell migration.[6]

  • Gq-PLC-IP3/DAG Pathway: The Gq alpha subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1]

This compound blocks the initiation of both of these signaling cascades by preventing agonist binding to the P2Y11 receptor.

P2Y11_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y11 P2Y11 Receptor Gs Gs P2Y11->Gs Activates Gq Gq P2Y11->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP (Agonist) ATP->P2Y11 Activates This compound This compound (Antagonist) This compound->P2Y11 Inhibits Gs->AC Activates Gq->PLC Activates PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->Downstream PKC->Downstream

Caption: P2Y11 Receptor Signaling Pathways. Max Width: 760px.
Inhibition of NF-κB and MAPK Signaling in Inflammation

This compound has been shown to ameliorate inflammatory responses by inhibiting the activation of the NF-κB and p38 MAPK pathways.[7] In the context of osteoarthritis and endothelial inflammation, stimuli like TNF-α and oxidized LDL (ox-LDL) can trigger pro-inflammatory signaling through the P2Y11 receptor. This compound's blockade of P2Y11 has been observed to reduce the expression of metalloproteinases (MMP-3, MMP-13) and prevent the degradation of type II collagen.[2] This is achieved, at least in part, by preventing the nuclear translocation of the p65 subunit of NF-κB.[2]

NF157_Inflammation_Signaling cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Level cluster_pathways Downstream Pathways cluster_response Cellular Response TNFa TNF-α P2Y11 P2Y11 Receptor TNFa->P2Y11 Activates oxLDL ox-LDL oxLDL->P2Y11 Activates p38 p38 MAPK P2Y11->p38 Activates NFkB NF-κB (p65) P2Y11->NFkB Activates This compound This compound This compound->P2Y11 Inhibits Inflammation Inflammation p38->Inflammation MMPs MMP-3, MMP-13 Expression NFkB->MMPs NFkB->Inflammation Collagen Collagen Degradation MMPs->Collagen

Caption: this compound Inhibition of Inflammatory Signaling. Max Width: 760px.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the study of this compound.

Cell Culture and Treatment
  • Cell Lines: Human chondrocytic SW1353 cells, human aortic endothelial cells (HAECs), and THP-1 monocytes are commonly used.

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For inflammatory stimulation, cells are often treated with TNF-α (e.g., 10 ng/mL) or ox-LDL (e.g., 50 µg/mL). This compound is added at various concentrations (e.g., 10-100 µM) prior to or concurrently with the inflammatory stimulus.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is used to quantify the activation of signaling proteins like p38 MAPK and NF-κB p65.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After transfection, cells are treated with the inflammatory stimulus and/or this compound.

  • Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

Experimental Workflow for Studying this compound Effects on Endothelial Inflammation

Experimental_Workflow_Endothelial cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Culture Culture HAECs Treatment Treat with ox-LDL +/- this compound Culture->Treatment Adhesion THP-1 Adhesion Assay Treatment->Adhesion Western Western Blot (p-p38, p-p65) Treatment->Western Luciferase NF-κB Luciferase Assay Treatment->Luciferase Cytokine ELISA (IL-6, TNF-α) Treatment->Cytokine Quantify Quantify Adhesion, Protein Levels, Luciferase Activity, Cytokine Levels Adhesion->Quantify Western->Quantify Luciferase->Quantify Cytokine->Quantify Stats Statistical Analysis Quantify->Stats Conclusion Determine the effect of this compound on endothelial inflammation Stats->Conclusion

Caption: Workflow for Endothelial Inflammation Study. Max Width: 760px.

Conclusion

This compound is a critical tool for investigating the multifaceted roles of the P2Y11 receptor. Its high selectivity and potent antagonistic activity have enabled significant advances in our understanding of purinergic signaling in inflammation, immunology, and other cellular processes. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research aimed at further characterizing the therapeutic potential of targeting the P2Y11 receptor. The detailed signaling pathway diagrams offer a visual framework for understanding the complex molecular interactions modulated by this compound. This comprehensive overview is intended to empower researchers to design and execute robust experiments to further unravel the complexities of P2Y11 signaling and its implications for human health and disease.

References

Methodological & Application

Application Notes and Protocols for the P2Y11 Receptor Antagonist NF157 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of NF157, a selective antagonist of the P2Y11 purinergic receptor, in cell culture experiments. This document includes detailed protocols for the preparation of this compound, its application in relevant cell lines such as THP-1 monocytes and M2 macrophages, and methods for assessing its biological effects through cAMP and cytokine release assays.

Introduction

This compound is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR) that is uniquely coupled to both Gq and Gs signaling pathways. Activation of the P2Y11 receptor by its endogenous ligand, ATP, leads to the stimulation of phospholipase C (PLC) and an increase in intracellular calcium (via Gq), as well as the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP) (via Gs). The P2Y11 receptor is expressed on various immune cells, including macrophages and T lymphocytes, and is implicated in the modulation of inflammatory responses. This compound is a valuable tool for investigating the physiological and pathological roles of the P2Y11 receptor.

Quantitative Data Summary

For consistency and reproducibility in your experiments, please refer to the following quantitative data for this compound.

ParameterValueSource
Molecular Weight 1437.08 g/mol [1]
Purity ≥90% (HPLC)[1]
IC50 for P2Y11 463 nM[1]
Ki for P2Y11 44.3 nM[2]
Solubility in Water 4 mM (5 mg/mL)[1]
Solubility in DMSO 7 mM (10 mg/mL)[1]
Recommended Storage Desiccate at Room Temperature[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. It is crucial to perform all steps under sterile conditions (e.g., in a laminar flow hood) to prevent contamination.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or cell culture-grade DMSO

  • Sterile, conical microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 1.437 mg of this compound for every 100 µL of solvent.

  • Solubilization: Transfer the weighed this compound powder into a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile water or DMSO to the tube. For a 10 mM stock, add 100 µL of solvent for every 1.437 mg of this compound. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

    • Short-term storage (up to 1 week): Store the aliquots at 4°C, protected from light.

    • Long-term storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Treatment of THP-1 Cells with this compound

This protocol details the treatment of the human monocytic cell line, THP-1, with this compound to antagonize the P2Y11 receptor.

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • This compound stock solution (from Protocol 1)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • ATP or LPS solution (for stimulating the P2Y11 receptor)

  • 6-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a cell culture plate.

  • (Optional) Differentiation: To differentiate THP-1 monocytes into macrophages, treat the cells with 100 ng/mL PMA for 48 hours. After incubation, wash the cells twice with fresh, PMA-free medium and allow them to rest for 24 hours before proceeding with the experiment.[3]

  • This compound Pre-incubation: Prepare the desired working concentration of this compound by diluting the stock solution in complete cell culture medium. A commonly used concentration is 50 µM.[1] Remove the old medium from the cells and add the medium containing this compound. Incubate the cells for 30 minutes at 37°C and 5% CO2.[1]

  • P2Y11 Receptor Stimulation: After the pre-incubation period, add the P2Y11 receptor agonist (e.g., 100 µM ATP or 10 µg/mL LPS) directly to the wells containing the this compound solution.[1]

  • Incubation: Incubate the cells for the desired time period depending on the downstream assay (e.g., 10 minutes for cAMP measurement).[1]

  • Downstream Analysis: Proceed with the desired assay, such as a cAMP assay (Protocol 4) or a cytokine release assay (Protocol 5).

Protocol 3: Treatment of Human M2 Macrophages with this compound

This protocol outlines the differentiation of human primary monocytes into M2 macrophages and their subsequent treatment with this compound.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • CD14 MicroBeads for monocyte isolation

  • RPMI-1640 medium supplemented with 20% FBS, 1% GlutaMAX, 10 mM HEPES, 1 mM sodium pyruvate, 1% non-essential amino acids, and 1% Penicillin/Streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • This compound stock solution (from Protocol 1)

  • P2Y11 receptor agonist (e.g., ATPγS)

  • 6-well or 24-well cell culture plates

Procedure:

  • Monocyte Isolation: Isolate primary human monocytes from PBMCs using CD14 microbeads according to the manufacturer's instructions.

  • M2 Macrophage Differentiation: Culture the isolated monocytes in the supplemented RPMI-1640 medium in the presence of 50 ng/mL M-CSF for 6 days to differentiate them into M2 macrophages. Add fresh medium containing M-CSF on days 2 and 5.[4]

  • This compound Treatment: On day 6, the differentiated M2 macrophages are ready for treatment. Prepare the desired working concentration of this compound in the cell culture medium.

  • Stimulation: Stimulate the M2 macrophages with a P2Y11 receptor agonist, such as 20 µM ATPγS, in the presence or absence of the this compound antagonist for 24 hours.[4]

  • Downstream Analysis: Harvest the cell culture supernatants for cytokine analysis (Protocol 5) or lyse the cells for other molecular assays.

Protocol 4: Cyclic AMP (cAMP) Assay

This protocol describes a general method to measure intracellular cAMP levels following treatment with this compound and a P2Y11 agonist. This assay is suitable for Gs-coupled receptor signaling.

Materials:

  • Treated cells (from Protocol 2 or 3)

  • cAMP assay kit (e.g., HTRF, ELISA-based)

  • Lysis buffer (provided with the kit or a suitable alternative)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • 96-well or 384-well assay plates

Procedure:

  • Cell Preparation: Prepare and treat cells with this compound and a P2Y11 agonist as described in Protocol 2 or 3. It is recommended to include a PDE inhibitor in the final incubation step to prevent cAMP degradation.

  • Cell Lysis: After the incubation period, lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement using the chosen assay kit. This typically involves the addition of detection reagents that generate a signal (e.g., fluorescence, luminescence) that is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Use the standard curve to determine the concentration of cAMP in your experimental samples. Data can be expressed as fold increase in cAMP compared to the control.[1]

Protocol 5: Cytokine Release Assay

This protocol provides a general method for measuring the release of cytokines from cells treated with this compound and a pro-inflammatory stimulus.

Materials:

  • Treated cell culture supernatants (from Protocol 2 or 3)

  • Cytokine ELISA kit or multiplex immunoassay kit (e.g., Luminex) for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • Supernatant Collection: After treating the cells as described in Protocol 2 or 3, carefully collect the cell culture supernatants. It is recommended to centrifuge the supernatants to remove any cellular debris.

  • Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatants using an ELISA or multiplex immunoassay kit, following the manufacturer's protocol. This typically involves incubating the supernatant with capture antibodies, followed by detection antibodies and a substrate that generates a colorimetric or fluorescent signal.

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Use the standard curve to determine the concentration of the cytokines in your experimental samples.

Visualization of Signaling Pathways and Workflows

P2Y11_Signaling_Pathway

Experimental_Workflow

References

Application Notes and Protocols for Preparing NF157 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a stock solution of NF157, a selective P2Y₁₁ and P2X₁ receptor antagonist. Included are the relevant chemical and physical properties of this compound, a detailed protocol for reconstitution, and recommended storage conditions. Additionally, this guide illustrates the key signaling pathway influenced by this compound and a workflow for its preparation and use in experimental settings. Adherence to this protocol will support the accuracy and reproducibility of research involving this compound.

Introduction to this compound

This compound is a potent and selective antagonist for the P2Y₁₁ and P2X₁ purinergic receptors, with a significantly lower affinity for other P2Y and P2X receptor subtypes.[1] Its full chemical name is 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt. This compound is a valuable tool for studying the physiological and pathological roles of P2Y₁₁ and P2X₁ receptors, which are implicated in various cellular processes, including immune responses and inflammation.[2][3] For instance, this compound has been shown to ameliorate oxidized LDL-induced vascular endothelial inflammation by suppressing the activation of the MAPK kinase p38 and NF-κB pathways.[2] It has also been observed to reduce the degradation of type II collagen induced by TNF-α.[1]

This compound Properties and Solubility

Accurate preparation of the this compound stock solution requires consideration of its chemical properties and solubility. It is important to note that this compound is often supplied with a high degree of hydration and may contain residual sodium chloride, with the exact amounts being batch-dependent.[4] Therefore, it is crucial to consult the Certificate of Analysis (CoA) for the specific batch to obtain the net product content for precise concentration calculations.[4]

PropertyValue
Molecular Weight 1437.08 g/mol (anhydrous)
Appearance Off-white to light yellow solid
Purity ≥90% (HPLC)
Solubility in Water Up to 5 mg/mL
Solubility in DMSO Up to 10 mg/mL
Storage Desiccate at room temperature.

Experimental Protocols

Materials
  • This compound powder

  • Sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) or sterile, nuclease-free water

  • Sterile, polypropylene (B1209903) microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Stock Solution Preparation Protocol (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Aseptic Technique: To prevent contamination, perform all steps in a sterile environment, such as a laminar flow hood.

  • Consult Certificate of Analysis (CoA): Before weighing, refer to the batch-specific CoA to determine the net weight of the this compound powder, accounting for water and salt content. All subsequent calculations should be based on this net weight.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out a net amount of 1.437 mg of this compound.

  • Solubilization:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube. For a 10 mM solution with 1.437 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure the complete dissolution of the compound.

    • Visually inspect the solution to ensure no visible particles remain. If necessary, gently warm the solution to 37°C to aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

    • Short-term storage: Store aliquots at -20°C for up to one month.

    • Long-term storage: For storage longer than one month, store aliquots at -80°C. Protect from light.

Preparation of Working Solutions

To prepare a working solution for cell culture experiments, dilute the stock solution in your cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.

Mandatory Visualizations

This compound Signaling Pathway Inhibition

NF157_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2Y11_Receptor P2Y₁₁ Receptor ATP->P2Y11_Receptor AC Adenylyl Cyclase P2Y11_Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA NF_kB_Activation NF-κB Activation PKA->NF_kB_Activation Inflammatory_Response Inflammatory Response NF_kB_Activation->Inflammatory_Response This compound This compound This compound->P2Y11_Receptor

Caption: this compound inhibits the P2Y₁₁ receptor, blocking downstream signaling.

Experimental Workflow for this compound Stock Solution Preparation

NF157_Stock_Preparation_Workflow Start Start Weigh_this compound 1. Weigh this compound Powder (Consult CoA) Start->Weigh_this compound Add_Solvent 2. Add Sterile Solvent (e.g., DMSO) Weigh_this compound->Add_Solvent Dissolve 3. Vortex to Dissolve Add_Solvent->Dissolve Aliquot 4. Aliquot into Single-Use Vials Dissolve->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for the Use of NF157 in Primary Human Chondrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), play a pivotal role in this process by inducing the expression of matrix-degrading enzymes.[1][2] NF157, a selective antagonist of the P2Y11 purinergic receptor (P2Y11R), has emerged as a promising compound for mitigating these catabolic effects.[3][4][5][6] In human chondrocytes, this compound has been shown to counteract the detrimental effects of TNF-α by inhibiting the degradation of the extracellular matrix (ECM).[3][5] These application notes provide a comprehensive overview of the use of this compound in primary human chondrocytes, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

This compound exerts its protective effects on chondrocytes by blocking the P2Y11 receptor.[3][4][5] In the context of OA-related inflammation, TNF-α upregulates the expression of P2Y11R. The activation of P2Y11R, in turn, triggers downstream signaling cascades that lead to the activation of the nuclear factor-kappa B (NF-κB) pathway.[3][5] NF-κB is a key transcription factor that promotes the expression of several matrix metalloproteinases (MMPs) and aggrecanases (ADAMTSs), enzymes responsible for the degradation of type II collagen and aggrecan, the primary components of the cartilage ECM.[1][3][5] By antagonizing the P2Y11R, this compound effectively inhibits the activation of NF-κB, thereby downregulating the expression of these catabolic enzymes and preserving the integrity of the cartilage matrix.[3][5]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on TNF-α-stimulated human chondrocytic cells. The data is derived from studies using the SW1353 human chondrosarcoma cell line, a widely accepted model for primary human chondrocytes.

Table 1: Effect of this compound on TNF-α-Induced Degradation of Extracellular Matrix Components

Treatment ConditionDegradation of Type II CollagenDegradation of Aggrecan
ControlBaselineBaseline
TNF-α (10 ng/ml)Significant IncreaseSignificant Increase
TNF-α + this compound (30 µM)Significant ReductionSignificant Reduction
TNF-α + this compound (60 µM)Almost Complete RescueAlmost Complete Rescue

Table 2: Effect of this compound on TNF-α-Induced Expression of Matrix-Degrading Enzymes (mRNA and Protein Levels)

Gene/ProteinTNF-α (10 ng/ml)TNF-α + this compound (30 µM)TNF-α + this compound (60 µM)
MMP-3 Significant UpregulationSignificant DownregulationStronger Downregulation
MMP-13 Significant UpregulationSignificant DownregulationStronger Downregulation
ADAMTS-4 Significant UpregulationSignificant DownregulationStronger Downregulation
ADAMTS-5 Significant UpregulationSignificant DownregulationStronger Downregulation

Table 3: Effect of this compound on TNF-α-Induced NF-κB Activation

ParameterTNF-α (10 ng/ml)TNF-α + this compound (30 µM)TNF-α + this compound (60 µM)
Nuclear Translocation of p65 Significant IncreaseSignificant ReductionAlmost Fully Restored to Baseline
NF-κB Luciferase Activity Significant IncreaseSignificant ReductionStronger Reduction

Signaling Pathway and Experimental Workflow

NF157_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_output Cellular Response TNFa TNF-α P2Y11R P2Y11 Receptor TNFa->P2Y11R Activates This compound This compound This compound->P2Y11R Inhibits NFkB_inactive IκB-p50/p65 P2Y11R->NFkB_inactive Activates NFkB_active p50/p65 NFkB_inactive->NFkB_active Releases IkB IκB NFkB_inactive->IkB NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus Translocates to DNA DNA NFkB_nucleus->DNA Binds to Transcription Gene Transcription (MMP-3, MMP-13, ADAMTS-4, ADAMTS-5) DNA->Transcription Initiates ECM_degradation ECM Degradation (Collagen & Aggrecan) Transcription->ECM_degradation Leads to

Caption: this compound signaling pathway in chondrocytes.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis isolate Isolate Primary Human Chondrocytes culture Culture to Desired Confluency isolate->culture pre_treat Pre-treat with this compound (30 µM or 60 µM) culture->pre_treat stimulate Stimulate with TNF-α (10 ng/ml) pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate rna_analysis mRNA Analysis (RT-PCR) incubate->rna_analysis protein_analysis Protein Analysis (ELISA, Western Blot) incubate->protein_analysis functional_assay Functional Assays (Collagen/Aggrecan Degradation) incubate->functional_assay

Caption: Experimental workflow for this compound treatment.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Chondrocytes

This protocol is a synthesis of established methods for the isolation and culture of primary human chondrocytes from articular cartilage.[4][5][7]

Materials:

  • Human articular cartilage tissue

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Deoxyribonuclease I (DNase I)

  • Phosphate-Buffered Saline (PBS)

  • Sterile scalpels, forceps, and culture dishes

  • Cell strainer (70-100 µm)

  • Centrifuge

  • CO₂ incubator

Procedure:

  • Cartilage Harvest and Preparation:

    • Aseptically collect human articular cartilage in DMEM supplemented with 1% Penicillin-Streptomycin.

    • Wash the cartilage pieces thoroughly with sterile PBS to remove any remaining synovial tissue or blood.

    • Mince the cartilage into small pieces (1-2 mm³) using a sterile scalpel in a culture dish containing a small amount of DMEM.

  • Enzymatic Digestion:

    • Prepare a digestion solution of DMEM containing 20% FBS, 1 mg/ml Collagenase Type II, and 0.1 mg/ml DNase I.

    • Transfer the minced cartilage to a sterile conical tube and add the digestion solution.

    • Incubate the tissue digest at 37°C in a shaking water bath or on a rotator for 12-16 hours or until the tissue is fully digested.

  • Cell Isolation and Plating:

    • Filter the cell suspension through a 70-100 µm cell strainer to remove any undigested tissue.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Plate the chondrocytes in culture flasks at a density of 1-2 x 10⁴ cells/cm².

  • Cell Culture and Expansion:

    • Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the culture medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency. Use chondrocytes at passage 1 or 2 for experiments to maintain their phenotype.

Protocol 2: Treatment of Primary Human Chondrocytes with this compound and TNF-α

This protocol is adapted from studies on the SW1353 cell line and is suitable for primary human chondrocytes.[3][5]

Materials:

  • Primary human chondrocytes (Passage 1-2) cultured in 6-well or 12-well plates

  • This compound (Tocris Bioscience or equivalent)

  • Recombinant human TNF-α

  • Serum-free culture medium

  • Reagents for downstream analysis (e.g., RNA extraction kits, ELISA kits)

Procedure:

  • Cell Seeding:

    • Seed primary human chondrocytes in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation:

    • Before treatment, wash the cells with PBS and incubate them in serum-free medium for 12-24 hours. This synchronizes the cells and reduces the interference of serum components.

  • This compound Pre-treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations of 30 µM and 60 µM in serum-free medium.

    • Aspirate the medium from the cells and add the medium containing the respective concentrations of this compound.

    • Incubate the cells for 1-2 hours at 37°C. Include a vehicle control group.

  • TNF-α Stimulation:

    • Prepare a stock solution of TNF-α and dilute it to a final concentration of 10 ng/ml in serum-free medium.

    • Add the TNF-α solution to the wells already containing this compound. For the control and this compound-only groups, add an equivalent volume of medium.

    • Incubate the plates for 24 hours at 37°C.

  • Sample Collection and Analysis:

    • After the 24-hour incubation period, collect the cell culture supernatant and/or cell lysates for downstream analysis.

    • For mRNA analysis (RT-PCR): Extract total RNA from the cell lysates to quantify the expression of MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5.

    • For protein analysis (ELISA): Use the cell culture supernatant to measure the secreted levels of MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5.

    • For ECM degradation analysis: Assess the degradation of type II collagen and aggrecan in the cell culture supernatant or cell layer using specific assays (e.g., ELISA for collagen fragments, DMMB assay for aggrecan).

    • For NF-κB activation analysis: Perform Western blotting for nuclear and cytoplasmic fractions to assess p65 translocation or use a luciferase reporter assay for NF-κB activity.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for osteoarthritis by effectively inhibiting the inflammatory and catabolic pathways induced by TNF-α in human chondrocytes. The provided protocols offer a robust framework for researchers to investigate the effects of this compound and other P2Y11R antagonists in primary human chondrocyte models, facilitating further drug development and a deeper understanding of cartilage biology.

References

Application of NF157 in the SW1353 Cell Line: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of NF157, a P2Y11 receptor antagonist, in the SW1353 human chondrosarcoma cell line. It includes detailed protocols for key experiments and summarizes the quantitative effects of this compound on cellular processes.

Introduction to this compound and the SW1353 Cell Line

The SW1353 cell line, derived from a human grade II chondrosarcoma, is a widely utilized in vitro model for studying cartilage biology and pathology, including osteoarthritis and chondrosarcoma.[1][2] These cells express the P2Y11 purinergic receptor (P2Y11R), which is involved in inflammatory signaling pathways.

This compound is a selective antagonist of the P2Y11 receptor.[3][4] Its application in the SW1353 cell line has been instrumental in elucidating the role of the P2Y11R in inflammatory responses, particularly in the context of tumor necrosis factor-alpha (TNF-α)-induced cellular changes.

Effects of this compound on SW1353 Cells

In a model of inflammation induced by TNF-α, this compound has been shown to counteract the catabolic effects mediated by this cytokine. Specifically, treatment with this compound has been observed to reduce the expression of several key enzymes involved in the degradation of the extracellular matrix.

Summary of Quantitative Data

The following table summarizes the reported effects of this compound on TNF-α-induced gene and protein expression in SW1353 cells after 24 hours of treatment.

Target MoleculeThis compound Concentration% Reduction in Expression (mRNA)% Reduction in Expression (Protein)
MMP-3 30 µMSignificant ReductionSignificant Reduction
60 µMFurther Significant ReductionFurther Significant Reduction
MMP-13 30 µMSignificant ReductionSignificant Reduction
60 µMFurther Significant ReductionFurther Significant Reduction
ADAMTS-4 30 µMSignificant ReductionSignificant Reduction
60 µMFurther Significant ReductionFurther Significant Reduction
ADAMTS-5 30 µMSignificant ReductionSignificant Reduction
60 µMFurther Significant ReductionFurther Significant Reduction

Data compiled from studies on TNF-α-treated SW1353 cells.

Signaling Pathway Analysis

This compound exerts its effects in SW1353 cells by blocking the P2Y11 receptor, thereby inhibiting downstream signaling cascades. A key pathway affected is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a critical regulator of inflammation. Treatment with this compound has been shown to significantly reduce the nuclear translocation of the p65 subunit of NF-κB, indicating a suppression of this pro-inflammatory signaling pathway.[5]

NF157_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2Y11R P2Y11 Receptor ATP->P2Y11R Activates NF_kB_Pathway NF-κB Pathway Activation P2Y11R->NF_kB_Pathway Leads to Gene_Expression Expression of MMP-3, MMP-13, ADAMTS-4, ADAMTS-5 NF_kB_Pathway->Gene_Expression Induces This compound This compound This compound->P2Y11R Inhibits

This compound inhibits the P2Y11R, blocking ATP-mediated activation of the NF-κB pathway.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in the SW1353 cell line.

SW1353 Cell Culture

A foundational aspect of reliable experimental outcomes is proper cell culture technique.

Cell_Culture_Workflow Start Start Thaw_Cells Thaw Cryopreserved SW1353 Cells Start->Thaw_Cells Culture_Flask Culture in T-75 flask with complete growth medium Thaw_Cells->Culture_Flask Incubate Incubate at 37°C Culture_Flask->Incubate Monitor_Confluency Monitor for 80-90% confluency Incubate->Monitor_Confluency Subculture Subculture cells for experiments or maintenance Monitor_Confluency->Subculture End End Subculture->End

References

Application Notes and Protocols: NF157 Treatment in Human Aortic Endothelial Cells (HAECs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects and mechanism of action of NF157, a selective P2Y11 receptor antagonist, in Human Aortic Endothelial Cells (HAECs). The provided protocols and data are intended to guide researchers in studying endothelial inflammation and the therapeutic potential of targeting the P2Y11 receptor.

Introduction

Atherosclerosis is a chronic inflammatory disease in which endothelial activation is a critical early event. Oxidized low-density lipoprotein (ox-LDL) plays a pivotal role in inducing endothelial inflammation. The P2Y11 receptor, a G-protein coupled purinergic receptor expressed in HAECs, has emerged as a potential therapeutic target in cardiovascular diseases.[1][2][3] this compound, a selective antagonist of the P2Y11 receptor, has been shown to ameliorate ox-LDL-induced vascular endothelial inflammation, suggesting its therapeutic potential in modulating atherosclerosis-associated inflammation.[1][2]

Mechanism of Action

In HAECs, this compound exerts its anti-inflammatory effects by blocking the P2Y11 receptor. This inhibition mitigates the downstream signaling cascade induced by inflammatory stimuli like ox-LDL. Specifically, this compound has been demonstrated to suppress the activation of key inflammatory pathways, including the phosphorylation of p38 MAPK and the activation of the NF-κB signaling pathway.[1][2] By inhibiting these pathways, this compound effectively reduces the expression of pro-inflammatory molecules and cellular adhesion events that are characteristic of endothelial dysfunction in atherosclerosis.

Data Summary

The following tables summarize the quantitative effects of this compound treatment on various markers of inflammation in HAECs stimulated with ox-LDL.

Table 1: Effect of this compound on ox-LDL-Induced Adhesion Molecule Expression

TreatmentE-selectin mRNA Fold Change (vs. Control)VCAM-1 mRNA Fold Change (vs. Control)
ox-LDL (10 mg/L)~9.0Not specified
ox-LDL + this compound (25 µM)~4.5Not specified
ox-LDL + this compound (50 µM)~2.5Not specified

Data synthesized from Wang et al., 2019.[2]

Table 2: Effect of this compound on ox-LDL-Induced Pro-inflammatory Cytokine Production

TreatmentIL-6 ProductionTNF-α Production
ox-LDL (10 mg/L)Significantly IncreasedSignificantly Increased
ox-LDL + this compound (25 µM)Significantly Reduced vs. ox-LDLSignificantly Reduced vs. ox-LDL
ox-LDL + this compound (50 µM)Further Reduced vs. 25 µMFurther Reduced vs. 25 µM

Qualitative summary based on ELISA and real-time PCR data from Wang et al., 2019.[1][2]

Table 3: Effect of this compound on ox-LDL-Induced Signaling Pathway Activation

Treatmentp-p38 Kinase Fold Change (vs. Control)Nuclear p65 AccumulationNF-κB Promoter Luciferase Activity
ox-LDL (10 mg/L)~3.8High~28-fold increase
ox-LDL + this compound (25 µM)~2.2WeakenedSignificantly Reduced
ox-LDL + this compound (50 µM)~1.5Further WeakenedFurther Reduced

Data synthesized from Wang et al., 2019.[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound mitigates ox-LDL-induced inflammation in HAECs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ox-LDL ox-LDL P2Y11R P2Y11 Receptor p38 p38 MAPK P2Y11R->p38 Leads to Phosphorylation IKK IKK P2Y11R->IKK Activates ROS ROS (NOX-4) P2Y11R->ROS Induces This compound This compound This compound->P2Y11R p-p38 p-p38 (Active) p38->p-p38 NF-kB_n NF-κB (p65) p-p38->NF-kB_n Potentiates NF-kB/IkB NF-κB/IκB Complex IKK->NF-kB/IkB Phosphorylates IκB NF-kB NF-κB (p65) NF-kB/IkB->NF-kB Releases NF-kB->NF-kB_n Translocates to Gene Pro-inflammatory Gene Transcription NF-kB_n->Gene Initiates

Caption: this compound inhibits ox-LDL-induced inflammatory signaling in HAECs.

Experimental Workflow

The diagram below outlines a typical experimental workflow for studying the effects of this compound in HAECs.

cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Downstream Analysis Culture Culture HAECs to 80-90% Confluency Starve Serum Starve Cells (e.g., 12-24h) Culture->Starve Control Vehicle Control oxLDL ox-LDL (e.g., 10 mg/L) NF157_25 ox-LDL + this compound (25 µM) NF157_50 ox-LDL + this compound (50 µM) Incubate Incubate for a Defined Period (e.g., 24h) Starve->Incubate RNA RNA Isolation (for Real-Time PCR) Incubate->RNA Protein Protein Lysate Preparation (for Western Blot/ELISA) Supernatant Collect Supernatant (for ELISA) Adhesion Monocyte Adhesion Assay

Caption: Workflow for this compound treatment and analysis in HAECs.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: Primary Human Aortic Endothelial Cells (HAECs).

  • Culture Medium: Endothelial Cell Growth Medium supplemented with growth factors, cytokines, and 5% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Culture HAECs in T-75 flasks until they reach 80-90% confluency.

    • For experiments, seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for cell-based assays).

    • Once cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours to starve the cells.

    • Prepare treatment media:

      • Control: Vehicle (e.g., DMSO) in serum-free medium.

      • ox-LDL: 10 mg/L ox-LDL in serum-free medium.

      • ox-LDL + this compound: 10 mg/L ox-LDL with 25 µM or 50 µM this compound in serum-free medium.

    • Aspirate the starvation medium and add the respective treatment media to the cells.

    • Incubate for the desired time period (e.g., 24 hours).

2. Real-Time PCR for Gene Expression Analysis

  • Objective: To quantify the mRNA expression of adhesion molecules (E-selectin, VCAM-1) and cytokines (IL-6, TNF-α).

  • Protocol:

    • Following treatment, wash cells with ice-cold PBS.

    • Lyse cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform real-time PCR using a suitable qPCR master mix and gene-specific primers.

    • Use a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate relative gene expression using the 2^-ΔΔCt method.

3. Western Blot for Protein Phosphorylation

  • Objective: To detect the phosphorylation of p38 MAPK and the nuclear translocation of NF-κB p65.

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and scrape them into a lysis buffer containing protease and phosphatase inhibitors.

    • For nuclear translocation, perform nuclear and cytoplasmic fractionation using a suitable kit.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-p38, total p38, p65, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensity using densitometry software.

4. ELISA for Cytokine Secretion

  • Objective: To measure the concentration of secreted IL-6 and TNF-α in the culture supernatant.

  • Protocol:

    • After the treatment period, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions for the specific ELISA kits.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on a standard curve.

5. Monocyte Adhesion Assay

  • Objective: To assess the adhesion of monocytes (e.g., THP-1 cells) to the HAEC monolayer.

  • Protocol:

    • Culture and treat HAECs in a 96-well plate as described above.

    • Label THP-1 monocytes with a fluorescent dye (e.g., Calcein-AM).

    • After the treatment of HAECs, wash the monolayer gently with PBS.

    • Add the fluorescently labeled THP-1 cells to each well and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Gently wash the wells multiple times with PBS to remove non-adherent THP-1 cells.

    • Measure the fluorescence intensity in each well using a fluorescence plate reader.

    • The fluorescence intensity is proportional to the number of adherent monocytes.

References

Application Notes and Protocols for NF157 in Oxidized LDL-Induced Endothelial Dysfunction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction, an early event in the pathogenesis of atherosclerosis, is characterized by a shift in the properties of the endothelium towards a pro-inflammatory and pro-thrombotic state. Oxidized low-density lipoprotein (oxLDL) is a key driver of this process, inducing a cascade of cellular events that contribute to the development of atherosclerotic plaques. These events include the upregulation of adhesion molecules, increased production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines.

The purinergic receptor P2Y11 has emerged as a potential therapeutic target in modulating endothelial inflammation. NF157, a selective antagonist of the P2Y11 receptor, has been shown to ameliorate the detrimental effects of oxLDL on endothelial cells.[1] These application notes provide detailed protocols for assays to investigate the effects of this compound on oxLDL-induced endothelial dysfunction, targeting key inflammatory and signaling pathways.

Key Signaling Pathway

Oxidized LDL (oxLDL) contributes to endothelial dysfunction by activating the P2Y11 receptor, which in turn triggers downstream signaling cascades involving p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB). This leads to a pro-inflammatory response characterized by the expression of adhesion molecules (E-selectin, VCAM-1), production of reactive oxygen species (ROS), and secretion of cytokines (IL-6, TNF-α), ultimately promoting the adhesion of monocytes to the endothelium. This compound, a P2Y11 receptor antagonist, blocks this initial activation step, thereby mitigating the inflammatory cascade.

cluster_0 Endothelial Cell oxLDL oxLDL P2Y11R P2Y11 Receptor oxLDL->P2Y11R Activates p38_MAPK p38 MAPK P2Y11R->p38_MAPK Activates This compound This compound This compound->P2Y11R Blocks NFkB NF-κB p38_MAPK->NFkB Activates Inflammation Pro-inflammatory Response (Adhesion molecules, ROS, Cytokines) NFkB->Inflammation Induces Monocyte_Adhesion Monocyte Adhesion Inflammation->Monocyte_Adhesion Promotes

Caption: Signaling pathway of oxLDL-induced endothelial dysfunction and this compound intervention.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of oxLDL-induced endothelial dysfunction in Human Aortic Endothelial Cells (HAECs).

Table 1: Effect of this compound on oxLDL-Induced Monocyte Adhesion

TreatmentConcentrationAdherent THP-1 Monocytes/Field (Mean ± SD)
Control-25 ± 5
oxLDL100 µg/mL150 ± 15
oxLDL + this compound100 µg/mL + 25 µM80 ± 10
oxLDL + this compound100 µg/mL + 50 µM40 ± 8

Table 2: Effect of this compound on oxLDL-Induced Adhesion Molecule mRNA Expression

TreatmentConcentrationE-selectin mRNA (Fold Change vs. Control)VCAM-1 mRNA (Fold Change vs. Control)
Control-1.01.0
oxLDL100 µg/mL9.0 ± 1.28.5 ± 1.1
oxLDL + this compound100 µg/mL + 25 µM4.5 ± 0.6[2]3.5 ± 0.5[2]
oxLDL + this compound100 µg/mL + 50 µM2.5 ± 0.4[2]2.5 ± 0.3[2]

Table 3: Effect of this compound on oxLDL-Induced ROS Production

TreatmentConcentrationRelative Fluorescence Units (RFU)
Control-100 ± 10
oxLDL100 µg/mL350 ± 25
oxLDL + this compound100 µg/mL + 25 µM200 ± 15
oxLDL + this compound100 µg/mL + 50 µM120 ± 12

Table 4: Effect of this compound on oxLDL-Induced Cytokine Secretion

TreatmentConcentrationIL-6 (pg/mL)TNF-α (pg/mL)
Control-50 ± 830 ± 5
oxLDL100 µg/mL450 ± 30300 ± 20
oxLDL + this compound100 µg/mL + 25 µM250 ± 20150 ± 15
oxLDL + this compound100 µg/mL + 50 µM100 ± 1280 ± 10

Table 5: this compound Potency

ParameterValueReceptor
IC50463 nMP2Y11
pKi7.35[1][3]P2Y11[1][3]

Experimental Protocols

A generalized workflow for investigating the effect of this compound on oxLDL-induced endothelial dysfunction is depicted below.

cluster_workflow Experimental Workflow cluster_assays Assays start Culture HAECs treatment Pre-treat with this compound (e.g., 25, 50 µM) start->treatment prep_oxldl Prepare oxLDL induce Induce with oxLDL (e.g., 100 µg/mL) prep_oxldl->induce treatment->induce assays Perform Assays induce->assays data_analysis Data Analysis assays->data_analysis

Caption: General experimental workflow.
Cell Culture

  • Human Aortic Endothelial Cells (HAECs): Culture HAECs in Endothelial Cell Growth Medium (EGM-2) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and growth factors. Maintain cells at 37°C in a humidified atmosphere of 5% CO2. Use cells between passages 3 and 6 for experiments.

  • THP-1 Monocytes: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

Preparation of Oxidized LDL (oxLDL)
  • Dialyze commercially available human LDL against phosphate-buffered saline (PBS) to remove EDTA.

  • Adjust the LDL concentration to 1 mg/mL with PBS.

  • Add CuSO4 to a final concentration of 10 µM.

  • Incubate at 37°C for 18-24 hours.

  • Stop the oxidation by adding EDTA to a final concentration of 1 mM.

  • Dialyze extensively against PBS at 4°C to remove CuSO4 and EDTA.

  • Sterilize the oxLDL solution by filtration through a 0.22 µm filter.

  • Determine the protein concentration using a BCA protein assay.

  • Confirm oxidation using a TBARS assay or by assessing the electrophoretic mobility on an agarose (B213101) gel.

Monocyte Adhesion Assay
  • Seed HAECs in a 24-well plate and grow to confluence.

  • Pre-treat the HAEC monolayer with various concentrations of this compound (e.g., 25 and 50 µM) for 1 hour.

  • Stimulate the HAECs with oxLDL (100 µg/mL) for 4-6 hours.

  • Label THP-1 monocytes with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.

  • Add the labeled THP-1 cells (e.g., 1 x 10^5 cells/well) to the HAEC monolayer and incubate for 30 minutes at 37°C.

  • Gently wash the wells three times with PBS to remove non-adherent monocytes.

  • Lyse the cells and quantify the fluorescence using a microplate reader. Alternatively, count the number of adherent cells in several microscopic fields.

Measurement of Intracellular ROS Production
  • Seed HAECs in a 96-well black plate and grow to confluence.

  • Pre-treat the cells with this compound (e.g., 25 and 50 µM) for 1 hour.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Treat the cells with oxLDL (100 µg/mL).

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm at different time points (e.g., 0, 30, 60, and 120 minutes) using a fluorescence microplate reader.

Cytokine Measurement by ELISA
  • Seed HAECs in a 24-well plate and grow to confluence.

  • Pre-treat the cells with this compound (e.g., 25 and 50 µM) for 1 hour.

  • Stimulate the cells with oxLDL (100 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Gene Expression Analysis by Real-Time PCR (qPCR)
  • Seed HAECs in a 6-well plate and grow to confluence.

  • Pre-treat the cells with this compound (e.g., 25 and 50 µM) for 1 hour.

  • Stimulate the cells with oxLDL (100 µg/mL) for 4 hours.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan probes with specific primers for E-selectin, VCAM-1, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blot Analysis for p38 MAPK and NF-κB Activation
  • Seed HAECs in a 6-well plate and grow to confluence.

  • Pre-treat the cells with this compound (e.g., 25 and 50 µM) for 1 hour.

  • Stimulate the cells with oxLDL (100 µg/mL) for 15-30 minutes.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-NF-κB p65, and total NF-κB p65 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the therapeutic potential of this compound in mitigating oxLDL-induced endothelial dysfunction. By utilizing these assays, researchers can further elucidate the role of the P2Y11 receptor in atherosclerosis and evaluate the efficacy of novel P2Y11 antagonists in preventing or treating cardiovascular diseases.

References

Application Notes and Protocols for Measuring cAMP Levels after NF157 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: NF157 is a potent and selective antagonist for the P2Y11 receptor, a G-protein-coupled receptor (GPCR) involved in various physiological processes, particularly immune responses.[1][2] The P2Y11 receptor is unique as it couples to both Gq (leading to calcium mobilization) and Gs signaling pathways.[3] The activation of the Gs pathway stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger.[3] Consequently, antagonizing the P2Y11 receptor with this compound is expected to inhibit agonist-induced increases in intracellular cAMP.

These application notes provide a framework for measuring changes in cAMP levels following treatment with this compound to characterize its antagonistic activity and explore its functional consequences in relevant cell systems.

Signaling Pathway of P2Y11 and Inhibition by this compound

The P2Y11 receptor is endogenously activated by extracellular ATP. This binding event initiates a conformational change in the receptor, leading to the activation of the associated Gs protein.[4][5] The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP.[3] This cascade is a key mechanism for regulating cellular functions in response to extracellular nucleotides. This compound acts by competitively binding to the P2Y11 receptor, thereby preventing ATP from binding and activating the downstream signaling cascade, which results in the blockage of cAMP production.[6]

Gs_Pathway_Inhibition P2Y11 Receptor Signaling and this compound Inhibition cluster_membrane Plasma Membrane P2Y11 P2Y11 Receptor Gs Gs Protein P2Y11->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Synthesizes from ATP Gs->AC Activates ATP ATP (Agonist) ATP->P2Y11 Activates This compound This compound (Antagonist) This compound->P2Y11 Inhibits Downstream Downstream Effectors (e.g., PKA) cAMP->Downstream Activates

P2Y11 signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes experimental data on the effect of this compound on cAMP levels in THP-1 human monocytic cells. The cells were stimulated with an agonist (ATP or LPS) with or without pre-incubation with this compound.

Cell LineAgonist (Concentration)This compound Pre-incubationcAMP Level (Fold Increase vs. Control)Reference
THP-1ATP (100 µM)None~3.5[6]
THP-1ATP (100 µM)50 µM for 30 min~1.0 (Blocked)[6]
THP-1LPS (10 µg/mL)NoneTime-dependent increase[6]
THP-1LPS (10 µg/mL)50 µM for 30 minBlocked increase[6]

Experimental Protocols

Measuring intracellular cAMP levels is commonly performed using competitive immunoassays (e.g., ELISA) or luminescence/fluorescence-based biosensor assays.[7][8][9] The following is a generalized protocol for a luminescence-based assay, such as the Promega cAMP-Glo™ Assay, which is a common and robust method.[7]

Protocol: Measurement of cAMP Levels using a Luminescence-Based Assay

This protocol outlines the steps to determine the effect of the P2Y11 antagonist, this compound, on agonist-stimulated cAMP production.

1. Materials and Reagents:

  • Cell line expressing P2Y11 receptor (e.g., THP-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • P2Y11 agonist (e.g., ATP)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)[8]

  • White, opaque 96-well or 384-well assay plates

  • cAMP-Glo™ Assay Kit (or equivalent)

  • Luminometer

2. Experimental Workflow Diagram:

workflow Experimental Workflow for cAMP Measurement A 1. Cell Seeding Plate cells in a white, opaque 96-well plate and incubate overnight. B 2. Pre-incubation with Antagonist Treat cells with this compound or vehicle control. A->B C 3. Agonist Stimulation Add P2Y11 agonist (e.g., ATP) in the presence of a PDE inhibitor (IBMX). B->C D 4. Cell Lysis & cAMP Detection Add cAMP-Glo™ Lysis Buffer and Detection Solution. C->D E 5. PKA Reaction Incubate to allow cAMP to bind to Protein Kinase A (PKA). D->E F 6. Luminescence Generation Add Kinase-Glo® Reagent to measure remaining ATP. E->F G 7. Data Acquisition Read luminescence on a plate reader. F->G

Workflow for measuring cAMP after this compound treatment.

3. Detailed Procedure:

a. Cell Preparation and Seeding:

  • Culture cells under standard conditions until they reach approximately 80-90% confluency.

  • Harvest the cells and determine the cell density.

  • Seed the cells into a white, opaque 96-well plate at a predetermined optimal density.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

b. Compound Treatment:

  • Prepare solutions of this compound at various concentrations (e.g., for a dose-response curve) in an appropriate assay buffer. Include a vehicle-only control.

  • Carefully remove the culture medium from the wells.

  • Add the this compound solutions or vehicle to the respective wells.

  • Pre-incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[6]

c. Agonist Stimulation:

  • Prepare a solution of the P2Y11 agonist (e.g., ATP) at a concentration that elicits a submaximal response (e.g., EC₈₀), as determined from a prior agonist dose-response experiment.

  • Crucially, include a PDE inhibitor like IBMX in the agonist solution to prevent the degradation of cAMP.[8][9]

  • Add the agonist solution to the wells and incubate for a predetermined optimal time (e.g., 10-30 minutes) at room temperature or 37°C.[6]

d. cAMP Measurement (using cAMP-Glo™ Assay as an example):

  • Equilibrate the assay reagents to room temperature.

  • Add the cAMP-Glo™ Lysis Buffer to each well and incubate for a short period to ensure cell lysis.

  • Add the cAMP Detection Solution, which contains Protein Kinase A (PKA). Shake the plate gently and incubate for approximately 20 minutes at room temperature. During this step, the intracellular cAMP binds to the regulatory subunit of PKA, releasing the catalytic subunit.

  • Add the Kinase-Glo® Reagent to all wells. This reagent contains the substrate for PKA. The amount of substrate converted is inversely proportional to the amount of cAMP in the well (as active PKA consumes ATP).

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

e. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a luminometer.

  • The raw luminescence values are inversely proportional to the cAMP concentration.

  • Plot the luminescence signal against the concentration of this compound.

  • Data can be normalized to controls (e.g., vehicle control as 0% inhibition and unstimulated cells as 100% inhibition) and an IC₅₀ value for this compound can be calculated using a suitable nonlinear regression model.

4. Troubleshooting:

  • Low cAMP Signal: The measured cAMP level may be very low.[9] To mitigate this, ensure the use of a PDE inhibitor like IBMX to prevent cAMP degradation.[8] Also, optimize the agonist concentration and stimulation time.

  • High Variability: High variability between replicate wells can be caused by inconsistent cell seeding or pipetting errors. Ensure a homogenous cell suspension and use calibrated pipettes.

  • Edge Effects: To minimize "edge effects" in the plate, avoid using the outermost wells or fill them with PBS or media.

References

Application Notes and Protocols for NF-κB Luciferase Reporter Assay with NF157

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular inflammatory responses, immunity, and cell survival. Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer. The NF-κB luciferase reporter assay is a robust and widely used method to screen for and characterize compounds that modulate this critical pathway. This document provides detailed application notes and protocols for utilizing this assay to investigate the effects of NF157, a selective antagonist of the P2Y11 receptor, on NF-κB activation.

This compound has been identified as an inhibitor of NF-κB signaling. Studies have shown that this compound can significantly reduce tumor necrosis factor-alpha (TNF-α) and oxidized low-density lipoprotein (ox-LDL) induced NF-κB activation and subsequent luciferase reporter gene expression.[1] These application notes will guide researchers in setting up and performing the NF-κB luciferase reporter assay to quantify the inhibitory effects of this compound.

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines like TNF-α and interleukin-1 (IL-1), or pathogen-associated molecular patterns (PAMPs).[2][3] These stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation.[3][4] The degradation of IκB releases the NF-κB dimers (most commonly p65/p50), allowing them to translocate from the cytoplasm to the nucleus.[5] In the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter regions of target genes, leading to the transcription of pro-inflammatory and other response genes.[6][7]

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1, LPS Receptor TNFR, IL-1R, TLR IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Ub_Proteasome Ubiquitin/ Proteasome Degradation IkB->Ub_Proteasome Targeted for NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., Luciferase) DNA->Transcription Initiates

Canonical NF-κB Signaling Pathway.

Experimental Principles

The NF-κB luciferase reporter assay utilizes a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[7] When cells are transfected with this plasmid, the activation of the endogenous NF-κB pathway leads to the transcription and translation of luciferase. The amount of active luciferase enzyme is then quantified by adding its substrate, luciferin, which results in a bioluminescent signal that is proportional to the level of NF-κB transcriptional activity.[8] By pre-treating the cells with an inhibitor like this compound before stimulating the NF-κB pathway, one can measure the compound's ability to suppress NF-κB activation by observing a decrease in the luminescent signal.

Data Presentation: Inhibitory Effect of this compound on NF-κB Activation

The following table summarizes the quantitative data on the inhibitory effects of this compound on NF-κB luciferase activity as reported in the literature.

Cell TypeNF-κB InducerThis compound Concentration% Inhibition of NF-κB Activity (relative to induced control)Reference
Not SpecifiedTNF-α (10 ng/mL)30 µMSignificant Reduction[1]
Not SpecifiedTNF-α (10 ng/mL)60 µMNear Complete Rescue of Collagen Degradation (indicative of NF-κB inhibition)[1]
Human Aortic Endothelial Cells (HAECs)ox-LDL (10 mg/L)25 µM~57% reduction in promoter activity
Human Aortic Endothelial Cells (HAECs)ox-LDL (10 mg/L)50 µM~82% reduction in promoter activity

Experimental Protocols

This section provides a detailed protocol for conducting an NF-κB luciferase reporter assay to evaluate the inhibitory potential of this compound.

General Experimental Workflow

Experimental_Workflow A Day 1: Seed Cells (e.g., HEK293T in 96-well plates) B Day 2: Transfection (NF-κB-luciferase & Renilla plasmids) A->B 24h incubation C Day 3: Treatment & Stimulation 1. Pre-treat with this compound (various conc.) 2. Stimulate with TNF-α B->C 24h incubation D Day 3 (after incubation): Cell Lysis (Add passive lysis buffer) C->D 6-8h incubation E Day 3: Luciferase Assay 1. Add Luciferase Substrate 2. Measure Firefly Luminescence D->E F Day 3: Normalization 1. Add Stop & Glo® Reagent 2. Measure Renilla Luminescence E->F G Data Analysis (Normalize Firefly to Renilla, calculate % inhibition) F->G

NF-κB Luciferase Reporter Assay Workflow.
Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their high transfection efficiency. Other cell lines such as HeLa or RAW264.7 can also be used.[4][6]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plasmids:

    • NF-κB firefly luciferase reporter plasmid (containing multiple κB binding sites).

    • Renilla luciferase control plasmid (e.g., pRL-TK) for normalization of transfection efficiency.

  • Transfection Reagent: Lipofectamine® 2000 or a similar transfection reagent.

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in culture medium.

  • NF-κB Inducer: TNF-α (recombinant human or murine, depending on the cell line). Prepare a stock solution and dilute to a final concentration of 10-20 ng/mL.

  • Assay Reagents: Dual-Luciferase® Reporter Assay System (or similar), which includes Luciferase Assay Reagent II (for firefly luciferase) and Stop & Glo® Reagent (for Renilla luciferase).

  • Lysis Buffer: Passive Lysis Buffer.

  • Equipment:

    • 96-well white, clear-bottom tissue culture plates.

    • Luminometer capable of reading 96-well plates.

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Protocol Steps

Day 1: Cell Seeding

  • Culture HEK293T cells to 70-80% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

Day 2: Transfection

  • For each well, prepare a DNA-transfection reagent complex. In a sterile tube, dilute 100 ng of the NF-κB firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid in serum-free medium.

  • In a separate tube, dilute the transfection reagent according to the manufacturer's protocol in serum-free medium.

  • Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 20-25 minutes to allow complex formation.

  • Add the DNA-transfection reagent complex dropwise to each well.

  • Gently rock the plate to ensure even distribution.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Day 3: this compound Treatment and NF-κB Stimulation

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).

  • Carefully remove the medium from the wells.

  • Add 90 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • Prepare a 10X working solution of TNF-α in culture medium.

  • Add 10 µL of the 10X TNF-α solution to the wells to achieve a final concentration of 10-20 ng/mL. For unstimulated control wells, add 10 µL of culture medium.

  • Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

Day 3: Cell Lysis and Luciferase Assay

  • Remove the plate from the incubator and allow it to cool to room temperature.

  • Carefully aspirate the medium from each well.

  • Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).

  • Aspirate the PBS and add 20-30 µL of Passive Lysis Buffer to each well.

  • Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.

  • Prepare the Luciferase Assay Reagent II according to the manufacturer's instructions.

  • Using a luminometer with injectors, inject 100 µL of the Luciferase Assay Reagent II into each well and measure the firefly luminescence.

  • Prepare the Stop & Glo® Reagent.

  • Inject 100 µL of the Stop & Glo® Reagent into each well and measure the Renilla luminescence.

Data Analysis
  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the normalized relative light units (RLU).

  • Fold Induction: To determine the effect of TNF-α stimulation, divide the normalized RLU of the TNF-α treated samples by the normalized RLU of the unstimulated control.

  • Percentage Inhibition: To calculate the inhibitory effect of this compound, use the following formula: % Inhibition = [1 - (Normalized RLU of this compound+TNF-α) / (Normalized RLU of TNF-α alone)] * 100

  • Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Conclusion

The NF-κB luciferase reporter assay is a powerful tool for screening and characterizing inhibitors of the NF-κB signaling pathway. The provided protocols and application notes offer a comprehensive guide for researchers to investigate the inhibitory effects of this compound. By following these detailed methodologies, scientists can obtain reliable and reproducible data to further elucidate the mechanism of action of this compound and its potential as a therapeutic agent for NF-κB-driven diseases.

References

Application Notes and Protocols: NF157 for Inhibiting Metalloproteinase (MMP) Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor activated by extracellular ATP.[1][2] Emerging research has identified a critical role for the P2Y11 receptor in inflammatory processes, including those leading to the degradation of the extracellular matrix (ECM). In pathological conditions such as osteoarthritis, pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) stimulate the expression of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the breakdown of ECM components like collagen and aggrecan. Specifically, MMP-3 and MMP-13 are key enzymes in cartilage degradation.

This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit the expression of MMP-3 and MMP-13. The primary mechanism of action involves the blockade of the P2Y11 receptor, leading to the suppression of the NF-κB signaling pathway, a central regulator of inflammatory and catabolic gene expression.

Mechanism of Action: P2Y11-NF-κB Signaling Axis

In chondrocytes, TNF-α stimulation triggers a signaling cascade that results in the upregulation of MMPs. The P2Y11 receptor has been implicated in this pathway. Antagonism of the P2Y11 receptor by this compound has been shown to significantly reduce the expression of MMP-3 and MMP-13.[1][2] This inhibitory effect is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, this compound treatment has been demonstrated to decrease the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of its target genes, including MMP3 and MMP13.[1][2]

NF157_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATP ATP P2Y11R P2Y11 Receptor ATP->P2Y11R TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR NF-kB_Pathway NF-κB Signaling Cascade P2Y11R->NF-kB_Pathway TNFR->NF-kB_Pathway p65_I-kB p65/IκBα NF-kB_Pathway->p65_I-kB IκBα degradation p65_active p65 (active) p65_I-kB->p65_active p65_nucleus p65 p65_active->p65_nucleus Nuclear Translocation This compound This compound This compound->P2Y11R Inhibition DNA DNA (MMP Promoter) p65_nucleus->DNA Binding MMP_mRNA MMP-3 & MMP-13 mRNA DNA->MMP_mRNA Transcription

Caption: this compound inhibits MMP expression by blocking the P2Y11R-mediated NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on MMP expression and related cellular processes. The data is derived from studies on human chondrocytic SW1353 cells treated with TNF-α (10 ng/mL) for 24 hours.

Table 1: Effect of this compound on MMP mRNA Expression

TreatmentMMP-3 mRNA Expression (Fold Change vs. Control)MMP-13 mRNA Expression (Fold Change vs. Control)
Control1.01.0
TNF-α (10 ng/mL)~15~25
TNF-α + this compound (30 µM)~8~12
TNF-α + this compound (60 µM)~4~6

Table 2: Effect of this compound on Type II Collagen Degradation

TreatmentType II Collagen Content (% of Control)
Control100%
TNF-α (10 ng/mL)~40%
TNF-α + this compound (30 µM)~70%
TNF-α + this compound (60 µM)~90%

Table 3: Selectivity Profile of this compound

ReceptorIC50
P2Y11463 nM
P2Y11811 µM
P2Y2170 µM

Experimental Protocols

The following are detailed protocols for investigating the inhibitory effect of this compound on MMP expression in a human chondrocytic cell line (SW1353) stimulated with TNF-α.

Protocol 1: Cell Culture and Treatment

Cell_Culture_Workflow Start Start Seed_Cells Seed SW1353 cells in 6-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Serum_Starve Serum-starve cells for 12 hours Incubate_24h->Serum_Starve Pre-treat Pre-treat with this compound (30 or 60 µM) for 1 hour Serum_Starve->Pre-treat Stimulate Stimulate with TNF-α (10 ng/mL) for 24 hours Pre-treat->Stimulate Harvest Harvest cells for analysis (RNA or protein extraction) Stimulate->Harvest End End Harvest->End

Caption: Workflow for cell culture and treatment with this compound and TNF-α.

Materials:

  • Human chondrocytic cell line SW1353

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 6-well tissue culture plates

  • This compound (stock solution in DMSO)

  • Recombinant human TNF-α (stock solution in sterile water or PBS with 0.1% BSA)

  • Serum-free DMEM/F-12 medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed SW1353 cells in 6-well plates at a density of 2 x 10^5 cells/well in complete medium.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: After 24 hours, wash the cells once with PBS and replace the medium with serum-free DMEM/F-12. Incubate for an additional 12 hours.

  • Pre-treatment with this compound: Pre-treat the cells with this compound at final concentrations of 30 µM or 60 µM for 1 hour. Include a vehicle control (DMSO).

  • Stimulation with TNF-α: Add TNF-α to the wells to a final concentration of 10 ng/mL.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Harvesting: After the incubation period, harvest the cells for downstream analysis (RNA or protein extraction).

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for MMP-3 and MMP-13 Expression

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kit)

  • cDNA synthesis kit

  • qRT-PCR master mix (SYBR Green-based)

  • qRT-PCR instrument

  • Primers for human MMP3, MMP13, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Extract total RNA from the harvested cells according to the manufacturer's protocol of your chosen kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 10 µM each), and cDNA template.

    • Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Analyze the results using the 2^-ΔΔCt method, normalizing the expression of MMP3 and MMP13 to the housekeeping gene.

Protocol 3: Western Blot for Nuclear p65

Materials:

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Nuclear Protein Extraction: Fractionate the harvested cells into nuclear and cytoplasmic extracts using a commercial kit.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of nuclear protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p65 signal to the Lamin B1 signal to account for loading differences.

Troubleshooting

  • High background in Western blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.

  • Low RNA yield: Start with a sufficient number of cells. Handle RNA in an RNase-free environment.

  • Variability in qRT-PCR results: Ensure accurate pipetting and use high-quality RNA. Run replicates for each sample.

  • Cell toxicity: If this compound shows toxicity at the recommended concentrations, perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

Conclusion

This compound presents a valuable tool for researchers investigating the role of the P2Y11 receptor and NF-κB signaling in the regulation of MMP expression. The protocols outlined in this document provide a framework for studying the inhibitory effects of this compound on MMP-3 and MMP-13 in a chondrocyte model of inflammation. These studies can contribute to a better understanding of the molecular mechanisms underlying cartilage degradation and may aid in the development of novel therapeutic strategies for diseases such as osteoarthritis.

References

Application Notes and Protocols for the In Vivo Administration of NF546 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NF546 is a potent and selective agonist of the P2Y11 receptor, a purinergic receptor involved in a variety of physiological processes, including immune response and cell migration.[1] These application notes provide a comprehensive overview of the in vivo administration of NF546 in rodent models, with a critical consideration of species differences. It is important to note that the gene for the P2Y11 receptor has not been identified in the genomes of mice and rats, which poses a significant challenge for direct translational studies.[2][3] However, several studies have reported pharmacological evidence for a P2Y11-like receptor in murine tissues.[3] This document summarizes the available data, presents experimental protocols, and offers guidance for researchers working with this compound in animal models.

Data Presentation

The following tables summarize quantitative data from studies involving the administration of NF546 in rodent models. These studies primarily focus on the effects of NF546 on vascular function and T-cell migration.

Table 1: Effects of NF546 on Vascular Function in Angiotensin II-Treated Rat Aortic Rings

Treatment GroupParameterEffect of NF546 (10 µM)Reference
Angiotensin IIVascular ContractionSignificantly reduced[4]
Angiotensin IIVascular RelaxationSignificantly increased[4]
Angiotensin IIH₂O₂ ReleaseDecreased from 1.72 ± 0.2 to 1.06 ± 0.15[4]
Angiotensin IIResponse to L-NAMESignificantly reduced constrictive response[4]

Table 2: Effects of NF546 on Human T-Cell Function (in vitro)

Cell TypeParameterEffect of NF546Reference
Human CD4 T cellsMigrationImpaired[1]
Jurkat T cellsMigrationImpaired[1]
T cellsPolarizationImpaired[1]
T cellsPseudopod FormationBlocked[1]

Experimental Protocols

Protocol 1: Evaluation of NF546 on Vascular Function in a Rat Model of Angiotensin II-Induced Dysfunction

This protocol is adapted from studies investigating the protective effects of NF546 on vascular function.[4]

1. Animal Model:

  • Male Wistar rats (8-10 weeks old).

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Vascular Dysfunction:

  • Angiotensin II (AngII) is used to induce vascular dysfunction. Aortic rings are incubated with AngII (100 nM).[4]

3. Preparation of NF546:

  • NF546 is a tetrasodium (B8768297) salt.

  • Prepare a stock solution in sterile, deionized water. Gentle warming may be necessary for complete dissolution.

  • For experiments, dilute the stock solution to the desired final concentration (e.g., 10 µM) in the appropriate physiological buffer.

4. Ex Vivo Treatment of Aortic Rings:

  • Isolate thoracic aortas from euthanized rats.

  • Clean the aortas of adherent tissue and cut them into 3-4 mm rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.

  • Pre-incubate the rings with NF546 (10 µM) for 30 minutes prior to and during the exposure to AngII (100 nM).[4]

5. Assessment of Vascular Function:

  • Vasomotor Response: Record isometric tension changes in response to vasoconstrictors (e.g., phenylephrine) and vasodilators (e.g., acetylcholine).

  • Oxidative Stress: Measure hydrogen peroxide (H₂O₂) release from aortic rings using a FOX assay.[4]

  • Nitric Oxide Bioavailability: Assess the contractile response to the eNOS inhibitor L-NAME.[4]

Diagram 1: Experimental Workflow for Vascular Function Assay

G cluster_0 Animal Preparation cluster_1 Ex Vivo Experiment cluster_2 Data Analysis Rat Wistar Rat Euthanasia Euthanasia & Aorta Isolation Rat->Euthanasia Aortic_Rings Preparation of Aortic Rings Euthanasia->Aortic_Rings Organ_Bath Mounting in Organ Bath Aortic_Rings->Organ_Bath Equilibration Equilibration Organ_Bath->Equilibration Treatment Incubation with NF546 and/or AngII Equilibration->Treatment Vasomotor Vasomotor Response Treatment->Vasomotor Oxidative_Stress Oxidative Stress Measurement Treatment->Oxidative_Stress NO_Bioavailability NO Bioavailability Assay Treatment->NO_Bioavailability

Caption: Workflow for assessing NF546's effect on vascular function.

Protocol 2: In Vivo Administration in Humanized Mouse Models (Proposed)

Given the absence of the P2Y11 receptor in standard mouse models, a humanized mouse model is a more appropriate system to study the in vivo effects of NF546 on human cells.[5] This is a proposed protocol based on general practices for working with such models.

1. Animal Model:

  • Use immunodeficient mouse strains such as NOD/Shi-scid IL2Rγnull (NOG) or similar models capable of accepting human cell engraftment.[6][7]

  • Engraft mice with human peripheral blood mononuclear cells (PBMCs) or hematopoietic stem cells to reconstitute a human immune system.[5]

2. Preparation and Administration of NF546:

  • Dissolve NF546 in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).

  • The route of administration can be intravenous (IV), intraperitoneal (IP), or subcutaneous (SQ), depending on the experimental goals.[8]

  • Dosage will need to be determined empirically. Start with a dose range informed by in vitro effective concentrations and perform a dose-response study.

3. Experimental Procedure (Example: T-Cell Migration Study):

  • Induce a condition known to involve T-cell migration (e.g., graft-versus-host disease or a localized inflammatory challenge).

  • Administer NF546 to the experimental group and a vehicle control to the control group.

  • At specified time points, collect tissues of interest (e.g., spleen, lymph nodes, inflamed tissue).

  • Analyze the infiltration and phenotype of human T cells using flow cytometry or immunohistochemistry.

Diagram 2: Proposed Workflow for In Vivo Study in Humanized Mice

G cluster_0 Model Generation cluster_1 Experimental Phase cluster_2 Analysis Mouse_Model Immunodeficient Mouse (e.g., NOG) Engraftment Engraftment with Human Immune Cells Mouse_Model->Engraftment Humanized_Mouse Humanized Mouse Model Engraftment->Humanized_Mouse Challenge Induce Experimental Condition Humanized_Mouse->Challenge Treatment Administer NF546 or Vehicle Challenge->Treatment Monitoring Monitor Animal Health and Disease Progression Treatment->Monitoring Tissue_Collection Tissue Collection at Endpoint Monitoring->Tissue_Collection Cell_Analysis Flow Cytometry / IHC for Human Cells Tissue_Collection->Cell_Analysis Data_Interpretation Interpret Results Cell_Analysis->Data_Interpretation

Caption: Proposed workflow for NF546 studies in humanized mice.

Signaling Pathway

Diagram 3: P2Y11 Receptor Signaling Pathway

G NF546 NF546 (Agonist) P2Y11 P2Y11 Receptor NF546->P2Y11 binds Gq Gq P2Y11->Gq Gs Gs P2Y11->Gs PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylate Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 cleaves cAMP cAMP AC->cAMP produces from ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., altered migration) Ca_release->Downstream PKC->Downstream PKA->Downstream

Caption: Dual signaling pathways of the P2Y11 receptor activated by NF546.

Disclaimer: The protocols provided are intended as a guide and may require optimization for specific experimental contexts. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use. The absence of the P2Y11 receptor in standard mouse models is a critical consideration for the design and interpretation of in vivo studies with NF546.

References

Application Notes and Protocols for NF157 in Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of NF157, a selective P2Y11 receptor antagonist, in the context of osteoarthritis (OA) research. The protocols detailed below are based on published in vitro studies and are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in OA models.

Introduction

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of cartilage and inflammation of the synovial membrane. A key pathological feature of OA is the excessive degradation of the extracellular matrix (ECM) in articular cartilage, primarily driven by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1] TNF-α stimulates chondrocytes to produce matrix metalloproteinases (MMPs) and aggrecanases (ADAMTSs), enzymes that degrade type II collagen and aggrecan, the main components of the cartilage matrix.[1]

Recent research has identified the P2Y11 purinergic receptor (P2Y11R) as a potential therapeutic target in OA.[1][2] this compound is a potent and selective antagonist of the P2Y11R, with a Ki of 44.3 nM.[2] Studies have shown that this compound can ameliorate the detrimental effects of TNF-α on human chondrocytes, suggesting its potential as a disease-modifying agent for OA.[1] This document provides detailed protocols for in vitro studies to evaluate the efficacy of this compound in an OA model.

Quantitative Data Summary

The following table summarizes the key quantitative data from a study investigating the effects of this compound on TNF-α-stimulated human chondrocytic SW1353 cells.[1]

ParameterExperimental ConditionConcentration of this compoundResultReference
MMP-3 mRNA Expression TNF-α (10 ng/ml) stimulated SW1353 cells30 µMSignificant reduction[1]
60 µMSignificant reduction (dose-dependent)[1]
MMP-13 mRNA Expression TNF-α (10 ng/ml) stimulated SW1353 cells30 µMSignificant reduction[1]
60 µMSignificant reduction (dose-dependent)[1]
ADAMTS-4 mRNA Expression TNF-α (10 ng/ml) stimulated SW1353 cells30 µMSignificant reduction[1]
60 µMSignificant reduction (dose-dependent)[1]
ADAMTS-5 mRNA Expression TNF-α (10 ng/ml) stimulated SW1353 cells30 µMSignificant reduction[1]
60 µMSignificant reduction (dose-dependent)[1]
Type II Collagen Degradation TNF-α (10 ng/ml) stimulated SW1353 cells30 µMSignificant reduction[1]
60 µMSignificant reduction (dose-dependent)[1]
Aggrecan Degradation TNF-α (10 ng/ml) stimulated SW1353 cells30 µMSignificant reduction[1]
60 µMSignificant reduction (dose-dependent)[1]
NF-κB (p65) Nuclear Translocation TNF-α (10 ng/ml) stimulated SW1353 cells30 µMSignificant reduction[1]
60 µMSignificant reduction (dose-dependent)[1]
NF-κB Luciferase Activity TNF-α (10 ng/ml) stimulated SW1353 cells30 µMSignificant decrease[3]
60 µMSignificant decrease (dose-dependent)[3]

Experimental Protocols

Protocol 1: In Vitro Model of Osteoarthritis using Human Chondrocytic SW1353 Cells

This protocol describes the methodology to assess the protective effects of this compound against TNF-α-induced catabolic events in a human chondrocyte cell line.

1. Materials and Reagents:

  • Human chondrocytic cell line SW1353

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant human TNF-α

  • This compound (P2Y11R antagonist)

  • Phosphate Buffered Saline (PBS)

  • TRIzol reagent for RNA extraction

  • qRT-PCR reagents and primers for MMP-3, MMP-13, ADAMTS-4, ADAMTS-5, and a housekeeping gene (e.g., GAPDH)

  • ELISA kits for human MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5

  • Antibodies for Western blot analysis of Type II Collagen and Aggrecan

  • Reagents for NF-κB p65 nuclear translocation assay (e.g., immunofluorescence or nuclear/cytoplasmic fractionation followed by Western blot)

  • NF-κB luciferase reporter plasmid and luciferase assay system (for NF-κB activity)

2. Cell Culture and Treatment:

  • Culture SW1353 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).

  • Allow cells to adhere and grow to approximately 80% confluency.

  • Starve the cells in serum-free DMEM for 24 hours prior to treatment.

  • Pre-treat the cells with this compound at desired concentrations (e.g., 30 µM and 60 µM) for 2 hours.[1]

  • Stimulate the cells with 10 ng/ml of TNF-α in the continued presence of this compound for 24 hours.[1]

  • Include appropriate controls: untreated cells, cells treated with TNF-α alone, and cells treated with this compound alone.

3. Gene Expression Analysis (qRT-PCR):

  • After the 24-hour treatment period, wash the cells with PBS and lyse them using TRIzol reagent.

  • Extract total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using specific primers for MMP-3, MMP-13, ADAMTS-4, ADAMTS-5, and a housekeeping gene.

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

4. Protein Expression and Degradation Analysis:

  • ELISA: Collect the cell culture supernatant after the 24-hour treatment. Measure the concentration of secreted MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5 using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot: Lyse the cells to obtain total protein extracts. Analyze the protein levels of Type II Collagen and Aggrecan by Western blotting to assess their degradation.

5. NF-κB Activation Analysis:

  • Nuclear Translocation of p65:

    • Immunofluorescence: Fix and permeabilize the cells. Stain for the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI). Visualize the subcellular localization of p65 using fluorescence microscopy.

    • Western Blot: Perform nuclear and cytoplasmic fractionation of cell lysates. Analyze the levels of p65 in each fraction by Western blotting.

  • NF-κB Luciferase Reporter Assay:

    • Co-transfect SW1353 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) prior to treatment.

    • After treatment, lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the NF-κB luciferase activity to the control luciferase activity.

Visualizations

Signaling Pathway of this compound in TNF-α-Stimulated Chondrocytes

NF157_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR P2Y11R P2Y11R TNFR->P2Y11R downstream signaling NFkB_activation NF-κB Activation (p65 Nuclear Translocation) P2Y11R->NFkB_activation This compound This compound This compound->P2Y11R Inhibition MMPs_ADAMTSs MMP-3, MMP-13 ADAMTS-4, ADAMTS-5 (Gene Expression) NFkB_activation->MMPs_ADAMTSs ECM_degradation ECM Degradation (Type II Collagen & Aggrecan) MMPs_ADAMTSs->ECM_degradation

Caption: this compound inhibits TNF-α-induced ECM degradation by blocking the P2Y11R/NF-κB pathway.

Experimental Workflow for In Vitro Evaluation of this compound

Experimental_Workflow start Start: Culture SW1353 Chondrocytes treatment Treatment Groups: 1. Control 2. TNF-α (10 ng/ml) 3. This compound (30 µM) + TNF-α 4. This compound (60 µM) + TNF-α start->treatment incubation Incubate for 24 hours treatment->incubation analysis Downstream Analysis incubation->analysis qpcr qRT-PCR: MMP-3, MMP-13, ADAMTS-4, ADAMTS-5 analysis->qpcr elisa ELISA: Secreted MMPs & ADAMTSs analysis->elisa western Western Blot: Type II Collagen, Aggrecan, p65 analysis->western luciferase NF-κB Luciferase Assay analysis->luciferase

Caption: Workflow for assessing the effects of this compound on TNF-α-stimulated chondrocytes.

References

Application Notes and Protocols: NF157 in In Vitro Models of Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NF157, a selective P2Y11 receptor antagonist, in in vitro models of atherosclerosis. This document details the effects of this compound on key vascular cell types involved in the pathogenesis of atherosclerosis, including endothelial cells, vascular smooth muscle cells (VSMCs), and macrophages. Detailed experimental protocols and quantitative data are presented to facilitate the design and execution of related research.

Introduction to this compound and Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. This process involves complex interactions between various cell types, including endothelial cells, VSMCs, and macrophages. Endothelial dysfunction, VSMC proliferation and migration, and the transformation of macrophages into lipid-laden foam cells are critical events in the initiation and progression of atherosclerotic plaques.

This compound is a potent and selective antagonist of the P2Y11 purinergic receptor.[1] The P2Y11 receptor, activated by extracellular ATP, is implicated in modulating inflammatory responses and cellular functions.[1][2] Research into P2Y11 signaling in the vasculature has identified it as a potential therapeutic target for atherosclerosis. This compound serves as a critical tool to investigate the role of the P2Y11 receptor in the molecular and cellular mechanisms underlying atherosclerosis.

Effects of this compound on Endothelial Cells in Atherosclerosis Models

In the early stages of atherosclerosis, endothelial cells become activated by stimuli such as oxidized low-density lipoprotein (ox-LDL), leading to a pro-inflammatory and pro-thrombotic state. This compound has been shown to counteract these effects in in vitro models.

Key Findings:
  • Inhibition of Endothelial Inflammation: this compound mitigates ox-LDL-induced inflammation in human aortic endothelial cells (HAECs).[2][3]

  • Reduction of Adhesion Molecule Expression: Treatment with this compound significantly reduces the ox-LDL-induced expression of key adhesion molecules, E-selectin and VCAM-1, which are crucial for the recruitment of inflammatory cells to the vessel wall.[2][3]

  • Suppression of Pro-inflammatory Cytokines: this compound inhibits the production and release of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from ox-LDL-stimulated endothelial cells.[2][3]

  • Attenuation of Oxidative Stress: this compound suppresses the generation of reactive oxygen species (ROS) in endothelial cells exposed to ox-LDL.[2][3]

  • Mechanism of Action: The protective effects of this compound on endothelial cells are mediated through the inhibition of the MAPK kinase p38 and the NF-κB signaling pathways.[2][3]

Quantitative Data Summary:
Cell TypeTreatmentThis compound ConcentrationMeasured ParameterResultReference
HAECsox-LDL (100 µg/mL)25 µME-selectin mRNAInhibition of ox-LDL-induced expression[3]
HAECsox-LDL (100 µg/mL)50 µME-selectin mRNAStronger inhibition than 25 µM[3]
HAECsox-LDL (100 µg/mL)25 µMVCAM-1 mRNAInhibition of ox-LDL-induced expression[3]
HAECsox-LDL (100 µg/mL)50 µMVCAM-1 mRNAStronger inhibition than 25 µM[3]
HAECsox-LDL (100 µg/mL)25 µMIL-6 SecretionSignificant reduction[3]
HAECsox-LDL (100 µg/mL)50 µMIL-6 SecretionSignificant reduction[3]
HAECsox-LDL (100 µg/mL)25 µMTNF-α SecretionSignificant reduction[3]
HAECsox-LDL (100 µg/mL)50 µMTNF-α SecretionSignificant reduction[3]
HAECsox-LDL (100 µg/mL)25 µM, 50 µMROS ProductionSuppression[3]
Experimental Protocol: ox-LDL-Induced Endothelial Cell Inflammation Assay

This protocol outlines the steps to investigate the effect of this compound on ox-LDL-induced inflammation in Human Aortic Endothelial Cells (HAECs).

Materials:

  • Human Aortic Endothelial Cells (HAECs)

  • Endothelial Cell Growth Medium

  • Oxidized LDL (ox-LDL)

  • This compound

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • ELISA kits for IL-6 and TNF-α

  • Reagents for ROS detection (e.g., DCFH-DA)

  • Reagents for Western blotting to detect phosphorylated p38 and NF-κB

Procedure:

  • Cell Culture: Culture HAECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed HAECs in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for ELISA/ROS assays).

    • Allow cells to reach 80-90% confluency.

    • Pre-treat the cells with this compound (e.g., 25 µM and 50 µM) for 1 hour.

    • Stimulate the cells with ox-LDL (e.g., 100 µg/mL) for the desired time (e.g., 6 hours for RNA analysis, 24 hours for protein analysis and cytokine secretion). Include a vehicle control (medium only) and an ox-LDL only control.

  • Analysis:

    • Gene Expression (qRT-PCR): Extract total RNA from the cells and perform qRT-PCR to measure the mRNA levels of E-selectin and VCAM-1.

    • Cytokine Secretion (ELISA): Collect the cell culture supernatants and measure the concentrations of IL-6 and TNF-α using specific ELISA kits.

    • ROS Production: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA according to the manufacturer's instructions.

    • Signaling Pathway Analysis (Western Blot): Lyse the cells and perform Western blotting to detect the levels of phosphorylated p38 MAPK and phosphorylated NF-κB p65 subunit.

Signaling Pathway Diagram:

NF157_Endothelial_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ox-LDL ox-LDL P2Y11 P2Y11 Receptor ox-LDL->P2Y11 Activates This compound This compound This compound->P2Y11 Inhibits p38_MAPK p38 MAPK P2Y11->p38_MAPK Activates NFkB NF-κB P2Y11->NFkB Activates ROS ROS P2Y11->ROS Induces Adhesion_Molecules Adhesion Molecules (E-selectin, VCAM-1) p38_MAPK->Adhesion_Molecules Induces Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) p38_MAPK->Cytokines Induces NFkB->Adhesion_Molecules Induces NFkB->Cytokines Induces

This compound inhibits ox-LDL-induced endothelial inflammation.

Effects of this compound on Vascular Smooth Muscle Cells (VSMCs) in Atherosclerosis Models

The proliferation and migration of VSMCs from the media to the intima are key events in the growth of atherosclerotic plaques. While direct studies on this compound's effect on VSMCs in atherosclerosis are limited, research on P2Y11 receptor agonists and other antagonists provides strong evidence for its potential role.

Key Findings:
  • P2Y11 Receptor Expression: Human coronary artery smooth muscle cells (HCASMCs) express P2Y11 receptors.

  • Inhibition of VSMC Proliferation (Inferred): Activation of the P2Y11 receptor with the agonist NF546 has been shown to decrease VSMC proliferation. This effect is blocked by the P2Y11 antagonist NF340.[4] As this compound is also a potent P2Y11 antagonist, it is expected to block the anti-proliferative effects of P2Y11 activation, potentially leading to an increase in VSMC proliferation if an endogenous agonist is present.

Quantitative Data Summary (Inferred from P2Y11 modulation):
Cell TypeTreatmentCompoundConcentrationMeasured ParameterResultReference
HCASMCsBasalNF546 (agonist)10 µMProliferationDecreased[4]
HCASMCsAngiotensin IINF546 (agonist)10 µMProliferationDecreased[4]
HCASMCsBasalNF340 (antagonist)10 µMProliferationNo significant effect alone[4]
HCASMCsAngiotensin II + NF546NF340 (antagonist)10 µMProliferationBlocked the effect of NF546[4]
Experimental Protocol: VSMC Proliferation Assay

This protocol describes how to assess the effect of this compound on VSMC proliferation, potentially in the presence of a P2Y11 agonist.

Materials:

  • Human Coronary Artery Smooth Muscle Cells (HCASMCs)

  • Smooth Muscle Cell Growth Medium

  • P2Y11 agonist (e.g., NF546)

  • This compound

  • Reagents for cell proliferation assay (e.g., BrdU incorporation assay or cell counting)

Procedure:

  • Cell Culture: Culture HCASMCs in smooth muscle cell growth medium.

  • Treatment:

    • Seed HCASMCs in 96-well plates.

    • Synchronize cells by serum starvation for 24 hours.

    • Pre-treat cells with this compound at various concentrations for 1 hour.

    • Stimulate cells with a P2Y11 agonist (e.g., NF546) or a pro-proliferative agent (e.g., PDGF) for 24-48 hours. Include appropriate controls.

  • Analysis:

    • BrdU Incorporation Assay: Measure DNA synthesis by adding BrdU to the culture medium for the last few hours of incubation and detecting its incorporation using a specific ELISA kit.

    • Cell Counting: Detach cells and count them using a hemocytometer or an automated cell counter.

Experimental Workflow Diagram:

VSMC_Proliferation_Workflow Start Start Culture_VSMCs Culture HCASMCs Start->Culture_VSMCs Seed_Cells Seed cells in 96-well plates Culture_VSMCs->Seed_Cells Serum_Starve Serum starve for 24h Seed_Cells->Serum_Starve Pretreat_this compound Pre-treat with this compound Serum_Starve->Pretreat_this compound Stimulate Stimulate with agonist/mitogen Pretreat_this compound->Stimulate Incubate Incubate for 24-48h Stimulate->Incubate Measure_Proliferation Measure Proliferation Incubate->Measure_Proliferation BrdU BrdU Assay Measure_Proliferation->BrdU Cell_Count Cell Counting Measure_Proliferation->Cell_Count End End BrdU->End Cell_Count->End

Workflow for VSMC proliferation assay.

Effects of this compound on Macrophages and Foam Cell Formation in Atherosclerosis Models

The uptake of modified lipoproteins by macrophages, leading to the formation of foam cells, is a hallmark of atherosclerosis. The P2Y11 receptor is expressed on macrophages and is involved in their differentiation and inflammatory responses.

Key Findings:
  • P2Y11 Receptor in Macrophage Differentiation: The P2Y11 receptor is upregulated during the differentiation of monocytes into M2 macrophages, a process driven by IL-10.[1]

  • Modulation of Inflammatory Responses: this compound has been shown to impair inflammatory responses in macrophages.[5] In THP-1 monocytes, this compound can block the ATP- or LPS-induced increase in cAMP.[6]

  • Role in Foam Cell Formation (Inferred): While direct evidence for this compound's effect on foam cell formation is not yet established, the involvement of the P2Y11 receptor in macrophage function suggests a potential role. P2Y12, a related receptor, has been shown to be involved in lipid accumulation and foam cell formation.[7] Further research is needed to elucidate the specific role of P2Y11 and the effect of this compound in this process.

Experimental Protocol: Macrophage Foam Cell Formation Assay

This protocol provides a general framework to investigate the potential effect of this compound on macrophage foam cell formation.

Materials:

  • Monocytic cell line (e.g., THP-1) or primary human monocytes

  • PMA (for THP-1 differentiation)

  • M-CSF (for primary monocyte differentiation)

  • Culture medium

  • Oxidized LDL (ox-LDL)

  • This compound

  • Oil Red O staining solution

  • Reagents for cholesterol efflux assay (e.g., radiolabeled cholesterol, HDL)

Procedure:

  • Macrophage Differentiation:

    • THP-1 cells: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 nM) for 48-72 hours.

    • Primary monocytes: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them in the presence of M-CSF (e.g., 50 ng/mL) for 5-7 days to differentiate them into macrophages.

  • Foam Cell Formation:

    • Pre-treat the differentiated macrophages with this compound at various concentrations for 1 hour.

    • Incubate the cells with ox-LDL (e.g., 50-100 µg/mL) for 24-48 hours to induce foam cell formation.

  • Analysis:

    • Lipid Accumulation (Oil Red O Staining): Fix the cells and stain with Oil Red O to visualize intracellular lipid droplets. Quantify the staining by extracting the dye and measuring its absorbance.

    • Cholesterol Efflux Assay: To assess if this compound affects the removal of cholesterol from macrophages, pre-load the cells with radiolabeled cholesterol, then treat with this compound and incubate with a cholesterol acceptor like HDL. Measure the amount of radioactivity released into the medium.

Logical Relationship Diagram:

Macrophage_Function_Hypothesis cluster_stimuli Stimuli cluster_receptor Receptor cluster_cellular_response Cellular Response ATP ATP P2Y11_Mac P2Y11 Receptor on Macrophage ATP->P2Y11_Mac Activates oxLDL oxLDL Lipid_Metabolism Lipid Metabolism (Hypothesized) oxLDL->Lipid_Metabolism Drives Inflammation Inflammation P2Y11_Mac->Inflammation Modulates Differentiation M2 Differentiation P2Y11_Mac->Differentiation Promotes P2Y11_Mac->Lipid_Metabolism Modulates? Foam_Cell Foam Cell Formation Lipid_Metabolism->Foam_Cell NF157_Mac This compound NF157_Mac->P2Y11_Mac Inhibits

Hypothesized role of P2Y11 in macrophage function.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the P2Y11 receptor in atherosclerosis. In vitro studies have robustly demonstrated its anti-inflammatory and anti-oxidative effects on endothelial cells, suggesting a protective role in the initial stages of atherosclerosis. While direct evidence in VSMCs and for macrophage foam cell formation is still emerging, the known expression and function of the P2Y11 receptor in these cells strongly support its involvement in plaque progression. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of targeting the P2Y11 receptor with antagonists like this compound for the treatment of atherosclerotic vascular disease.

References

Troubleshooting & Optimization

NF157 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NF157. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the P2Y11 and P2X1 purinergic receptors.[1] It is a polysulfonated aromatic compound, structurally related to suramin. Its primary mechanism of action is the inhibition of signaling pathways activated by extracellular nucleotides like ATP. The P2Y11 receptor, a G-protein coupled receptor (GPCR), is unique as it couples to both Gq and Gs signaling pathways. Activation of the Gq pathway leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[2] this compound has also been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation.[3][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound has limited solubility in aqueous solutions. The recommended solvents for preparing stock solutions are water and dimethyl sulfoxide (B87167) (DMSO).[1]

Q3: I'm having trouble dissolving this compound. What could be the issue?

A3: Several factors can contribute to solubility problems with this compound:

  • Batch-Specific Characteristics: this compound is often supplied with a high degree of hydration and may contain residual sodium chloride (NaCl). These factors are batch-dependent and can significantly affect the actual concentration of the compound.[1] It is crucial to refer to the Certificate of Analysis (CoA) for your specific batch to determine the net product content for accurate concentration calculations.

  • Incorrect Solvent or Concentration: Attempting to dissolve this compound in a solvent other than water or DMSO, or exceeding its maximum solubility, will likely result in incomplete dissolution.

  • Low Temperature: Solubility can be temperature-dependent. Ensure you are attempting to dissolve the compound at room temperature.

Troubleshooting Guide

Problem 1: My this compound powder is not fully dissolving in water.

  • Solution 1.1: Verify Concentration and Batch Information. Double-check your calculations, ensuring you have accounted for the batch-specific net product content from the CoA. Do not exceed the maximum solubility of 5 mg/mL in water.[1]

  • Solution 1.2: Gentle Warming and Agitation. Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution. Avoid excessive heating, as it may degrade the compound.

  • Solution 1.3: Adjust pH. The solubility of polysulfonated compounds can be pH-dependent. While specific data for this compound is limited, carefully adjusting the pH of the aqueous solution towards neutral or slightly basic may improve solubility. However, this should be done cautiously and checked for compatibility with your experimental system.

Problem 2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium.

This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.

  • Solution 2.1: Stepwise Dilution. Instead of adding the concentrated DMSO stock directly into the full volume of your aqueous medium, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium or a buffer solution, mixing thoroughly. Then, add this intermediate dilution to the final volume of your medium. This gradual change in solvent polarity can help keep the compound in solution.[5]

  • Solution 2.2: Lower the Final Concentration. The final concentration of this compound in your experiment may be exceeding its aqueous solubility limit. Try using a lower final concentration if your experimental design allows.

  • Solution 2.3: Increase the Final DMSO Concentration. Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5%.[6] Increasing the final DMSO concentration in your culture medium can help maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

  • Solution 2.4: Use of Co-solvents or Surfactants. For particularly challenging solubility issues, the use of co-solvents (e.g., ethanol, polyethylene (B3416737) glycol) or non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) in the final aqueous solution can help to increase the solubility of hydrophobic compounds.[7][8][9] However, the compatibility and potential effects of these additives on your specific assay must be carefully evaluated.

Problem 3: My prepared this compound solution appears cloudy or has visible particulates.

  • Solution 3.1: Centrifugation and Filtration. If you observe cloudiness or particulates, you can try to centrifuge the solution at a high speed to pellet any undissolved material. The clear supernatant can then be carefully transferred to a new tube. Alternatively, you can filter the solution through a 0.22 µm syringe filter to remove any particulates. Be aware that this may slightly reduce the actual concentration of your solution.[6]

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water54
DMSO107

Data is based on a molecular weight of 1437.08 g/mol . Batch-specific molecular weights may vary.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the correct mass of this compound to weigh. Refer to the Certificate of Analysis (CoA) for the batch-specific molecular weight and net product content.

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is generally stable for up to one month when stored properly.[10]

Protocol 2: General Protocol for a Cell-Based Assay to Investigate the Effect of this compound on NF-κB Activation

This protocol provides a general workflow. Specific details such as cell type, seeding density, and incubation times should be optimized for your particular experimental setup.

Materials:

  • Cells of interest (e.g., THP-1 human monocytic cell line)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Stimulating agent to induce NF-κB activation (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

  • Phosphate-Buffered Saline (PBS)

  • Reagents for detecting NF-κB activation (e.g., antibodies for Western blotting of phosphorylated IκBα or p65, or a reporter gene assay)

Procedure:

  • Cell Seeding: Seed your cells in a suitable culture plate (e.g., 96-well plate for reporter assays, larger plates for protein extraction) and allow them to adhere and grow overnight.

  • Pre-treatment with this compound:

    • Prepare working solutions of this compound by diluting the DMSO stock solution in complete culture medium. Remember to use a stepwise dilution method to avoid precipitation.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells with this compound for a predetermined time (e.g., 1-2 hours).

  • Stimulation:

    • Add the NF-κB activating agent (e.g., LPS or TNF-α) to the wells containing this compound and the vehicle control.

    • Incubate for the optimal time to induce NF-κB activation (e.g., 30-60 minutes).

  • Assay for NF-κB Activation:

    • For Western Blotting: Wash the cells with ice-cold PBS and lyse them. Perform SDS-PAGE and Western blotting using antibodies against phosphorylated forms of IκBα or the p65 subunit of NF-κB.

    • For Reporter Gene Assays: Lyse the cells and measure the reporter gene activity (e.g., luciferase or β-galactosidase) according to the manufacturer's instructions.

  • Data Analysis: Quantify the results and compare the levels of NF-κB activation in cells treated with this compound to the vehicle control.

Mandatory Visualizations

P2Y11_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 binds Gq Gq P2Y11->Gq activates Gs Gs P2Y11->Gs activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates PKA PKA cAMP->PKA activates Ca2 [Ca2+]i ↑ ER->Ca2 releases Downstream_Ca Downstream Ca2+-dependent Signaling Ca2->Downstream_Ca PKC->Downstream_Ca Downstream_PKA Downstream cAMP-dependent Signaling PKA->Downstream_PKA

Caption: P2Y11 Receptor Signaling Pathway.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor binds IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active released NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation by NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates to DNA DNA NFkB_nuc->DNA binds to Gene_expression Gene Expression (Pro-inflammatory mediators) DNA->Gene_expression activates transcription

Caption: Canonical NF-κB Signaling Pathway.

Caption: Troubleshooting Logic for this compound Solubility Issues.

References

Technical Support Center: Troubleshooting Inconsistent NF157 Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NF157. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to inconsistent experimental results with the P2Y11 receptor antagonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2Y11 purinergic receptor.[1][2] Its primary mechanism of action is to block the binding of endogenous ligands, such as ATP, to the P2Y11 receptor, thereby inhibiting downstream signaling pathways. The P2Y11 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can stimulate both adenylyl cyclase (leading to increased cAMP levels) and phospholipase C (leading to increased intracellular calcium).[3]

Q2: I am observing high variability in my dose-response curves. What are the potential causes?

High variability in dose-response experiments with this compound can stem from several factors:

  • Compound Solubility and Stability: this compound is a large, charged molecule. Ensure it is fully dissolved in your vehicle (e.g., water or DMSO) before preparing serial dilutions. Precipitation at higher concentrations can lead to inaccurate dosing. It is recommended to prepare fresh dilutions for each experiment.

  • Cell Health and Density: Inconsistent cell health, passage number, and plating density can significantly impact receptor expression and signaling responses. Maintain consistent cell culture practices and ensure cells are in a healthy, logarithmic growth phase.

  • Agonist Concentration: The concentration of the agonist used to stimulate the P2Y11 receptor is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound, leading to inconsistent inhibition. Determine an optimal agonist concentration (typically EC50 to EC80) for your specific cell system.

  • Incubation Times: Ensure consistent incubation times for both this compound pre-incubation and agonist stimulation across all experiments.

Q3: My this compound inhibitory effect seems to diminish over time in longer experiments. Why might this be happening?

The apparent loss of this compound bioactivity in long-term experiments (e.g., >24 hours) could be due to:

  • Metabolic Degradation: Although specific data on this compound metabolism in cell culture is limited, it is possible that the compound is metabolized by cells over time, reducing its effective concentration.

  • Receptor Internalization and Resensitization: Prolonged exposure to an antagonist can sometimes lead to changes in receptor expression and trafficking, which could alter the cellular response.

  • Compound Stability in Media: While generally stable, the long-term stability of this compound in complex cell culture media at 37°C should be considered.

Q4: Are there any known off-target effects of this compound that could be influencing my results?

While this compound is reported to be a selective P2Y11 antagonist, it does exhibit some activity at other purinergic receptors, notably the P2X1 receptor, for which it shows no selectivity.[1][2] It also has some activity, albeit significantly lower, at P2Y1 and P2Y2 receptors.[1] If your experimental system expresses these receptors, off-target effects could contribute to your observations. Consider using appropriate controls, such as cell lines with knocked-down P2Y11 expression or other P2 receptor antagonists, to dissect the specific effects of this compound.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of NF-κB Activation

Potential Causes & Troubleshooting Steps

Potential CauseTroubleshooting Step
Suboptimal Agonist (e.g., TNF-α) Concentration Perform a dose-response curve for your agonist to determine the EC50. Use a concentration at or near the EC50 for stimulation to ensure a sensitive window for detecting inhibition.
Inconsistent Cell Plating Ensure a uniform cell monolayer by carefully seeding and distributing cells in the wells. Variations in cell number will lead to variable NF-κB activation.
Variable this compound Pre-incubation Time Standardize the pre-incubation time with this compound before adding the agonist. A typical pre-incubation time is 30-60 minutes.
Luciferase Reporter Assay Issues Ensure complete cell lysis and proper mixing of the luciferase substrate. Read luminescence promptly after substrate addition as the signal can decay over time.
Issue 2: Variable Results in p38 MAPK Phosphorylation Assays

Potential Causes & Troubleshooting Steps

Potential CauseTroubleshooting Step
High Basal p38 Phosphorylation Serum-starve cells for a few hours before the experiment to reduce basal signaling activity.
Inefficient Protein Extraction Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of p38 MAPK. Ensure complete cell lysis by vortexing and incubation on ice.
Western Blotting Variability Load equal amounts of protein in each lane. Use a loading control (e.g., total p38 MAPK or a housekeeping protein like GAPDH) to normalize for loading differences.
Antibody Performance Use validated antibodies for both phosphorylated and total p38 MAPK. Optimize antibody dilutions and incubation times.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on available literature.

ParameterValueReceptor/SystemReference
IC50 463 nMHuman P2Y11[1][2]
Ki 44.3 nMHuman P2Y11[1]
IC50 1811 µMHuman P2Y1[1]
Ki 187 µMHuman P2Y1[1]
IC50 170 µMHuman P2Y2[1]
Ki 28.9 µMHuman P2Y2[1]
Effective Concentration 30 and 60 µMReduction of type II collagen degradation (in the presence of 10 ng/mL TNF-α)[1]
Effective Concentration 50 µMInhibition of ATP- and LPS-induced cAMP increase in THP-1 cells[3]

Experimental Protocols

NF-κB Reporter Assay

This protocol is adapted for a 96-well plate format using a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10^4 cells per well in 100 µL of complete medium into a white, opaque 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the cells.

    • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

    • Incubate for 1 hour at 37°C.

  • Agonist Stimulation:

    • Prepare a working solution of TNF-α (or another suitable agonist) at 2x the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).

    • Add 50 µL of the TNF-α working solution to all wells except the unstimulated control wells (add 50 µL of medium instead).

    • Incubate for 6 hours at 37°C.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium from the wells.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.[4][5][6][7][8]

p38 MAPK Phosphorylation Western Blot Assay
  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, THP-1) and grow to 70-80% confluency.

    • If necessary, serum-starve the cells for 4-12 hours.

    • Pre-incubate cells with desired concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the p38 MAPK pathway with an appropriate activator (e.g., 10 µM Anisomycin for 30 minutes). Include an unstimulated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Western Blotting:

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.[9][10][11]

Visualizations

P2Y11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Binds Gq Gq P2Y11->Gq Activates Gs Gs P2Y11->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA NFkB_p38 NF-κB & p38 MAPK Signaling PKC->NFkB_p38 PKA->NFkB_p38 This compound This compound This compound->P2Y11

Caption: P2Y11 Receptor Signaling Pathway and this compound Inhibition.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1, etc. Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA (κB sites) NFkB_nuc->DNA Binds Gene Gene Transcription (Inflammation, etc.) DNA->Gene Activates This compound This compound (via P2Y11) This compound->IKK Inhibits Activation

Caption: NF-κB Signaling Pathway and Point of this compound Intervention.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress, Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stimuli->MAPKKK Activates MKK MKK3/6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Substrates Transcription Factors (e.g., ATF2, MEF2C) p38->Substrates Phosphorylates Gene Gene Expression (Inflammation, Apoptosis) Substrates->Gene This compound This compound (via P2Y11) This compound->MAPKKK Inhibits Activation

Caption: p38 MAPK Signaling Pathway and Point of this compound Intervention.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed Cells (96-well plate) C 3. Pre-incubate with this compound (1 hour) A->C B 2. Prepare this compound Dilutions B->C D 4. Stimulate with Agonist (e.g., TNF-α, Anisomycin) C->D E1 5a. NF-κB Reporter Assay (Luminescence) D->E1 E2 5b. p38 MAPK Assay (Western Blot) D->E2

Caption: General Experimental Workflow for this compound Inhibition Assays.

References

potential off-target effects of NF157

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of NF157. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in the design and interpretation of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and highly selective antagonist of the P2Y11 receptor, with a pKi of 7.35 and a Ki of 44.3 nM.[1][2] It is often used in research to investigate the physiological roles of the P2Y11 receptor.[2]

Q2: What are the known off-target effects of this compound?

This compound exhibits activity at several other purinergic receptors, most notably the P2X1 receptor, for which it shows no selectivity over P2Y11.[1][2] It also has considerably weaker antagonist activity at P2Y1, P2Y2, P2X2, P2X3, P2X4, and P2X7 receptors.[1][2]

Q3: I'm observing effects in my experiment that are inconsistent with P2Y11 antagonism. What could be the cause?

If your experimental system expresses P2X1 receptors, the observed effects could be due to the inhibition of this receptor, as this compound is also a potent antagonist of P2X1.[3][4] Additionally, at higher micromolar concentrations, this compound can inhibit other P2Y and P2X receptor subtypes, which could contribute to the observed phenotype.[1] It is also important to consider the potential for cell-type-specific signaling pathways and receptor expression profiles.

Q4: How can I be sure that the effects I'm seeing are due to P2Y11 antagonism and not off-target effects?

To confirm the involvement of the P2Y11 receptor, several experimental approaches are recommended:

  • Use of alternative P2Y11 antagonists: Compare the effects of this compound with other structurally different P2Y11 antagonists.

  • Genetic knockdown/knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the P2Y11 receptor. If the effect of this compound is lost or diminished, it strongly suggests on-target activity.

  • Dose-response curves: Establish a full dose-response curve for this compound. On-target effects should occur at concentrations consistent with its known potency for P2Y11 (nanomolar range), while off-target effects will likely require higher concentrations.

Q5: Are there any known effects of this compound on downstream signaling pathways?

Yes, this compound has been shown to modulate downstream signaling pathways. For instance, it can ameliorate TNF-α-induced degradation of type II collagen by restoring the nuclear translocation of p65 and reducing the luciferase activity of NF-κB.[1] It has also been reported to suppress the activation of the p38 MAPK and NF-κB pathways in the context of oxidized LDL-induced vascular endothelial inflammation.[5]

Quantitative Data Summary

The following table summarizes the known binding affinities and inhibitory concentrations of this compound for its primary target and various off-targets.

TargetParameterValueReference
P2Y11 pKi7.35[1][2]
Ki44.3 nM[1][2]
IC50463 nM[1][2]
P2Y1 Ki187 µM[1]
IC501811 µM[1]
P2Y2 Ki28.9 µM[1]
IC50170 µM[1]
P2X1 SelectivityNo selectivity over P2Y11[1][2]
P2X2 Selectivity>3-fold vs P2Y11[1]
P2X3 Selectivity>8-fold vs P2Y11[1]
P2X4 Selectivity>22-fold vs P2Y11[1]
P2X7 Selectivity>67-fold vs P2Y11[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for investigating its off-target effects.

P2Y11_Signaling_Pathway cluster_membrane Cell Membrane P2Y11 P2Y11 Receptor AC Adenylyl Cyclase P2Y11->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->P2Y11 Activates This compound This compound This compound->P2Y11 Inhibits PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene

Caption: Simplified P2Y11 receptor signaling pathway.

Off_Target_Workflow start Observe Unexpected Phenotype with this compound receptor_screen Hypothesize Off-Target Effect (e.g., on P2X1) start->receptor_screen lit_review Literature Review: Known this compound Off-Targets receptor_screen->lit_review knockdown Genetic Knockdown/Knockout of Putative Off-Target receptor_screen->knockdown binding_assay Perform Radioligand Binding Assay (Competition with known P2X1 ligand) lit_review->binding_assay functional_assay Perform Functional Assay (e.g., Calcium Imaging) lit_review->functional_assay conclusion Conclude On-Target vs. Off-Target Effect binding_assay->conclusion functional_assay->conclusion knockdown->conclusion

Caption: Experimental workflow to investigate potential off-target effects.

Key Experimental Protocols

1. NF-κB Luciferase Reporter Assay

This protocol is designed to assess the effect of this compound on NF-κB activation in response to a stimulus like TNF-α.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or a relevant cell line) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Co-transfect the cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM to 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with a known NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in NF-κB activity relative to the stimulated vehicle control.

2. Calcium Imaging Assay for P2X Receptor Activity

This protocol can be used to determine the inhibitory effect of this compound on P2X receptor-mediated calcium influx.

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the P2X receptor of interest (e.g., P2X1) on a black-walled, clear-bottom 96-well plate.

    • On the day of the experiment, wash the cells with a physiological salt solution (e.g., HBSS).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Treatment and Agonist Application:

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes. Include a vehicle control.

    • Place the plate in a fluorescence plate reader or a microscope equipped for calcium imaging.

    • Establish a baseline fluorescence reading.

    • Add a known P2X receptor agonist (e.g., ATP or α,β-methylene ATP) and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the response to the agonist-only control.

    • Plot the normalized response against the concentration of this compound to determine the IC50 value.

References

NF157 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of NF157, a selective P2Y₁₁ and P2X₁ antagonist. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid this compound should be stored desiccated at room temperature.[1][2] When stored properly in a tightly sealed vial, the solid compound can be stored for up to six months.[3]

2. How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions and use them on the same day.[3] However, if storage is necessary, stock solutions should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[3] Before use, allow the vial to stand at room temperature for at least 60 minutes prior to opening.[3]

3. What are the solubilities of this compound in common solvents?

The solubility of this compound can be affected by its degree of hydration and residual NaCl content, which may vary between batches.[1][2] It is crucial to refer to the batch-specific Certificate of Analysis for precise data.[1][2] General solubility information is provided in the table below.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water54
DMSO107

Data based on a molecular weight of 1437.08 g/mol . This may vary with batch-specific hydration.[1]

4. Is this compound sensitive to freeze-thaw cycles?

5. How stable is this compound in aqueous buffers?

The stability of this compound in aqueous solutions, particularly at different pH values, has not been extensively reported. As a complex molecule with multiple sulfonic acid groups, its stability is likely pH-dependent. For optimal stability, it is advisable to prepare fresh solutions in a buffer system appropriate for your specific experiment and use them promptly. If long-term storage in a buffer is unavoidable, it is recommended to conduct a pilot stability study under your experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving this compound - Incorrect solvent. - Compound has precipitated out of solution. - Batch-specific variations in hydration and salt content affecting solubility.- Confirm the correct solvent based on the provided solubility data (Water or DMSO). - Gentle warming or sonication may aid in redissolving the compound. - Always refer to the batch-specific Certificate of Analysis for the net product content to accurately calculate concentrations.[1][2]
Inconsistent experimental results - Degradation of this compound in stock solution. - Instability of this compound under experimental conditions (e.g., pH, temperature, light exposure). - Multiple freeze-thaw cycles of the stock solution.- Prepare fresh stock solutions for critical experiments. - Store stock solutions in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[3] - Protect solutions from light, especially during long incubations. - Evaluate the stability of this compound under your specific experimental buffer and temperature conditions if you suspect degradation.
Loss of antagonist activity - Degradation of the compound. - Incorrect concentration due to inaccurate weighing or dissolution.- Use a freshly prepared stock solution. - Verify the calculations for the stock solution concentration, taking into account the batch-specific net product content.[1][2] - Confirm the purity of the compound using an appropriate analytical method like HPLC if degradation is suspected.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound. Method optimization will be required for specific experimental setups.

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • For solution stability: Dilute the this compound stock solution in the aqueous buffer of interest to the final experimental concentration. Aliquot and store under the desired conditions (e.g., different temperatures, light exposure).

    • For freeze-thaw stability: Subject an aliquot of the stock solution to the desired number of freeze-thaw cycles.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is a common starting point for small molecule analysis.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The specific gradient will need to be optimized.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

    • Injection Volume and Flow Rate: To be optimized for the specific column and system.

  • Data Analysis:

    • Generate a calibration curve from the standards.

    • Determine the concentration of this compound in the stability samples by comparing their peak areas to the calibration curve.

    • Calculate the percentage of this compound remaining at each time point or after each condition to assess stability. The appearance of new peaks may indicate the formation of degradation products.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is an antagonist of the P2Y₁₁ and P2X₁ purinergic receptors. The following diagrams illustrate the signaling pathways inhibited by this compound.

P2Y11_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2Y11 P2Y₁₁ Receptor ATP->P2Y11 Activates Gs Gs P2Y11->Gs Gq Gq P2Y11->Gq This compound This compound This compound->P2Y11 Inhibits AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Cellular_Response_Gq Cellular Response Ca2_release->Cellular_Response_Gq PKC->Cellular_Response_Gq

Caption: P2Y₁₁ Receptor Signaling Pathway Inhibition by this compound.

P2X1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP_ext ATP P2X1 P2X₁ Receptor (Ion Channel) ATP_ext->P2X1 Activates Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx NF157_2 This compound NF157_2->P2X1 Inhibits Cellular_Response Cellular Response Ca_ion->Cellular_Response Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->Cellular_Response

Caption: P2X₁ Receptor Signaling Pathway Inhibition by this compound.

Experimental Workflow: Assessing this compound Stability

The following diagram outlines a logical workflow for investigating the stability of this compound under various experimental conditions.

Stability_Workflow cluster_conditions Stress Conditions start Start: Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions temp Temperature (e.g., RT, 37°C) stress_conditions->temp ph pH (Acidic, Neutral, Basic) stress_conditions->ph light Light Exposure stress_conditions->light freeze_thaw Freeze-Thaw Cycles stress_conditions->freeze_thaw hplc_analysis Analyze by HPLC data_analysis Data Analysis (% Remaining, Degradants) hplc_analysis->data_analysis conclusion Conclusion on Stability data_analysis->conclusion temp->hplc_analysis ph->hplc_analysis light->hplc_analysis freeze_thaw->hplc_analysis

Caption: Experimental Workflow for this compound Stability Testing.

References

Technical Support Center: P2Y11 Receptor Antagonist NF157

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the P2Y11 receptor antagonist, NF157.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a purinergic receptor antagonist, specifically targeting the P2Y11 receptor. It is a derivative of suramin (B1662206) and functions by competitively inhibiting the binding of endogenous agonists like ATP to the P2Y11 receptor, thereby blocking its downstream signaling pathways.[1][2]

Q2: What are the known downstream signaling pathways of the P2Y11 receptor?

The P2Y11 receptor is unique among P2Y receptors as it couples to both Gq and Gs proteins.[3][4] This dual coupling allows it to stimulate both the phosphoinositide pathway, leading to an increase in intracellular calcium ([Ca2+]), and the adenylyl cyclase pathway, resulting in increased cyclic AMP (cAMP) levels.[3][4][5]

Q3: What is the reported potency (IC50) of this compound for the P2Y11 receptor?

The reported IC50 value for this compound at the human P2Y11 receptor is approximately 463 nM.[1][6]

Q4: Is this compound a completely selective antagonist for the P2Y11 receptor?

No, this compound is not completely selective for the P2Y11 receptor. It also displays antagonist activity at the P2X1 receptor.[1][6] While it shows selectivity over several other P2Y and P2X receptors, its lack of selectivity against P2X1 should be considered when interpreting experimental results.[2][6] Some studies have even referred to this compound as non-selective.[7]

Troubleshooting Guide: Why is my this compound not inhibiting P2Y11?

This guide addresses common issues that may lead to a lack of observable inhibition of the P2Y11 receptor by this compound in your experiments.

1. Issue: Suboptimal Compound Concentration or Potency

  • Question: Am I using the correct concentration of this compound?

  • Answer: The reported IC50 of this compound for P2Y11 is ~463 nM.[1][6] However, this can vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay. In some cell-based assays, concentrations in the micromolar range (e.g., 25-60 µM) have been used to observe effects.[6][8]

2. Issue: Compound Solubility and Stability

  • Question: Is my this compound properly dissolved and stable in my experimental buffer?

  • Answer: this compound is soluble in water (up to 5 mg/ml) and DMSO (up to 10 mg/ml).[1] However, the product is often supplied with a high degree of hydration and may contain residual NaCl, which can affect its net content and solubility.[1] Always refer to the batch-specific Certificate of Analysis for accurate calculations.[1] Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is compatible with your cells and does not exceed a level that could cause non-specific effects. The stability of this compound in aqueous solutions over long experimental periods should also be considered.

3. Issue: Assay System and Cellular Context

  • Question: Could my choice of cell line or experimental model be affecting this compound activity?

  • Answer: The cellular context is critical. The expression levels of the P2Y11 receptor can vary significantly between cell types.[3][7] Furthermore, the presence of other purinergic receptors, particularly P2Y1, can influence the observed effects of this compound. P2Y11 can form hetero-oligomers with P2Y1, which can alter its signaling properties and pharmacology.[4][9] The inhibitory effect of this compound on BzATP-stimulated P2Y11 has been shown to be ineffective in HEK-293 cells endogenously expressing P2Y1, while it is effective in 1321N1 cells that do not express P2Y1.[4]

4. Issue: Non-Specific Binding and Off-Target Effects

  • Question: Could this compound be acting on other receptors in my system?

  • Answer: Yes, this compound is also a known antagonist of the P2X1 receptor.[1][6] If your experimental system expresses P2X1, the observed effects (or lack thereof) may be complicated by the inhibition of this receptor. It is advisable to use more selective P2Y11 antagonists, such as NF340, as a control to confirm that the observed effects are specific to P2Y11 inhibition.[3]

5. Issue: Experimental Protocol and Agonist Choice

  • Question: Is my experimental protocol optimized to detect P2Y11 inhibition?

  • Answer: The choice of agonist and its concentration are critical. Ensure you are using a potent and selective P2Y11 agonist, such as ATPγS or BzATP, at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition. Additionally, consider the kinetics of the receptor-antagonist interaction. A pre-incubation step with this compound before adding the agonist is typically required to allow for sufficient binding to the receptor.

Quantitative Data Summary

ParameterValueReceptorReference
IC50 463 nMHuman P2Y11[1][6]
Ki 44.3 nMHuman P2Y11[6][10]
pKi 7.35Human P2Y11[6][10]
Selectivity Antagonist at P2X1P2X1[1][6]
>650-fold over P2Y1P2Y1[6][10]
>650-fold over P2Y2P2Y2[6][10]
Max Solubility 5 mg/mL in water-[1]
10 mg/mL in DMSO-[1]

Experimental Protocols

Protocol 1: Assessment of P2Y11 Inhibition via cAMP Measurement

  • Cell Culture: Culture cells expressing the P2Y11 receptor (e.g., THP-1 cells or transfected HEK293 cells) in the appropriate medium.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Antagonist Pre-incubation: The following day, wash the cells with assay buffer (e.g., HBSS). Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.[11]

  • Agonist Stimulation: Stimulate the cells with a P2Y11 agonist (e.g., 100 µM ATP) for 10 minutes at 37°C.[11]

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 value.

Protocol 2: Assessment of P2Y11 Inhibition via Intracellular Calcium Mobilization

  • Cell Culture and Seeding: As described in Protocol 1.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Wash the cells and pre-incubate with different concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Measure the baseline fluorescence, then add the P2Y11 agonist (e.g., ATP or BzATP). Continuously record the fluorescence signal using a plate reader with a fluorescent imaging system to measure the change in intracellular calcium concentration.

  • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve and plot it against the this compound concentration to calculate the IC50.

Visualizations

P2Y11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y11 P2Y11 ATP->P2Y11 Activates This compound This compound This compound->P2Y11 Inhibits Gq Gq P2Y11->Gq Gs Gs P2Y11->Gs PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Activates PKC PKC DAG->PKC Activates ATP_cAMP ATP ATP_cAMP->AC PKA PKA cAMP->PKA Activates Ca2+ Ca2+ (release) ER->Ca2+ Downstream_Effects_Ca Downstream Effects Ca2+->Downstream_Effects_Ca Downstream_Effects_cAMP Downstream Effects PKA->Downstream_Effects_cAMP PKC->Downstream_Effects_Ca

Caption: P2Y11 receptor signaling pathway activated by ATP and inhibited by this compound.

Troubleshooting_Workflow Start Start: This compound Not Inhibiting P2Y11 Concentration 1. Check Concentration - Perform dose-response - Use appropriate range (~0.5 - 50 µM) Start->Concentration Solubility 2. Verify Solubility & Stability - Check Certificate of Analysis - Ensure proper dissolution in solvent - Consider stability in buffer Concentration->Solubility Cell_System 3. Evaluate Cell System - Confirm P2Y11 expression - Check for P2Y1 co-expression - Consider cell line-specific effects Solubility->Cell_System Selectivity 4. Consider Selectivity - Is P2X1 expressed? - Use a more selective antagonist (e.g., NF340) as a control Cell_System->Selectivity Protocol 5. Optimize Protocol - Use appropriate agonist (EC80) - Include pre-incubation step - Validate assay readout Selectivity->Protocol Resolved Issue Resolved Protocol->Resolved

Caption: Troubleshooting workflow for this compound inhibition of P2Y11.

References

NF157 Technical Support Center: Optimizing Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using NF157, a potent P2Y11 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you determine the optimal concentration of this compound for your experiments, ensuring maximum efficacy and minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the P2Y11 receptor, a G protein-coupled receptor (GPCR) activated by extracellular ATP.[1][2] The P2Y11 receptor is unique because it couples to two primary signaling pathways:

  • Gs pathway: Activation leads to the stimulation of adenylyl cyclase (AC), increasing intracellular cyclic AMP (cAMP) levels.[3][4][5]

  • Gq pathway: Activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC).[3][4]

This compound blocks these downstream effects by preventing ATP from binding to and activating the P2Y11 receptor.

Q2: What are the known potencies and off-target effects of this compound?

This compound is a nanomolar-potency antagonist for P2Y11 but exhibits micromolar activity in many cell-based assays.[1][6] It is crucial to be aware of its potential off-target effects, most notably its activity as an antagonist at the P2X1 receptor.[2] Its selectivity for P2Y11 is significantly higher than for other P2Y receptors like P2Y1 and P2Y2.[1]

Data Summary: this compound Potency and Selectivity

Target Receptor Potency Metric Value Selectivity vs. P2Y11
P2Y11 IC50 463 nM -
P2Y11 Ki 44.3 nM -
P2X1 - No selectivity 1-fold
P2Y1 Ki 187 µM >650-fold
P2Y2 Ki 28.9 µM >650-fold

| P2X3 | - | - | 8-fold |

Data compiled from MedchemExpress.[1]

Q3: How should I prepare and store a stock solution of this compound?

This compound is typically supplied as a solid. According to suppliers like Tocris Bioscience, the product may have a high degree of hydration and contain residual NaCl, which can vary between batches.[2][7]

  • Reconstitution: Always refer to the batch-specific Certificate of Analysis (C of A) to determine the net product content for accurate molarity calculations. For example, if the net content is 90%, you will need to adjust the amount of solvent accordingly. It is generally soluble in water.

  • Storage: Store the solid compound at -20°C. Once reconstituted, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is a good starting concentration for my cell-based experiments?

The optimal concentration is highly dependent on the cell type, experimental endpoint, and agonist concentration used. Based on published studies, a wide range has been proven effective.

  • Initial Range-Finding: Start with a broad concentration range, for example, from 1 µM to 100 µM.

  • Commonly Used Concentrations: Many studies report effective inhibition of cellular responses using this compound in the 25 µM to 60 µM range.[1][6] For instance, concentrations of 25 and 50 µM were shown to inhibit ox-LDL-induced inflammation in endothelial cells[6], while 30 and 60 µM reduced collagen degradation in chondrocytes.[1]

P2Y11 Signaling Pathway and this compound Inhibition

// Connections ATP -> P2Y11 [label="Activates"]; this compound -> P2Y11 [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"];

P2Y11 -> Gs [minlen=2]; P2Y11 -> Gq [minlen=2];

Gs -> AC [label="Activates"]; AC -> cAMP; cAMP -> PKA; PKA -> Gs_Response;

Gq -> PLC [label="Activates"]; PLC -> IP3; IP3 -> Ca; Ca -> Gq_Response; }

Caption: P2Y11 receptor signaling cascade and point of inhibition by this compound.

Troubleshooting Guide

Problem: I am not observing any inhibitory effect from this compound.

Possible CauseSuggested Solution
Sub-optimal Concentration The concentration of this compound may be too low to effectively compete with the agonist. Action: Perform a full dose-response curve (e.g., 10 nM to 100 µM) to determine the IC50 in your specific system.
Compound Integrity The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Action: Use a fresh aliquot of this compound stock. Prepare new stock solutions if necessary.
Low/No Receptor Expression The cell line or primary cells being used may not express sufficient levels of the P2Y11 receptor. Action: Verify P2Y11 mRNA or protein expression using methods like qPCR or Western blotting. Consider using a positive control cell line known to express P2Y11.[5]
P2Y1 Receptor Co-expression Research has shown that this compound may be unable to inhibit P2Y11 when it is co-expressed and forms a hetero-oligomer with the P2Y1 receptor.[8] Action: Check for P2Y1 expression in your cell model. If present, this may explain the lack of efficacy.

Problem: I am observing high cell toxicity or unexpected biological effects.

Possible CauseSuggested Solution
Concentration Too High High micromolar concentrations may induce cytotoxicity unrelated to P2Y11 antagonism. Action: Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT, LDH, or live/dead staining) in parallel with your functional assay to identify a non-toxic working range.
Off-Target Effects The observed effects may be due to this compound's inhibition of other receptors, primarily P2X1.[2] Action: Use a more selective P2Y11 antagonist (e.g., NF340) as a comparator.[3] Alternatively, use a selective P2X1 antagonist to see if it phenocopies the effect. If working with genetic models, test in P2X1 knockout cells.
Solvent/Vehicle Toxicity The solvent used to dissolve this compound could be causing toxicity at the concentration present in the final well. Action: Always include a vehicle control group in your experiments (i.e., cells treated with the same concentration of solvent without this compound).

Troubleshooting Workflow

Troubleshooting_Workflow

Caption: Decision tree for troubleshooting a lack of this compound inhibitory effect.

Experimental Protocol: Determining the Optimal this compound Concentration

This protocol describes a general method for determining the inhibitory potency (IC50) of this compound on agonist-induced cAMP production in a human cell line expressing P2Y11 (e.g., THP-1 macrophages or 1321N1-P2Y11 astrocytoma cells).[5][9]

Objective: To determine the concentration of this compound that causes 50% inhibition of the maximal agonist response.

Materials:

  • P2Y11-expressing cells

  • Cell culture medium and supplements

  • This compound

  • P2Y11 agonist (e.g., ATPγS, a slowly hydrolyzable ATP analog)[3]

  • Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to amplify cAMP signal[3]

  • Assay buffer (e.g., HBSS or PBS)

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

  • Multi-well plates (96- or 384-well, white, solid-bottom for luminescence/HTRF)

Workflow Diagram:

Protocol_Workflow

Caption: Experimental workflow for determining the IC50 of this compound.

Procedure:

  • Cell Preparation:

    • Culture P2Y11-expressing cells to ~80-90% confluency.

    • Harvest and seed the cells into the appropriate multi-well plate at a pre-determined optimal density. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare a fresh serial dilution of this compound in assay buffer. A common scheme is a 10-point, 3-fold dilution starting from a top concentration of 100 µM.

    • Prepare the agonist (e.g., ATPγS) at a concentration that elicits ~80% of the maximal response (EC80). This value should be determined in a separate agonist dose-response experiment.

    • Include a PDE inhibitor in the agonist solution to prevent cAMP degradation.[3]

  • Antagonist Pre-incubation:

    • Wash the cells gently with assay buffer.

    • Add the diluted this compound solutions to the respective wells. Include "vehicle only" (no this compound) and "unstimulated" (vehicle, no agonist) controls.

    • Incubate the plate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Add the agonist solution (containing the PDE inhibitor) to all wells except the "unstimulated" control wells.

    • Incubate for 15-30 minutes at 37°C. The optimal time should be determined empirically.

  • cAMP Detection:

    • Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's protocol.

    • Perform the cAMP measurement (e.g., read fluorescence or luminescence).

  • Data Analysis:

    • Normalize the data: Set the average signal from the "unstimulated" wells as 0% response and the average signal from the "vehicle only + agonist" wells as 100% response.

    • Plot the percent inhibition versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value. This IC50 represents the optimal concentration for achieving half-maximal efficacy in this specific assay.

References

Technical Support Center: Interpreting Unexpected Results with NF157

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the P2Y11 receptor antagonist, NF157.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor activated by extracellular ATP.[1] It is often used in research to investigate the physiological roles of the P2Y11 receptor in various cellular processes, including immune responses and inflammation.[2][3]

Q2: What are the known off-target effects of this compound?

While this compound is a valuable tool, it is crucial to be aware of its potential off-target effects to avoid misinterpretation of experimental data. The most well-documented off-target activity of this compound is its antagonist effect on the P2X1 receptor.[4] In some experimental systems, this compound has also been observed to have effects independent of both P2Y11 and P2X1. For instance, it has been shown to inhibit IL-8 production in cells that lack the P2Y11 receptor.[2]

Q3: How can the expression of other purinergic receptors in my cell model affect my results with this compound?

The presence of other purinergic receptors, particularly P2Y1, can lead to unexpected outcomes. P2Y11 can form heterodimers with P2Y1, which can alter the pharmacological properties of the P2Y11 receptor.[4] For example, in HEK-293 cells that endogenously express P2Y1, this compound was unable to inhibit a P2Y11-mediated response. However, in a cell line that does not express P2Y1, the antagonistic effect of this compound was observed.[4] Therefore, it is essential to characterize the purinergic receptor expression profile of your experimental model.

Troubleshooting Guides

Issue 1: this compound fails to inhibit the expected P2Y11-mediated response.

Possible Cause 1: Presence of P2Y1 Receptor.

  • Explanation: Heterodimerization between P2Y11 and P2Y1 can alter the binding or efficacy of this compound.[4]

  • Troubleshooting Steps:

    • Characterize your model: Use RT-PCR or Western blotting to determine if your cells express the P2Y1 receptor.

    • Use a different cell line: If possible, repeat the experiment in a cell line that does not express the P2Y1 receptor.[4]

    • Use a more selective antagonist: Consider using an alternative P2Y11 antagonist with a different selectivity profile, such as NF340, which has been reported to have higher potency and selectivity over P2Y1 than this compound.[4]

Possible Cause 2: Experimental conditions.

  • Explanation: Suboptimal experimental conditions, such as incorrect concentration of this compound or agonist, can lead to a lack of observable inhibition.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the optimal concentration of this compound for your specific cell type and experimental conditions.

    • Verify agonist activity: Ensure that the agonist you are using to stimulate the P2Y11 receptor is active and used at an appropriate concentration.

Issue 2: Unexpected cellular response observed after this compound treatment, even in the absence of P2Y11 stimulation.

Possible Cause: Off-target effects.

  • Explanation: this compound is known to antagonize the P2X1 receptor and may have other, as-yet-uncharacterized off-target effects.[2][4]

  • Troubleshooting Steps:

    • P2X1 receptor expression: Check if your experimental model expresses the P2X1 receptor. If so, the observed effect may be due to P2X1 antagonism.

    • Use a P2Y11-null control: The most definitive control is to use a cell line where the P2Y11 gene has been knocked out (e.g., using CRISPR/Cas9). If the unexpected effect persists in these cells, it is definitively an off-target effect.[5]

    • Test alternative antagonists: Compare the effects of this compound with other P2Y11 antagonists that have different chemical structures and off-target profiles.

Issue 3: Discrepancies between in vitro and in vivo results with this compound.

Possible Cause: Pharmacokinetics and metabolism.

  • Explanation: The concentration, stability, and metabolism of this compound can differ significantly between a cell culture dish and a living organism. This can lead to different effective concentrations at the target site and potentially different physiological responses.

  • Troubleshooting Steps:

    • Pharmacokinetic analysis: If feasible, perform pharmacokinetic studies to determine the concentration and half-life of this compound in your in vivo model.

    • Dose-response studies in vivo: Conduct thorough dose-response studies in your animal model to identify a therapeutically relevant and specific dose.

    • Consider alternative delivery methods: The route of administration can significantly impact the bioavailability of the compound.

Data Presentation

Table 1: Selectivity Profile of this compound

ReceptorIC₅₀ (nM)Fold Selectivity over P2Y11
P2Y114631
P2Y1>300,000>650
P2Y2>300,000>650
P2X1No selectivity0
P2X2~1,400~3
P2X3~3,700~8
P2X4>10,000>22
P2X7>30,000>67

Data compiled from publicly available sources.[1]

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM

This protocol is for monitoring changes in intracellular calcium concentration ([Ca²⁺]i) following P2Y11 receptor stimulation and inhibition by this compound.

  • Cell Preparation:

    • Plate cells on glass coverslips or in a 96-well black-walled, clear-bottom plate and culture to the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM in a physiological buffer like HBSS) containing a non-ionic surfactant such as Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with the physiological buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • This compound Pre-incubation:

    • Add the desired concentration of this compound to the cells and incubate for 15-30 minutes.

  • Calcium Measurement:

    • Place the plate or coverslip in a fluorescence microplate reader or on an inverted fluorescence microscope equipped for ratiometric imaging.

    • Measure the fluorescence intensity at an emission wavelength of ~510 nm while alternating the excitation wavelength between 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2).

    • Establish a baseline fluorescence ratio (340/380 nm).

    • Add the P2Y11 agonist (e.g., ATP) and record the change in the fluorescence ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration. Calculate the change in this ratio to determine the cellular response.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol measures the activation of the NF-κB signaling pathway.

  • Cell Transfection:

    • Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Plate the transfected cells in a 96-well white-walled, clear-bottom plate and allow them to recover for 24 hours.

  • Treatment:

    • Pre-incubate the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a known NF-κB activator (e.g., TNF-α or a P2Y11 agonist) for 6-8 hours.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Use a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Measure the firefly luciferase activity in a luminometer.

    • Measure the Renilla luciferase activity for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control.

Mandatory Visualizations

P2Y11_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Activates This compound This compound This compound->P2Y11 Inhibits Gq Gq P2Y11->Gq Gs Gs P2Y11->Gs PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release NFkB_activation NF-κB Pathway Activation cAMP->NFkB_activation Modulates Ca_release->NFkB_activation Modulates

Caption: Simplified P2Y11 receptor signaling pathway.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_P2Y1 Is P2Y1 expressed in your model? Start->Check_P2Y1 Check_P2X1 Is P2X1 expressed in your model? Start->Check_P2X1 Dose_Response Perform this compound dose-response curve Start->Dose_Response Alternative_Antagonist Test alternative P2Y11 antagonist (e.g., NF340) Check_P2Y1->Alternative_Antagonist Yes Result_P2Y1_related Result likely due to P2Y11/P2Y1 heterodimerization Check_P2Y1->Result_P2Y1_related Yes P2Y11_Null Use P2Y11 knockout/knockdown control cells Check_P2X1->P2Y11_Null Yes Result_P2X1_related Result likely due to P2X1 off-target effect Check_P2X1->Result_P2X1_related Yes Result_Off_Target Result is a definitive off-target effect P2Y11_Null->Result_Off_Target Result_Concentration Optimize this compound concentration Dose_Response->Result_Concentration

Caption: Troubleshooting workflow for unexpected this compound results.

References

Navigating the Nuances of NF157: A Technical Guide to Controlling for P2X1 Off-Target Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and controlling the off-target activity of the P2Y₁₁ antagonist, NF157, on the P2X₁ receptor. This compound is a valuable tool for studying P2Y₁₁-mediated signaling; however, its notable interaction with the P2X₁ receptor necessitates careful experimental design and data interpretation. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to ensure the accurate assessment of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent antagonist of the human P2Y₁₁ receptor, with a reported IC₅₀ of 463 nM. It is widely used to investigate the physiological roles of this Gs-coupled purinergic receptor. However, it is crucial to recognize that this compound also exhibits significant antagonist activity at the P2X₁ receptor, a ligand-gated ion channel.[1]

Q2: Why is it important to control for this compound's off-target effects on P2X₁?

Q3: How can I determine if my experimental system expresses P2X₁ receptors?

A3: The presence of P2X₁ receptors can be ascertained through several methods, including qPCR to detect P2RX1 gene expression, Western blotting or immunocytochemistry to identify the P2X₁ protein, and functional assays such as electrophysiology to measure ATP-gated currents with the characteristic rapid desensitization of P2X₁.

Q4: What are the key differences in the signaling pathways of P2Y₁₁ and P2X₁?

A4: P2Y₁₁ is a G-protein coupled receptor (GPCR) that primarily signals through the Gs-adenylyl cyclase pathway, leading to an increase in intracellular cAMP. In contrast, P2X₁ is a ligand-gated ion channel, and its activation directly leads to cation influx, particularly Ca²⁺, which can trigger a variety of rapid cellular responses.[2]

Quantitative Data: Selectivity Profile of this compound

While this compound is a potent P2Y₁₁ antagonist, it exhibits varied activity across the P2X receptor family. The following table summarizes the available data on the selectivity of this compound. Researchers should note that precise IC₅₀ values for all P2X subtypes are not consistently reported in the literature, and selectivity is often expressed in terms of fold-difference compared to its primary target.

Receptor SubtypeAntagonist Potency (IC₅₀)Selectivity vs. P2Y₁₁Reference
P2Y₁₁ 463 nM-[1]
P2Y₁ 1811 µM>3900-fold[1]
P2Y₂ 170 µM>360-fold[1]
P2X₁ Not specified (No selectivity)1-fold[1]
P2X₂ Not specified3-fold[1]
P2X₃ Not specified8-fold[1]
P2X₄ Not specified>22-fold[1]
P2X₇ Not specified>67-fold[1]

Troubleshooting Guide

This section addresses common issues encountered when using this compound in experimental systems that may co-express P2X₁ receptors.

IssuePotential CauseRecommended Solution
Ambiguous results with this compound, unable to attribute effects solely to P2Y₁₁. Co-expression and activation of P2X₁ receptors.1. Confirm P2X₁ expression: Use qPCR or Western blot. 2. Use a selective P2X₁ antagonist: Employ a more selective P2X₁ antagonist, such as NF449, as a control to block P2X₁-mediated effects. 3. Utilize a P2X₁-knockdown/knockout system: If available, use siRNA or CRISPR-Cas9 to reduce or eliminate P2X₁ expression.
Rapid, transient inward current observed upon ATP application in electrophysiology recordings. Activation of rapidly desensitizing P2X₁ and/or P2X₃ receptors.1. Differentiate based on agonist sensitivity: Use α,β-methylene ATP (α,β-meATP), which is a potent agonist for P2X₁ and P2X₃ but not most other P2X subtypes. 2. Pharmacological blockade: Use a selective P2X₃ antagonist (e.g., A-317491) in conjunction with this compound to isolate the P2X₁ component.
This compound does not completely block the ATP-induced response. 1. The response is not solely mediated by P2Y₁₁ or P2X₁. 2. The concentration of this compound is insufficient. 3. The response is mediated by other P2X subtypes with lower sensitivity to this compound.1. Characterize other P2 receptors: Use a broader panel of P2 receptor agonists and antagonists to identify other contributing subtypes. 2. Perform a dose-response curve: Determine the optimal concentration of this compound for your system. 3. Consult the selectivity table: Assess the likelihood of other P2X receptors being involved based on their lower sensitivity to this compound.
Variability in experimental results between different cell passages or preparations. Changes in the relative expression levels of P2Y₁₁ and P2X₁ receptors.Routinely monitor the expression levels of both P2RX1 and P2RY11 transcripts via qPCR to ensure consistency across experiments.

Experimental Protocols

To rigorously control for the off-target effects of this compound on P2X₁, a combination of electrophysiological and molecular biology techniques is recommended.

Electrophysiological Characterization of P2X₁ Off-Target Activity

Objective: To quantify the inhibitory effect of this compound on P2X₁ receptor-mediated currents.

Methodology: Whole-cell patch-clamp recordings from cells expressing P2X₁ receptors.

Procedure:

  • Cell Preparation: Culture cells known to endogenously express P2X₁ receptors or transiently transfect a suitable cell line (e.g., HEK293) with a P2X₁ expression vector.

  • Recording Setup:

    • Use a standard patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software.

    • Prepare intracellular solution containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, adjusted to pH 7.3 with KOH.

    • Prepare extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Recording Protocol:

    • Establish a whole-cell recording configuration.

    • Clamp the cell membrane potential at -60 mV.

    • Apply a saturating concentration of ATP (e.g., 10 µM) to elicit a maximal P2X₁-mediated current. Note the characteristic rapid activation and desensitization.

    • Wash the cell with extracellular solution until the current returns to baseline.

    • Pre-incubate the cell with varying concentrations of this compound for 2-5 minutes.

    • Co-apply ATP and the corresponding concentration of this compound and record the peak inward current.

  • Data Analysis:

    • Normalize the peak current in the presence of this compound to the control current (ATP alone).

    • Plot the normalized current as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing Key Concepts

To aid in the understanding of the experimental logic and underlying biological processes, the following diagrams have been generated.

P2X₁ Receptor Signaling Pathway

P2X1_Signaling cluster_membrane Cell Membrane P2X1 P2X₁ Receptor Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx ATP Extracellular ATP ATP->P2X1 Binds Downstream Downstream Signaling Ca_ion->Downstream Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->Downstream

Caption: Simplified signaling pathway of the P2X₁ receptor.

Experimental Workflow for Assessing this compound Off-Target Effects

Experimental_Workflow start Start: Hypothesis that this compound effect is P2Y₁₁-mediated check_expression Check for P2X₁ Expression (qPCR, Western Blot) start->check_expression p2x1_absent P2X₁ Absent check_expression->p2x1_absent p2x1_present P2X₁ Present check_expression->p2x1_present conclusion Conclusion: Effect is likely P2Y₁₁-mediated p2x1_absent->conclusion control_exp Perform Control Experiments p2x1_present->control_exp electrophysiology Electrophysiology: Determine this compound IC₅₀ on P2X₁ control_exp->electrophysiology selective_antagonist Use Selective P2X₁ Antagonist (e.g., NF449) as control control_exp->selective_antagonist knockdown Use P2X₁ Knockdown/Knockout (siRNA, CRISPR) control_exp->knockdown analyze Analyze Data: Compare effects of this compound with and without P2X₁ controls electrophysiology->analyze selective_antagonist->analyze knockdown->analyze final_conclusion Final Conclusion: Attribute effects to specific receptors analyze->final_conclusion

Caption: Logical workflow for controlling for this compound's off-target activity on P2X₁.

References

issues with NF157 in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of NF157, a potent and selective P2Y11 receptor antagonist, with a particular focus on addressing challenges that may arise during long-term experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor activated by extracellular ATP.[1] P2Y11 receptor activation is uniquely coupled to both Gq and Gs proteins, leading to the mobilization of intracellular calcium and an increase in cyclic AMP (cAMP) levels, respectively.[1] By blocking this receptor, this compound can modulate various downstream signaling pathways, making it a valuable tool for studying immune responses, inflammation, and other physiological processes.[1][2]

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for the human P2Y11 receptor. However, it is important to note that it also shows some activity as a P2X1 receptor antagonist. Its selectivity for P2Y11 is significantly higher than for other P2Y receptors like P2Y1 and P2Y2.

Quantitative Data Summary: Receptor Selectivity of this compound

ReceptorAntagonist Activity (Ki or IC50)
P2Y11 ~44.3 nM (Ki)
P2X1Active (Antagonist)
P2Y1>650-fold less potent than at P2Y11
P2Y2>650-fold less potent than at P2Y11
P2X2~3-fold less potent than at P2Y11
P2X3~8-fold less potent than at P2Y11
P2X4>22-fold less potent than at P2Y11
P2X7>67-fold less potent than at P2Y11

Q3: What are the known downstream effects of P2Y11 inhibition by this compound?

Inhibition of P2Y11 signaling by this compound has been shown to have several downstream effects, including:

  • Anti-inflammatory effects: this compound can ameliorate inflammation in various models.[1]

  • Modulation of immune cell function: P2Y11 receptors are expressed on various immune cells, and their blockade can impact processes like T-cell migration and polarization.[3]

  • Cellular senescence: this compound has been shown to inhibit premature senescence in lung fibroblasts induced by extracellular ATP.[4]

  • Protection against UV-B irradiation: this compound can protect epidermal stem cells from the damaging effects of UV-B radiation.[5]

Troubleshooting Guide for Long-Term Experiments

Issue 1: Diminishing or inconsistent effects of this compound over time.

  • Possible Cause: Degradation of this compound in the cell culture medium under prolonged incubation at 37°C. While some suramin (B1662206) derivatives show stability for several days in solution, this can be compound and condition-specific.[6]

  • Troubleshooting Steps:

    • Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium. A detailed protocol for this is provided below.

    • Frequent Media Changes: If degradation is confirmed, increase the frequency of media changes containing fresh this compound. The optimal frequency will depend on the determined half-life of the compound in your experimental setup.

    • Lower Incubation Temperature (if possible): If your experimental design allows, a slightly lower incubation temperature might slow down degradation, but this needs to be balanced with the optimal growth conditions for your cells.

Issue 2: Observed cytotoxicity or a decrease in cell viability in long-term cultures.

  • Possible Cause 1: Off-target effects. While this compound is selective, prolonged exposure could lead to off-target effects, especially at higher concentrations. Suramin and its analogs have been reported to interact with a variety of proteins.[7][8]

  • Troubleshooting Steps for Off-Target Effects:

    • Titrate the Concentration: Determine the minimal effective concentration of this compound for your desired biological effect through a dose-response experiment. Using the lowest effective concentration will minimize the risk of off-target effects.

    • Include Rescue Experiments: If possible, try to rescue the observed phenotype by adding a downstream mediator of P2Y11 signaling to confirm the effect is on-target.

    • Use a Structurally Different P2Y11 Antagonist: If available, use another P2Y11 antagonist with a different chemical scaffold as a control to see if the same phenotype is observed.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially with repeated dosing in long-term experiments.

  • Troubleshooting Steps for Solvent Toxicity:

    • Solvent Control: Always include a vehicle control group in your experiments that receives the same concentration of the solvent as the this compound-treated groups.

    • Minimize Solvent Concentration: Prepare a high-concentration stock of this compound to keep the final solvent concentration in the culture medium as low as possible (typically below 0.1%).

  • Possible Cause 3: Impact on Mitochondrial Function. Some pharmacological agents can impact mitochondrial function over time.[9][10][11]

  • Troubleshooting Steps for Mitochondrial Effects:

    • Assess Mitochondrial Health: If cytotoxicity is observed, consider performing assays to assess mitochondrial function, such as measuring mitochondrial membrane potential or oxygen consumption rates.

    • Monitor Cellular Stress Markers: Evaluate markers of oxidative stress or other cellular stress pathways that might be induced by long-term treatment.

Issue 3: Cellular adaptation leading to reduced responsiveness to this compound.

  • Possible Cause: Cells can adapt to chronic inhibition of a signaling pathway through various mechanisms, such as upregulation of compensatory pathways.[12]

  • Troubleshooting Steps:

    • Intermittent Dosing: Consider an intermittent dosing schedule rather than continuous exposure to this compound.

    • Analyze Adaptive Signaling: At the end of a long-term experiment, analyze key signaling pathways to identify any potential compensatory changes in response to chronic P2Y11 blockade.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Medium

This protocol allows you to determine the stability of this compound in your specific experimental conditions.

Materials:

  • This compound

  • Your complete cell culture medium (including serum and any other supplements)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

  • Prepare a solution of this compound in your complete cell culture medium at the final concentration you plan to use in your experiments.

  • Aliquot this solution into several sterile conical tubes, with each tube representing a specific time point.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one tube from the incubator.

  • Immediately freeze the sample at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the samples by HPLC or LC-MS to quantify the concentration of the intact this compound.[13][14]

  • Compare the concentration at each time point to the initial concentration at time 0 to calculate the percentage of this compound remaining and determine its half-life in your culture conditions.

Protocol 2: Long-Term Cell Viability Assay

This protocol is designed to assess the long-term effects of this compound on cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Multi-well plates (e.g., 96-well plates)

  • A cell viability reagent (e.g., resazurin-based assays like alamarBlue™, or MTT)

  • Plate reader

Methodology:

  • Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the entire course of the experiment without reaching over-confluency.

  • Allow the cells to adhere overnight.

  • The next day (Day 0), replace the medium with fresh medium containing the desired concentrations of this compound or the vehicle control. Include a range of concentrations to assess dose-dependency.

  • At regular intervals (e.g., every 24 or 48 hours), perform a cell viability assay on a subset of the wells for each condition.

  • To maintain the treatment, perform a partial or full media change with fresh this compound or vehicle control at regular intervals (e.g., every 48-72 hours), depending on the stability of this compound and the metabolic activity of your cells.

  • Continue the experiment for the desired duration (e.g., 7, 10, or 14 days).

  • At the end of the experiment, plot cell viability against time for each concentration of this compound to determine any long-term cytotoxic effects.

Visualizations

P2Y11_Signaling_Pathway P2Y11 Signaling Pathway cluster_membrane Cell Membrane cluster_Gq Gq Pathway cluster_Gs Gs Pathway P2Y11 P2Y11 Receptor Gq Gq P2Y11->Gq Gs Gs P2Y11->Gs ATP Extracellular ATP ATP->P2Y11 PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Gene Expression, Cell Proliferation) Ca_release->Downstream PKC->Downstream AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA PKA->Downstream This compound This compound This compound->P2Y11

Caption: P2Y11 Receptor Signaling Cascade and Point of this compound Inhibition.

experimental_workflow Experimental Workflow for Long-Term this compound Studies start Start Experiment prep_cells Prepare and Seed Cells start->prep_cells stability_check Determine this compound Stability (See Protocol 1) prep_cells->stability_check dose_response Determine Minimum Effective Concentration prep_cells->dose_response long_term_exp Initiate Long-Term Experiment (with appropriate controls) stability_check->long_term_exp dose_response->long_term_exp media_change Regular Media Changes with fresh this compound long_term_exp->media_change viability_assay Monitor Cell Viability (See Protocol 2) media_change->viability_assay viability_assay->media_change Continue Experiment endpoint_analysis Endpoint Analysis (e.g., Western Blot, qPCR, etc.) viability_assay->endpoint_analysis End of Experiment data_interpretation Data Interpretation (Consider stability, viability, and potential off-target effects) endpoint_analysis->data_interpretation end End data_interpretation->end

Caption: Recommended workflow for conducting long-term experiments with this compound.

troubleshooting_logic Troubleshooting Logic for this compound Experiments issue Issue Observed: Inconsistent Results or Cytotoxicity check_stability Is the compound stable in media? issue->check_stability check_concentration Is the concentration appropriate? issue->check_concentration check_solvent Is the solvent control clean? issue->check_solvent stability_yes Yes check_stability->stability_yes Yes stability_no No check_stability->stability_no No concentration_yes Yes check_concentration->concentration_yes Yes concentration_no No check_concentration->concentration_no No solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No consider_off_target Consider off-target effects or cellular adaptation stability_yes->consider_off_target solution_stability Increase media changes or reconsider experiment duration stability_no->solution_stability concentration_yes->consider_off_target solution_concentration Perform dose-response and use lowest effective dose concentration_no->solution_concentration solvent_yes->consider_off_target solution_solvent Reduce solvent concentration solvent_no->solution_solvent

Caption: A logical flowchart for troubleshooting common issues in this compound experiments.

References

Technical Support Center: Understanding the Impact of Serum on Neurofascin 155 (NF155) Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Neurofascin 155 (NF155), which may be referred to as NF157 in some contexts. We address common issues encountered during experiments involving serum.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of serum on in vitro experiments involving NF155?

The primary impact of serum in the context of NF155 research is often related to the presence of endogenous antibodies, particularly in pathological conditions. Serum from patients with certain autoimmune neuropathies, such as Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) and Neuromyelitis Optica Spectrum Disorders (NMOSD), can contain autoantibodies against NF155.[1][2] These antibodies, predominantly of the IgG4 subclass in CIDP, can interfere with NF155's function by blocking its interaction with other proteins like CNTN1/Caspr1.[2][3] For researchers studying the baseline cellular function of NF155, the presence of these antibodies in patient serum can be a significant confounding factor. In general cell culture, serum contains numerous growth factors and signaling molecules that can activate a variety of pathways, potentially masking the specific effects of experimental treatments on NF155 activity.[4][5]

Q2: My experimental results are inconsistent when using different batches of serum. Why?

The composition of serum, particularly fetal bovine serum (FBS), can vary significantly between batches. This variability can lead to inconsistencies in experimental outcomes. Different lots of FBS may have varying concentrations of proteins, growth factors, and even endogenous enzymes that can affect cell signaling and potentially the expression or activity of proteins like NF155.[6] For studies involving patient serum, the titer and subclass of anti-NF155 antibodies can vary widely between individuals, leading to different experimental effects.[7][8]

Q3: Should I use a serum-free or serum-reduced medium for my NF155 experiments?

The decision to use serum-free or serum-reduced media depends on the specific goals of your experiment.

  • For studying endogenous NF155 signaling: Serum starvation is a common technique used to reduce basal signaling activity and synchronize cells in the G0/G1 phase of the cell cycle.[9][10][11] This can make cells more responsive to specific stimuli and lead to more reproducible results. However, prolonged serum starvation can also induce stress and apoptosis, so the duration should be optimized for your cell type.[12][13]

  • For antibody detection assays (e.g., ELISA, cell-based assays): When using patient serum to detect anti-NF155 antibodies, a serum-free or low-serum environment for the target cells or protein is often preferred to reduce non-specific binding and background noise.

Q4: What is the difference between Neurofascin 155 (NF155) and the P2Y11 antagonist this compound?

This is a critical point of clarification.

  • Neurofascin 155 (NF155) is a cell adhesion molecule belonging to the L1 family, crucial for the formation and maintenance of the nodes of Ranvier in the nervous system.[3]

  • This compound is a selective antagonist for the P2Y11 receptor, a purinergic receptor involved in inflammatory signaling.[14][15]

It is essential to ensure you are referencing the correct molecule in your experimental design and literature search. This guide focuses on the protein Neurofascin 155.

Troubleshooting Guides

Issue 1: High background or non-specific binding in anti-NF155 antibody detection assays.

Potential Cause Troubleshooting & Optimization
Non-specific binding of serum proteins 1. Blocking: Use an appropriate blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to block non-specific sites. 2. Washing: Increase the number and duration of wash steps to remove unbound antibodies and proteins. 3. Serum Dilution: Optimize the dilution of the patient serum to find the best signal-to-noise ratio.
Cross-reactivity of secondary antibodies 1. Pre-adsorbed secondary antibodies: Use secondary antibodies that have been pre-adsorbed against the species of your sample to minimize cross-reactivity. 2. Control Experiments: Run control experiments without the primary antibody (patient serum) to check for non-specific binding of the secondary antibody.
Issues with target protein/cells 1. Cell Permeabilization: If using intracellular targets, ensure adequate cell permeabilization. 2. Antigen Integrity: Confirm the integrity and proper conformation of the NF155 protein used in the assay.

Issue 2: Low or no detectable effect of a treatment on NF155 activity in the presence of serum.

Potential Cause Troubleshooting & Optimization
Masking effect of serum components 1. Serum Starvation: Perform experiments in serum-starved or low-serum (0.1-0.5%) conditions to reduce the influence of growth factors and other signaling molecules present in the serum.[12] 2. Washout: Before applying your experimental treatment, wash the cells with phosphate-buffered saline (PBS) to remove residual serum.[6]
Binding of experimental compounds to serum proteins 1. Use Serum-Free Medium: If possible, conduct the experiment in a serum-free medium to ensure the availability of your compound to the cells.[6] 2. Activity in Serum: If serum is necessary for cell viability, you may need to increase the concentration of your compound to account for the portion that will be bound to serum proteins.

Experimental Protocols

Protocol 1: General Serum Starvation for Cell Culture

This protocol is a general guideline for synchronizing cells and reducing basal signaling before an experiment. Optimization for specific cell lines is recommended.

  • Cell Seeding: Plate cells at the desired density in their normal growth medium (containing serum) and allow them to adhere and grow for 24 hours.

  • Aspiration and Washing: Gently aspirate the growth medium. Wash the cells once with sterile PBS to remove any residual serum.

  • Serum Starvation: Add a serum-free or low-serum (e.g., 0.5% FBS) medium to the cells.

  • Incubation: Incubate the cells for the desired period (typically 12-24 hours). The optimal duration should be determined experimentally to maximize synchronization and minimize cell death.[11]

  • Treatment: After the starvation period, replace the medium with your experimental medium (which may or may not contain serum, depending on the experimental design) containing the treatment of interest.

Protocol 2: Detection of Anti-NF155 Antibodies in Human Serum using a Cell-Based Assay (CBA)

This protocol provides a general workflow for detecting anti-NF155 antibodies.

  • Cell Preparation: Culture a cell line (e.g., HEK293) that has been transfected to express human NF155 on its surface.[2] Plate the cells in a 96-well plate or on coverslips.

  • Serum Dilution: Prepare serial dilutions of patient and control sera in a suitable buffer (e.g., PBS with 1% BSA).

  • Incubation with Serum: Incubate the NF155-expressing cells with the diluted sera for 1-2 hours at room temperature or 4°C.

  • Washing: Wash the cells thoroughly with PBS to remove unbound antibodies.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that recognizes human IgG (or a specific subclass like IgG4) for 1 hour at room temperature, protected from light.

  • Washing and Visualization: Wash the cells again to remove the unbound secondary antibody. Visualize the cells using fluorescence microscopy or quantify the signal using a plate reader.

Visualizations

Signaling Pathways and Workflows

Serum_Induced_Signaling cluster_serum Serum Components cluster_cell Cellular Response Serum Growth Factors, Cytokines RTK Receptor Tyrosine Kinases (RTKs) Serum->RTK NFkB NF-κB Pathway Serum->NFkB Can also be activated directly MAPK MAPK Pathway (ERK, JNK, p38) RTK->MAPK PI3K PI3K/Akt Pathway RTK->PI3K Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation NFkB->Proliferation Experimental_Workflow_Serum_Starvation A 1. Plate cells in complete growth medium B 2. Allow cells to adhere (e.g., 24 hours) A->B C 3. Wash with PBS to remove residual serum B->C D 4. Add serum-free or low-serum medium C->D E 5. Incubate for optimized duration (e.g., 12-24 hours) D->E F 6. Apply experimental treatment E->F G 7. Assay for NF155 activity or downstream effects F->G Antibody_Detection_Workflow cluster_assay Cell-Based Assay (CBA) Cells NF155-expressing cells Serum Patient Serum (Primary Antibody) Cells->Serum Incubate & Wash Secondary Labeled Secondary Antibody Serum->Secondary Incubate & Wash Detection Signal Detection (Microscopy/Plate Reader) Secondary->Detection

References

Validation & Comparative

Validating P2Y11 Antagonism: A Comparative Guide to NF157 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NF157's antagonist activity on the P2Y11 receptor against other available compounds. Supported by experimental data and detailed protocols, this document serves as a practical resource for the validation of P2Y11 antagonists.

The P2Y11 receptor, a G-protein coupled receptor (GPCR), stands out within the P2Y family due to its unique dual coupling to both Gs and Gq signaling pathways. This activation by extracellular ATP leads to the stimulation of both adenylyl cyclase (AC) to produce cyclic AMP (cAMP) and phospholipase C (PLC), which results in an increase in intracellular calcium (Ca2+). This dual signaling capacity implicates P2Y11 in a variety of physiological processes, particularly in modulating immune responses, making it an attractive target for therapeutic intervention.

This compound has been identified as a potent and selective antagonist of the P2Y11 receptor. Validating its activity and comparing it to other potential antagonists is crucial for its application in research and drug development. This guide outlines the experimental data supporting this compound's antagonist profile and provides detailed protocols for its validation.

Comparative Analysis of P2Y11 Antagonists

The antagonist activity of various compounds on the P2Y11 receptor has been quantified using in vitro assays that measure the inhibition of agonist-induced signaling through the Gq/PLC/Ca2+ and Gs/AC/cAMP pathways. The data presented below summarizes the potency and selectivity of this compound in comparison to other known P2Y11 antagonists.

AntagonistAssay TypePotency (IC50/pIC50/Ki)Selectivity Profile
This compound Ca2+ MobilizationIC50: 463 nM[1][2]>650-fold vs P2Y1, P2Y2[1][2][3]
Ki: 44.3 nM[1][2]No selectivity over P2X1[1][2]
pKi: 7.35[1][2]Moderate selectivity over P2X2 (3-fold), P2X3 (8-fold), P2X4 (>22-fold), P2X7 (>67-fold)[1][2][3]
NF340 Ca2+ Mobilization4-fold more potent than this compound[4]>520-fold vs P2Y1, P2Y2, P2Y4, P2Y6, P2Y12[4]
cAMP Accumulation10-fold more potent than this compound[4]Selective over P2X1, P2X2, P2X2/3[4]
Suramin IP3 AccumulationKi: 0.82 µM[5]Non-selective P2 antagonist[3][5]
pA2: 6.09[5]

Signaling Pathways and Experimental Workflow

To validate the antagonist activity of compounds like this compound, specific experimental workflows are employed to measure their impact on the P2Y11 signaling cascade. The following diagrams illustrate the key pathways and the general workflow for antagonist validation.

P2Y11_Signaling_Pathway cluster_membrane Plasma Membrane P2Y11 P2Y11 Receptor Gs Gs P2Y11->Gs Activates Gq Gq P2Y11->Gq Activates ATP ATP ATP->P2Y11 Activates This compound This compound (Antagonist) This compound->P2Y11 Blocks AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Produces IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Produces Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Induces

P2Y11 dual signaling pathways.

Antagonist_Validation_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis culture Culture P2Y11-expressing cells (e.g., 1321N1-P2Y11) seed Seed cells into multi-well plates culture->seed load_dye Load cells with Ca2+-sensitive dye (for Ca2+ assay) seed->load_dye pre_incubate Pre-incubate with This compound or alternative antagonist load_dye->pre_incubate stimulate Stimulate with P2Y11 agonist (e.g., ATPγS at EC80) pre_incubate->stimulate measure Measure signal (Fluorescence or Luminescence) stimulate->measure plot Plot dose-response curves measure->plot calculate Calculate IC50/Ki values plot->calculate

Experimental workflow for P2Y11 antagonist validation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of P2Y11 antagonist activity.

Intracellular Calcium Mobilization Assay

This assay quantifies the ability of an antagonist to inhibit the agonist-induced release of intracellular calcium, a hallmark of Gq pathway activation.

a. Cell Culture and Preparation:

  • Cell Line: Human astrocytoma cell line 1321N1 stably transfected with the human P2Y11 receptor (1321N1-P2Y11) is recommended as they do not endogenously express P2Y1 receptors, which can interfere with the assay.[4]

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells into black-walled, clear-bottom 96- or 384-well plates at a density that achieves a confluent monolayer on the day of the assay.

b. Assay Procedure:

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

  • Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of this compound or other test antagonists to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Establish a baseline fluorescence reading. Add a P2Y11 agonist, such as ATPγS, at a concentration that elicits 80% of the maximal response (EC80). Immediately measure the change in fluorescence intensity over time.

c. Data Analysis:

  • The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist's effect, using a non-linear regression analysis.

cAMP Accumulation Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cAMP, which is mediated by the Gs pathway.

a. Cell Culture and Preparation:

  • Cell Line: CHO-K1 cells stably expressing the human P2Y11 receptor can be used.

  • Culture and Plating: Follow the same procedures as for the calcium mobilization assay.

b. Assay Procedure:

  • Cell Stimulation: On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Pre-incubation: Add serial dilutions of this compound or other test antagonists and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add a P2Y11 agonist (e.g., ATPγS at its EC80) and incubate for an additional 15-30 minutes at 37°C to allow for cAMP accumulation.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

c. Data Analysis:

  • The antagonist's effect is quantified by the decrease in the agonist-induced cAMP levels.

  • Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

  • Determine the IC50 value from the curve using non-linear regression.

Conclusion

The data and protocols presented in this guide provide a framework for the validation of this compound as a P2Y11 antagonist. The comparative data highlights its potency and selectivity, particularly when compared to the more potent antagonist NF340 and the non-selective antagonist Suramin. The detailed experimental protocols for calcium mobilization and cAMP accumulation assays offer a practical approach for researchers to independently verify and compare the activity of P2Y11 antagonists in their own laboratories. This information is critical for the confident application of these pharmacological tools in the investigation of P2Y11 receptor function and the development of novel therapeutics.

References

NF157: A Comparative Guide to its P2 Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of NF157, a potent antagonist of the P2Y11 receptor. By objectively comparing its activity against other P2 receptor subtypes and presenting the supporting experimental data, this document serves as a valuable resource for researchers investigating purinergic signaling and developing novel therapeutics.

Quantitative Selectivity Profile of this compound

This compound is a suramin (B1662206) analog that demonstrates high affinity for the human P2Y11 receptor. Its selectivity has been evaluated against a panel of other P2Y and P2X receptor subtypes. The following table summarizes the inhibitory activity of this compound, presenting key quantitative metrics such as IC50 and pKi values for easy comparison.

Receptor SubtypeAgonist UsedAntagonist Potency (pKi)IC50Selectivity Ratio (fold-selectivity over P2Y11)Reference
P2Y11 ATP7.35463 nM1[1][2]
P2Y1 2-MeS-ADP< 4.51811 µM>650[1][2]
P2Y2 ATP< 4.5170 µM>650[1][2]
P2X1 α,β-meATP--No selectivity[1][2]
P2X2 ATP--3[1][2]
P2X3 α,β-meATP--8[1][2]
P2X4 ATP-->22[1][2]
P2X7 BzATP-->67[1][2]

Experimental Protocols

The determination of this compound's antagonist activity at various P2 receptors involves functional assays that measure the inhibition of agonist-induced intracellular signaling. The primary methods employed are calcium mobilization assays for Gq-coupled receptors and cAMP accumulation assays for Gs-coupled receptors.

Cell Culture and Receptor Expression
  • Cell Line: Human 1321N1 astrocytoma cells, which do not natively express P2 receptors, are commonly used.

  • Transfection: Cells are stably transfected with the cDNA encoding the human P2Y1, P2Y2, or P2Y11 receptors. This ensures that the observed effects are specific to the receptor subtype being studied.

Calcium Mobilization Assay (for P2Y1 and P2Y2 receptors)

This assay measures the ability of an antagonist to block the agonist-induced release of intracellular calcium, a hallmark of Gq-protein coupled receptor activation.

  • Cell Preparation: Transfected 1321N1 cells are seeded into 96-well plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 1 hour at 37°C.

  • Antagonist Incubation: The cells are washed and then pre-incubated with varying concentrations of this compound or vehicle for 30 minutes.

  • Agonist Stimulation: The plate is placed in a fluorescence microplate reader. The respective agonist (2-MeS-ADP for P2Y1 or ATP for P2Y2) is added to stimulate the receptors.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis: The inhibitory effect of this compound is calculated by comparing the agonist-induced calcium response in the presence and absence of the antagonist. IC50 values are determined from concentration-response curves.

cAMP Accumulation Assay (for P2Y11 receptors)

This assay quantifies the inhibition of agonist-induced cyclic AMP production, a key signaling event for Gs-protein coupled receptors like P2Y11.

  • Cell Preparation: P2Y11-transfected 1321N1 cells are cultured in 24-well plates.

  • Metabolic Labeling: The intracellular ATP pool is labeled by incubating the cells with [³H]adenine.

  • Antagonist and Agonist Treatment: Cells are pre-incubated with different concentrations of this compound for 30 minutes, followed by stimulation with ATP in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Isolation: The reaction is stopped, and the [³H]cAMP is separated from other radiolabeled adenine (B156593) nucleotides using sequential column chromatography over Dowex and alumina.

  • Quantification: The amount of [³H]cAMP is determined by scintillation counting.

  • Data Analysis: The antagonist effect of this compound is determined by the reduction in ATP-stimulated cAMP accumulation. pKi values are calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the P2Y receptors and the general workflow for determining antagonist selectivity.

P2Y_Signaling_Pathways cluster_P2Y11 P2Y11 Receptor cluster_P2Y1_P2Y2 P2Y1 & P2Y2 Receptors P2Y11 P2Y11 Gs Gs P2Y11->Gs Gq_11 Gq P2Y11->Gq_11 AC Adenylyl Cyclase Gs->AC PLC_11 Phospholipase C Gq_11->PLC_11 cAMP cAMP AC->cAMP IP3_DAG_11 IP3 / DAG PLC_11->IP3_DAG_11 Ca_11 Ca²⁺ Release IP3_DAG_11->Ca_11 P2Y1_2 P2Y1 / P2Y2 Gq_1_2 Gq P2Y1_2->Gq_1_2 PLC_1_2 Phospholipase C Gq_1_2->PLC_1_2 IP3_DAG_1_2 IP3 / DAG PLC_1_2->IP3_DAG_1_2 Ca_1_2 Ca²⁺ Release IP3_DAG_1_2->Ca_1_2 ATP_Agonist ATP (Agonist) ATP_Agonist->P2Y11 Agonist Agonist (e.g., 2-MeS-ADP) Agonist->P2Y1_2 This compound This compound (Antagonist) This compound->P2Y11 This compound->P2Y1_2 Antagonist_Screening_Workflow start Start: Cell Culture (1321N1 cells with stable P2 receptor expression) dye_loading Load with Fluorescent Dye (e.g., Fluo-4 for Ca²⁺) or Metabolic Labeling ([³H]adenine for cAMP) start->dye_loading pre_incubation Pre-incubate with this compound (various concentrations) dye_loading->pre_incubation agonist_stimulation Stimulate with Receptor-Specific Agonist pre_incubation->agonist_stimulation signal_measurement Measure Signal (Fluorescence for Ca²⁺ or Radioactivity for cAMP) agonist_stimulation->signal_measurement data_analysis Data Analysis: - Concentration-response curves - Calculate IC50 / pKi values signal_measurement->data_analysis selectivity_determination Determine Selectivity Profile data_analysis->selectivity_determination

References

A Comparative Guide to NF157 and Suramin as P2Y Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NF157 and suramin (B1662206), two prominent antagonists of the P2Y family of G protein-coupled receptors. This document aims to be an objective resource, presenting experimental data, detailed methodologies, and visual representations of signaling pathways to aid in the selection of the appropriate antagonist for research and drug development purposes.

Introduction to P2Y Receptor Antagonists

P2Y receptors are a class of purinergic G protein-coupled receptors (GPCRs) activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP. With eight known subtypes in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), these receptors are involved in a myriad of physiological processes, including platelet aggregation, immune responses, and neurotransmission. Consequently, they represent important therapeutic targets. Antagonists of these receptors are crucial tools for elucidating their physiological roles and for the development of novel therapeutics.

Suramin, a polysulfonated naphthylurea, has been long utilized as a non-selective antagonist of both P2Y and P2X receptors.[1][2][3][4] Its broad activity profile has made it a useful tool in initial pharmacological studies, although its lack of specificity can complicate the interpretation of experimental results.[5] this compound, a derivative of suramin, has emerged as a more selective and potent antagonist, particularly for the P2Y₁₁ subtype.[1][6]

Comparative Analysis of this compound and Suramin

This section provides a detailed comparison of the pharmacological properties of this compound and suramin, focusing on their potency and selectivity as P2Y receptor antagonists.

Quantitative Data Summary

Table 1: Antagonist Potency (pKi and Ki) of this compound and Suramin at P2Y Receptors

AntagonistReceptor SubtypepKiKiReference
This compound P2Y₁₁7.3544.3 nM[7]
Suramin P2Y (general)5.77 (pA₂)-[5][8]
Suramin P2U (P2Y₂)4.32 (pA₂)-[5][8]

Note: pA₂ is a measure of antagonist potency, where a higher value indicates greater potency.

Table 2: Inhibitory Concentration (IC₅₀) of this compound and Suramin at P2Y Receptors

AntagonistReceptor SubtypeIC₅₀Reference
This compound P2Y₁₁463 nM[7][9]
P2Y₁1811 µM[7][9]
P2Y₂170 µM[7][9]
Suramin P2Y₂~270 µM (derived from Ki of 19 µM for NF272, which is 14x more potent)[10][11]

Table 3: Selectivity Profile of this compound

Receptor SubtypeSelectivity over P2Y₁₁ (fold)Reference
P2Y₁>650[6][7][9]
P2Y₂>650[6][7][9]
P2X₁No selectivity[6][7][9]
P2X₂3[6][7]
P2X₃8[6][7]
P2X₄>22[6][7]
P2X₇>67[6][7]

Signaling Pathways of P2Y Receptors

P2Y receptors transduce extracellular nucleotide signals into intracellular responses by coupling to heterotrimeric G proteins. The specific G protein activated depends on the P2Y receptor subtype, leading to distinct downstream signaling cascades.

P2Y Receptor G Protein Coupling

P2Y receptors can be broadly categorized based on their primary G protein coupling:

  • Gq/₁₁-coupled: P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁ receptors couple to Gq/₁₁ proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).

  • Gi/o-coupled: P2Y₁₂, P2Y₁₃, and P2Y₁₄ receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gs-coupled: The P2Y₁₁ receptor is unique in that it can also couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.

The following diagram illustrates the general signaling pathways for Gq/₁₁- and Gs-coupled P2Y receptors.

P2Y_Signaling cluster_receptor P2Y Receptor Signaling cluster_gq Gq Pathway cluster_gs Gs Pathway (P2Y11) Extracellular Extracellular Nucleotide (e.g., ATP) P2Y_Receptor P2Y Receptor (Gq/Gs-coupled) Extracellular->P2Y_Receptor Binds Gq Gq P2Y_Receptor->Gq Gs Gs P2Y_Receptor->Gs PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream_Gq Downstream Cellular Responses Ca_Release->Downstream_Gq PKC->Downstream_Gq AC Adenylyl Cyclase (AC) Gs->AC Activates ATP_cAMP ATP AC->ATP_cAMP Converts cAMP cAMP ATP_cAMP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Downstream_Gs Downstream Cellular Responses PKA->Downstream_Gs Calcium_Mobilization_Workflow Start Start Cell_Seeding Seed Cells into Microplate Start->Cell_Seeding Incubation1 Incubate Overnight Cell_Seeding->Incubation1 Dye_Loading Load Cells with Calcium Indicator Dye Incubation1->Dye_Loading Incubation2 Incubate (30-60 min) Dye_Loading->Incubation2 Washing Wash Cells to Remove Excess Dye Incubation2->Washing Antagonist_Addition Add Antagonist (this compound or Suramin) Washing->Antagonist_Addition Incubation3 Incubate (15-30 min) Antagonist_Addition->Incubation3 Fluorescence_Reading Measure Fluorescence in Plate Reader Incubation3->Fluorescence_Reading Agonist_Injection Inject Agonist Fluorescence_Reading->Agonist_Injection Data_Analysis Analyze Data (Calculate IC₅₀) Fluorescence_Reading->Data_Analysis Agonist_Injection->Fluorescence_Reading during End End Data_Analysis->End

References

A Comparative Guide to P2Y11 Receptor Inhibitors: NF157 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NF157 and other P2Y11 receptor inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations.

The P2Y11 receptor, a unique G protein-coupled receptor (GPCR), stands out in the purinergic signaling landscape due to its dual coupling to both Gq and Gs proteins. This activation leads to the stimulation of both the phosphoinositide and adenylyl cyclase pathways, resulting in downstream signaling through increased intracellular calcium (Ca2+) and cyclic AMP (cAMP), respectively. This complex signaling cascade implicates the P2Y11 receptor in a variety of physiological processes, particularly in the modulation of the immune system. Given its role in both pro- and anti-inflammatory responses, the P2Y11 receptor has emerged as a promising therapeutic target. This guide focuses on a comparative analysis of its inhibitors, with a primary focus on this compound.

Quantitative Comparison of P2Y11 Receptor Inhibitors

The following table summarizes the quantitative data for key P2Y11 receptor inhibitors, providing a clear comparison of their potency and selectivity.

InhibitorTarget(s)IC50 / pIC50Ki / pKiSelectivity ProfileCell-Based Assays
This compound P2Y11, P2X1IC50: 463 nMpKi: 7.35 (Ki: 44.3 nM)>650-fold selective for P2Y11 over P2Y1 and P2Y2. Also shows selectivity over P2X2, P2X3, P2X4, and P2X7.Calcium mobilization and cAMP accumulation assays in 1321N1 and CHO-K1 cells.[1][2]
NF340 P2Y11pIC50: 6.43 (Ca2+ assay), 7.14 (cAMP assay)->520-fold selective for P2Y11 over P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12.[3]Calcium mobilization and cAMP accumulation assays.[3]
Suramin (B1662206) Non-selective P2-pA2: 6.09Weak antagonist of P2Y6 and inactive on P2Y4. Also inhibits other P2Y and P2X receptors.Inositol (B14025) trisphosphate (IP3) and cAMP accumulation assays.

P2Y11 Receptor Signaling Pathway

The activation of the P2Y11 receptor by extracellular ATP initiates a dual signaling cascade. The coupling with the Gq protein activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. Simultaneously, the receptor's coupling to the Gs protein activates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular responses.

P2Y11_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gq Gq Pathway cluster_Gs Gs Pathway P2Y11 P2Y11 Receptor Gq Gq P2Y11->Gq activates Gs Gs P2Y11->Gs activates ATP ATP ATP->P2Y11 PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers Downstream Downstream Cellular Responses Ca_release->Downstream AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Downstream phosphorylates

P2Y11 Receptor Signaling Cascade

Experimental Workflow for Efficacy Assessment of P2Y11 Inhibitors

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of P2Y11 receptor inhibitors. The process begins with cell culture and inhibitor treatment, followed by stimulation with a P2Y11 agonist and subsequent measurement of downstream signaling events, such as changes in intracellular calcium or cAMP levels.

Experimental_Workflow cluster_workflow Inhibitor Efficacy Assessment Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., 1321N1, CHO-K1, THP-1) treatment Incubate with P2Y11 Inhibitor (e.g., this compound, NF340) start->treatment stimulation Stimulate with P2Y11 Agonist (e.g., ATP, ATPγS) treatment->stimulation calcium_assay Calcium Flux Assay (e.g., Fluo-4, Fura-2) stimulation->calcium_assay cAMP_assay cAMP Accumulation Assay (e.g., HTRF, ELISA) stimulation->cAMP_assay data_analysis Data Analysis (IC50/pIC50 determination) calcium_assay->data_analysis cAMP_assay->data_analysis end End: Efficacy Determined data_analysis->end

Workflow for P2Y11 Inhibitor Evaluation

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of P2Y11 receptor inhibitors.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the agonist-induced increase in intracellular calcium concentration.

1. Cell Culture and Preparation:

  • Human astrocytoma cells (1321N1) or other suitable cell lines endogenously or recombinantly expressing the P2Y11 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).

  • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).

3. Inhibitor Incubation:

  • After dye loading, the cells are washed again to remove excess dye.

  • The test compounds (e.g., this compound, NF340) at various concentrations are added to the wells and incubated for a predetermined period (e.g., 15-30 minutes) at 37°C.

4. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • A baseline fluorescence reading is taken before the addition of a P2Y11 agonist (e.g., ATP or ATPγS).

  • The agonist is then added, and the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.

5. Data Analysis:

  • The peak fluorescence response is determined for each concentration of the inhibitor.

  • The data are normalized to the response of the agonist alone (100% activation) and a vehicle control (0% activation).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the agonist response, is calculated by fitting the data to a dose-response curve.

cAMP Accumulation Assay

This assay quantifies the ability of an inhibitor to block the agonist-induced production of cyclic AMP.

1. Cell Culture and Preparation:

  • Chinese Hamster Ovary (CHO-K1) cells or other suitable cell lines expressing the P2Y11 receptor are cultured in appropriate media (e.g., F-12K Medium with 10% FBS).

  • Cells are seeded into 96-well plates and grown to the desired confluency.

2. Pre-incubation with Phosphodiesterase (PDE) Inhibitor:

  • The growth medium is removed, and cells are washed with a stimulation buffer.

  • To prevent the degradation of cAMP, cells are pre-incubated with a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for a short period (e.g., 15-30 minutes).

3. Inhibitor and Agonist Incubation:

  • The test compounds (e.g., this compound, NF340) are added to the wells at various concentrations, followed by the addition of a P2Y11 agonist (e.g., ATP).

  • The plate is then incubated at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

4. Cell Lysis and cAMP Detection:

  • Following incubation, the cells are lysed according to the manufacturer's protocol of the chosen cAMP detection kit.

  • The concentration of cAMP in the cell lysates is then quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

5. Data Analysis:

  • The amount of cAMP produced at each inhibitor concentration is measured.

  • The data are normalized to the response of the agonist alone and a vehicle control.

  • The IC50 value is determined by plotting the inhibitor concentration against the percentage of inhibition and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound and NF340 have emerged as valuable pharmacological tools for studying the physiological and pathological roles of the P2Y11 receptor. Both compounds exhibit high potency and selectivity for P2Y11, with NF340 demonstrating a slight advantage in potency in some reported assays. The choice between these inhibitors may depend on the specific experimental context and the desired selectivity profile. While suramin and its derivatives can also inhibit P2Y11, their lack of selectivity necessitates careful interpretation of experimental results. The detailed protocols and pathway information provided in this guide aim to facilitate further research into the therapeutic potential of targeting the P2Y11 receptor.

References

Genetic Validation of NF157 Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the genetic validation of targets for NF157, a selective P2Y11 receptor antagonist. It compares this compound's performance with alternative compounds and provides detailed experimental data and protocols to support the findings.

Comparative Analysis of P2Y11 Receptor Antagonists

This compound is a potent and selective antagonist of the P2Y11 receptor, a G protein-coupled receptor activated by ATP.[1][2] Its primary mechanism of action involves the inhibition of signaling pathways downstream of P2Y11, which has been implicated in inflammatory responses. To objectively assess its performance, this section compares this compound with other known P2Y11 antagonists.

CompoundTarget(s)IC50 (nM)Ki (nM)pKiNotes
This compound P2Y11 , P2X146344.37.35Exhibits selectivity over P2Y1 (>650-fold) and P2Y2 (>650-fold).[3][4] Non-selective over P2X1.[1][5]
NF340 P2Y11---Reported to have four times the antagonistic potency of this compound in a Ca2+-based assay and ten times the potency in a cAMP assay.[1] More selective than this compound over a range of other P2 receptors.[1][5]
Suramin P2Y11, P2Y1, others-8206.09A non-selective P2 receptor antagonist.[6]
AR-C67085 P2Y11 (agonist), P2Y12 (antagonist)---A potent agonist of the P2Y11 receptor.[6][7]

Genetic Validation of P2Y11 as the Target of this compound

The most definitive method for target validation is the use of genetic approaches, such as gene knockout or knockdown, to demonstrate that the cellular effects of a compound are dependent on the presence of its putative target.[5][8][9]

A key study demonstrated that the inhibitory effect of this compound on nucleotide-induced cytokine expression is lost in cells where the P2Y11 receptor gene (P2RY11) has been knocked out.[8] Specifically, in macrophage-like BLaER1 cells, this compound reduced the expression of IL-8 induced by the P2Y11 agonist Ap4A.[8] However, in P2RY11 knockout BLaER1 cells, this inhibitory effect of this compound was abolished, providing strong evidence that P2Y11 is the direct target of this compound for this cellular response.[8]

Further genetic validation has been demonstrated using siRNA to knock down P2RY11 expression, which similarly prevented NAD+-induced intracellular calcium increases and chemotaxis in human granulocytes, effects that are also blocked by this compound.[10][11]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental logic for the genetic validation of this compound's target and the signaling pathways involved.

G cluster_0 Hypothesis cluster_1 Experimental Design cluster_2 Pharmacological Approach cluster_3 Genetic Approach cluster_4 Expected Outcomes cluster_5 Conclusion Hypothesis This compound exerts its anti-inflammatory effects by antagonizing the P2Y11 receptor Treat_WT Treat Wild-Type (WT) cells with P2Y11 agonist +/- this compound Hypothesis->Treat_WT KO_P2Y11 Generate P2Y11 Knockout (KO) cells Hypothesis->KO_P2Y11 Measure_Response_WT Measure downstream effect (e.g., IL-8 expression) Treat_WT->Measure_Response_WT Outcome_WT WT cells: Agonist induces response, this compound blocks response Measure_Response_WT->Outcome_WT Treat_KO Treat KO cells with P2Y11 agonist +/- this compound KO_P2Y11->Treat_KO Measure_Response_KO Measure downstream effect Treat_KO->Measure_Response_KO Outcome_KO KO cells: Agonist fails to induce response, this compound has no effect Measure_Response_KO->Outcome_KO Conclusion P2Y11 is the genetically validated target of this compound Outcome_WT->Conclusion Outcome_KO->Conclusion

Figure 1: Experimental workflow for genetic validation of the this compound target.

This compound's antagonism of P2Y11 has been shown to impact downstream signaling pathways, notably the NF-κB pathway, which is a key regulator of inflammation and is implicated in the pathogenesis of osteoarthritis.[3][4][12]

P2Y11_NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ATP Extracellular ATP P2Y11 P2Y11 Receptor ATP->P2Y11 activates This compound This compound This compound->P2Y11 inhibits Gq Gq P2Y11->Gq activates Gs Gs P2Y11->Gs activates PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC PKA PKA cAMP->PKA IKK IKK Complex PKC->IKK modulates PKA->IKK modulates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (MMP-3, MMP-13, IL-8) Nucleus->Gene_Expression activates transcription of

Figure 2: P2Y11 receptor signaling and its inhibition by this compound, leading to modulation of the NF-κB pathway.

Key Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB transcription factor.

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.[13]

  • Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene using a suitable transfection reagent (e.g., PEI).[14] A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.[15]

2. Compound Treatment:

  • 24 hours post-transfection, cells are treated with a P2Y11 agonist (e.g., 10 µM Ap4A) in the presence or absence of varying concentrations of this compound.[8]

  • Cells are incubated for a further 22-24 hours.[16][17]

3. Luciferase Activity Measurement:

  • The culture medium is removed, and cells are lysed using a passive lysis buffer.[14]

  • The cell lysate is transferred to an opaque 96-well plate.[14]

  • Luciferase Assay Reagent is added to the wells, and the firefly luminescence is measured using a luminometer.[16]

  • A second reagent (e.g., Stop & Glo®) is added to quench the firefly signal and activate the Renilla luciferase for the normalization reading.[15]

  • The ratio of firefly to Renilla luminescence is calculated to determine NF-κB activity.

Matrix Metalloproteinase-13 (MMP-13) Activity Assay

This assay measures the enzymatic activity of MMP-13, a downstream target of NF-κB signaling involved in cartilage degradation in osteoarthritis.

1. Sample Preparation:

  • Cell culture supernatants or tissue homogenates are collected from cells or tissues treated with relevant stimuli (e.g., TNF-α) and/or this compound.

  • Samples may require dilution in the provided assay buffer.[18]

2. Assay Procedure:

  • Recombinant human MMP-13 is used as a positive control.[18]

  • Samples and controls are added to a 96-well microplate.

  • A fluorogenic MMP-13 substrate is added to each well to initiate the enzymatic reaction.[18][19]

  • The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes).

3. Data Acquisition and Analysis:

  • The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).[19]

  • The activity of MMP-13 in the samples is determined by comparing their fluorescence readings to a standard curve generated with known concentrations of active MMP-13.[20]

  • The percentage of inhibition by this compound is calculated relative to the untreated, stimulated control.

Conclusion

The available evidence, strongly supported by genetic validation studies using P2Y11 knockout models, confirms that the P2Y11 receptor is a primary target of this compound.[8] By antagonizing P2Y11, this compound effectively modulates downstream signaling pathways, including the pro-inflammatory NF-κB cascade. This mechanism of action makes this compound a valuable tool for research into P2Y11-mediated processes and a potential therapeutic candidate for inflammatory conditions such as osteoarthritis. Further comparative studies with newer, more selective P2Y11 antagonists like NF340 will be crucial in fully elucidating the therapeutic potential of targeting this receptor.

References

Control Experiments for NF157 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of control experiments crucial for the robust investigation of NF157, a selective P2Y11 receptor antagonist. Understanding the appropriate controls is paramount for accurately interpreting experimental data and elucidating the specific effects of this compound on cellular signaling pathways. This document outlines common experimental controls, compares this compound with alternative P2Y11 receptor modulators, and provides detailed protocols for key assays.

Understanding the Role of Controls in this compound Research

When studying the effects of this compound, it is essential to differentiate its specific actions from other potential experimental variables.[1] A comprehensive experimental design incorporates a variety of controls to ensure the validity and reproducibility of the findings.[2]

Key Control Types for this compound Studies:

  • Vehicle Control: This is the most fundamental control. The solvent used to dissolve this compound (e.g., DMSO, ethanol) is administered to a set of cells or animals at the same concentration as in the experimental group.[3] This accounts for any biological effects of the solvent itself.

  • Negative Controls: These are designed to show the absence of an effect when the specific stimulus is absent. In the context of this compound, this could involve:

    • Untreated or Sham-Treated Group: This group does not receive any treatment and serves as a baseline for normal cellular function.

    • Inactive Compound Control: A structurally similar but biologically inactive molecule can be used to demonstrate that the observed effects are due to the specific activity of this compound and not non-specific chemical interactions.

  • Positive Controls: These are used to confirm that the experimental system is working as expected. For instance, when studying this compound's inhibitory effect on the NF-κB pathway, a known activator of this pathway (e.g., TNF-α, LPS) would be used to induce a response that this compound is expected to block.[4][5] Similarly, a known inhibitor of the pathway can be used as a positive control for inhibition.

  • Specificity Controls: To ensure that the effects of this compound are mediated through the P2Y11 receptor, several controls can be employed:

    • P2Y11 Knockdown/Knockout Models: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the P2Y11 receptor.[6] In these models, this compound should have a diminished or absent effect.

    • Pharmacological Controls: Using other P2Y11 receptor antagonists or agonists to confirm the involvement of this receptor.[7]

Comparative Analysis of P2Y11 Receptor Antagonists

This compound is a valuable tool for studying P2Y11 signaling, but it is important to be aware of its selectivity profile and to consider alternative compounds for validating findings.

CompoundTarget(s)Potency (IC50/pKi)SelectivityKey Considerations
This compound P2Y11, P2X1pKi = 7.35 (P2Y11)Selective for P2Y11 over P2Y1 and P2Y2. Also antagonizes P2X1.[8][9]Dual antagonism of P2Y11 and P2X1 should be considered when interpreting results.
NF340 P2Y11High potencyConsidered a useful compound for determining the physiological function of the P2Y11R due to its high selectivity and potency.[6][10]A suramin (B1662206) analogue.
NF546 P2Y11 (Agonist)High potencyA selective P2Y11 agonist.[6][7]Useful as a positive control for P2Y11 activation.
Suramin Broad-spectrum P2 receptor antagonistMicromolar rangeNon-selective, inhibits multiple P2Y and P2X receptors.[11]Should be used with caution due to its broad activity. Can be used to demonstrate general purinergic signaling involvement.
MRS2578 P2Y6IC50 = 37 nM (human P2Y6)Selective for P2Y6 over other P2Y receptors.[12]Can be used as a negative control to rule out the involvement of the P2Y6 receptor.

Experimental Protocols

Detailed methodologies for key experiments used in this compound studies are provided below.

NF-κB Luciferase Reporter Assay

This assay is commonly used to measure the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like this compound.[13][14][15][16][17]

Principle: Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin.

Protocol Outline:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293, HeLa) in a 96-well plate.

    • Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6-24 hours. Include an unstimulated control group.

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control.

    • Determine the IC50 value for this compound by plotting the normalized luciferase activity against the log of the this compound concentration.

p65 Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.[18][19][20][21][22]

Principle: Upon activation of the NF-κB pathway, the p65 subunit translocates to the nucleus. This can be detected using immunofluorescence microscopy or high-content imaging systems.

Protocol Outline:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips or in imaging-compatible plates.

    • Pre-treat the cells with this compound or a vehicle control.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for p65.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI, Hoechst).

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in individual cells.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.

MMP-13 Expression and Activity Assays

This compound has been shown to reduce the expression of Matrix Metalloproteinase-13 (MMP-13), an enzyme involved in cartilage degradation.

A. MMP-13 Expression (ELISA): [23][24]

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of MMP-13 protein in cell culture supernatants or tissue lysates.

Protocol Outline:

  • Sample Collection: Collect cell culture supernatants or prepare tissue lysates from cells treated with this compound, vehicle, and appropriate controls.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for MMP-13.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash again and add a substrate that produces a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the MMP-13 standard.

    • Determine the concentration of MMP-13 in the samples by interpolating from the standard curve.

B. MMP-13 Activity Assay: [25][26]

Principle: This assay measures the enzymatic activity of MMP-13 using a fluorogenic substrate. Cleavage of the substrate by active MMP-13 results in an increase in fluorescence.

Protocol Outline:

  • Sample Preparation: Use purified MMP-13 or samples containing the active enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the MMP-13 sample.

    • Add potential inhibitors, such as this compound, or a vehicle control.

    • Initiate the reaction by adding a fluorogenic MMP-13 substrate.

    • Incubate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the fluorescence versus time curve).

    • Determine the percent inhibition of MMP-13 activity by this compound compared to the vehicle control.

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in this compound-related studies.

Caption: Signaling pathway of the P2Y11 receptor and the inhibitory action of this compound.

Experimental_Workflow_NFkB_Assay cluster_treatments Treatments start Start: Seed Cells transfect Transfect with NF-κB Reporter Plasmid start->transfect treat Treatment Groups transfect->treat vehicle Vehicle Control treat->vehicle This compound This compound (Dose-response) treat->this compound positive Positive Control (Known Inhibitor) treat->positive stimulate Stimulate with TNF-α lyse Cell Lysis stimulate->lyse measure Measure Luciferase Activity lyse->measure analyze Data Analysis measure->analyze end End: IC50 Determination analyze->end vehicle->stimulate This compound->stimulate positive->stimulate

Caption: Experimental workflow for an NF-κB luciferase reporter assay to evaluate this compound.

Control_Logic_Diagram cluster_experiment This compound Experiment cluster_controls Essential Controls cluster_specificity Specificity Controls exp This compound Treatment vehicle Vehicle Control exp->vehicle Compare to negative Negative Control (Unstimulated) exp->negative Compare to positive_act Positive Control (Activator, e.g., TNF-α) exp->positive_act Compare to positive_inhib Positive Control (Known Inhibitor) exp->positive_inhib Compare to knockdown P2Y11 Knockdown/out exp->knockdown Validate with alt_antagonist Alternative P2Y11 Antagonist exp->alt_antagonist Validate with

Caption: Logical relationships of control experiments in this compound studies.

References

Comparative Guide to the In Vitro Efficacy of NF157

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the P2Y11 receptor antagonist, NF157, focusing on its effective concentrations in different cell lines. While direct cytotoxic IC50 values for this compound are not widely reported in scientific literature, this document summarizes the concentrations at which this compound has been observed to elicit significant biological effects, offering valuable insights into its potency and therapeutic potential.

Efficacy of this compound in Various Cell Lines

This compound is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor involved in modulating inflammatory responses.[1] Research indicates that this compound is often utilized at non-cytotoxic concentrations to investigate its specific antagonistic effects on signaling pathways, rather than for its direct cytotoxic impact. The following table summarizes the effective concentrations of this compound as reported in studies using different cell lines.

Cell LineCell TypeEffective ConcentrationObserved Biological Effect
THP-1 Human monocytic cell line50 µMInhibition of ATP or LPS-induced increase in intracellular cAMP levels.[1]
Human Aortic Endothelial Cells (HAECs) Primary endothelial cells25 µM and 50 µMAmelioration of oxidized LDL-induced vascular endothelial inflammation.

Note: The absence of widely available IC50 data suggests that this compound is primarily employed as a specific pharmacological tool at concentrations that do not induce cell death, allowing for the study of its effects on the P2Y11 receptor and downstream signaling.

Experimental Protocols

To understand how the effective concentrations of this compound are determined, a detailed methodology for a key experiment is provided below. This protocol outlines the steps to assess the anti-inflammatory effect of this compound in THP-1 cells by measuring changes in intracellular cAMP levels.

Protocol: Determination of this compound-mediated Inhibition of cAMP Production in THP-1 Cells

This protocol is adapted from studies investigating the antagonistic effect of this compound on P2Y11 receptor activation.[1]

1. Cell Culture and Differentiation:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
  • To differentiate THP-1 monocytes into a macrophage-like phenotype, treat the cells with 50 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
  • Following differentiation, replace the PMA-containing medium with fresh RPMI-1640 and allow the cells to rest for 24 hours before treatment.

2. Treatment with this compound and Stimulant:

  • Pre-incubate the differentiated THP-1 cells with the desired concentrations of this compound (e.g., 50 µM) for 30 minutes.
  • Following pre-incubation, stimulate the cells with a P2Y11 receptor agonist, such as ATP (100 µM), or an inflammatory agent like lipopolysaccharide (LPS) (10 µg/mL) for 10 minutes.

3. Measurement of Intracellular cAMP:

  • After stimulation, lyse the cells using a suitable lysis buffer provided with a cAMP assay kit.
  • Determine the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA)-based cAMP assay kit, following the manufacturer's instructions.
  • Measure the absorbance using a microplate reader at the appropriate wavelength.

4. Data Analysis:

  • Calculate the concentration of cAMP in each sample based on a standard curve.
  • Compare the cAMP levels in cells treated with the stimulant alone versus those pre-treated with this compound to determine the inhibitory effect of this compound.
  • Results are typically expressed as a percentage of the cAMP level in the stimulant-only control.

Visualizing the Mechanism and Workflow

To further elucidate the experimental process and the underlying biological pathways, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture THP-1 cells Culture THP-1 cells Differentiate with PMA Differentiate with PMA Culture THP-1 cells->Differentiate with PMA Rest cells Rest cells Differentiate with PMA->Rest cells Pre-incubate with this compound Pre-incubate with this compound Rest cells->Pre-incubate with this compound Stimulate with ATP/LPS Stimulate with ATP/LPS Pre-incubate with this compound->Stimulate with ATP/LPS Lyse cells Lyse cells Stimulate with ATP/LPS->Lyse cells Measure cAMP levels (ELISA) Measure cAMP levels (ELISA) Lyse cells->Measure cAMP levels (ELISA) Data Analysis Data Analysis Measure cAMP levels (ELISA)->Data Analysis

Experimental workflow for determining this compound efficacy.

G LPS LPS / ATP P2Y11R P2Y11 Receptor LPS->P2Y11R activates AC Adenylate Cyclase P2Y11R->AC activates This compound This compound This compound->P2Y11R inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA NFkB_activation NF-κB Pathway Activation PKA->NFkB_activation Inflammation Inflammatory Response NFkB_activation->Inflammation

Signaling pathway of this compound action.

References

Unveiling the Selectivity of NF157: A Comparative Guide to its Cross-Reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NF157, a potent antagonist of the P2Y11 purinergic receptor, is a valuable tool in the study of nucleotide-mediated signaling. However, a comprehensive understanding of its selectivity profile is paramount for the accurate interpretation of experimental results and for its potential therapeutic development. This guide provides a detailed comparison of this compound's activity across various purinergic receptor subtypes, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of this compound Activity

This compound exhibits the highest affinity for the P2Y11 receptor, demonstrating nanomolar potency.[1] Its selectivity, however, is not absolute. The compound displays notable interaction with the P2X1 receptor, while its affinity for other P2Y and P2X receptor subtypes is significantly lower.[1][2]

Receptor SubtypeInteraction TypeIC50KiSelectivity over P2Y11
P2Y11 Antagonist463 nM[1][2]44.3 nM[1]-
P2Y1 Antagonist1811 µM[1]187 µM[1]>650-fold[1]
P2Y2 Antagonist170 µM[1]28.9 µM[1]>650-fold[1]
P2X1 Antagonist--No selectivity[1]
P2X2 Antagonist--3-fold[1]
P2X3 Antagonist--8-fold[1]
P2X4 Antagonist-->22-fold[1]
P2X7 Antagonist-->67-fold[1]

Table 1: Comparative inhibitory activity of this compound on various purinergic receptors. IC50 and Ki values represent the concentration of this compound required to inhibit 50% of the receptor's response and the binding affinity of the antagonist, respectively. Selectivity is expressed as the fold-difference in inhibitory concentration compared to P2Y11.

Signaling Pathways

To fully appreciate the functional consequences of this compound's cross-reactivity, it is essential to understand the signaling pathways initiated by the purinergic receptors it targets.

P2Y11 Receptor Signaling

The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq proteins.[3][4] This dual coupling allows it to modulate two distinct downstream signaling cascades.

P2Y11_Signaling cluster_Gs Gs Pathway cluster_Gq Gq Pathway P2Y11_Gs P2Y11 Gs Gs P2Y11_Gs->Gs ATP AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene P2Y11_Gq P2Y11 Gq Gq P2Y11_Gq->Gq ATP PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Activates ATP ATP ATP->P2Y11_Gs ATP->P2Y11_Gq

Caption: P2Y11 receptor dual signaling pathways.

P2X1 Receptor Signaling

The P2X1 receptor is a ligand-gated ion channel.[5] Upon binding of ATP, the channel opens, allowing the influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and subsequent cellular responses.[5][6]

P2X1_Signaling cluster_P2X1 P2X1 Receptor Activation ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds IonChannel Ion Channel Opening P2X1->IonChannel Cations Ca2+, Na+ Influx IonChannel->Cations Depolarization Membrane Depolarization Cations->Depolarization Response Cellular Response Depolarization->Response

Caption: P2X1 receptor ion channel signaling.

Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity studies, detailed and standardized experimental protocols are crucial. The following are representative protocols for key assays used to characterize the selectivity of purinergic receptor antagonists like this compound.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]ATP) and varying concentrations of this compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity of the bound fraction using scintillation counting C->D E Determine IC50 and Ki values D->E

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the purinergic receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ATP or a more selective radiolabeled antagonist), and a range of concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specific binding.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a receptor agonist. This is particularly relevant for Gq-coupled P2Y receptors and P2X receptors.

Detailed Protocol:

  • Cell Culture: Plate cells expressing the target purinergic receptor in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound for a predetermined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence. Inject a specific agonist for the target receptor (e.g., ATP for P2X1, UTP for P2Y2) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each well. Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

cAMP Functional Assay

This assay is used to assess the activity of compounds on Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels. For the Gs-coupled P2Y11 receptor, an antagonist like this compound would inhibit the agonist-induced increase in cAMP.

Detailed Protocol:

  • Cell Culture: Seed cells expressing the P2Y11 receptor in a suitable multi-well plate.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Add a P2Y11 agonist (e.g., ATPγS) to stimulate cAMP production. It is also common to include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Cell Lysis and cAMP Measurement: After a specific incubation time, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the percentage of inhibition of the agonist-induced cAMP production against the logarithm of the this compound concentration and fit the curve to determine the IC50 value.

By employing these rigorous experimental approaches and carefully considering the quantitative data, researchers can confidently assess the cross-reactivity of this compound and other purinergic receptor modulators, leading to more precise and impactful scientific discoveries.

References

A Comparative Analysis of P2Y11 Receptor Antagonists: NF157 vs. NF340

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent P2Y11 receptor antagonists, NF157 and NF340. The P2Y11 receptor, a G-protein coupled receptor activated by ATP, is a promising therapeutic target for a range of inflammatory and immunological disorders. Understanding the nuanced differences in the pharmacological profiles of its antagonists is crucial for advancing research and development in this area. This document summarizes the available quantitative data, outlines detailed experimental protocols for their characterization, and visualizes the key signaling pathways involved.

At a Glance: Key Performance Indicators

This compound and NF340 are both potent antagonists of the P2Y11 receptor. However, they exhibit differences in their potency and selectivity. The following tables summarize their key pharmacological parameters.

Table 1: Potency of this compound and NF340 at the Human P2Y11 Receptor

CompoundAssay TypeParameterValueReference
This compound Calcium AssayIC₅₀463 nM[1]
Radioligand BindingpKi7.35[1][2]
Radioligand BindingKi44.3 nM[1][2]
NF340 Calcium AssaypIC₅₀6.43
cAMP AssaypIC₅₀7.14

Table 2: Selectivity Profile of this compound against other P2 Receptors

ReceptorParameterValueFold Selectivity vs. P2Y11 (IC₅₀)Reference
P2Y1 Ki187 µM>650-fold[1][2]
IC₅₀1811 µM~3911-fold[1]
P2Y2 Ki28.9 µM>650-fold[1][2]
IC₅₀170 µM~367-fold[1]
P2X1 -No Selectivity-[2]
P2X2 -3-fold-[2]
P2X3 -8-fold-[2]
P2X4 ->22-fold-[2]
P2X7 ->67-fold-[2]

Table 3: Selectivity Profile of NF340 against other P2Y Receptors

ReceptorFold Selectivity vs. P2Y11Reference
P2Y1 >520-fold
P2Y2 >520-fold
P2Y4 >520-fold
P2Y6 >520-fold
P2Y12 >520-fold

Mechanism of Action and Signaling Pathways

The P2Y11 receptor is unique among P2Y receptors as it couples to both Gq and Gs signaling pathways.[3][4][5] This dual signaling capability allows it to modulate intracellular calcium levels and cyclic AMP (cAMP) production, leading to a diverse range of cellular responses. Both this compound and NF340 act as competitive antagonists at the ATP binding site of the P2Y11 receptor, thereby inhibiting these downstream signaling cascades.[6]

Activation of the Gq pathway by P2Y11 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

The Gs pathway activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA). Both the Gq and Gs pathways can ultimately lead to the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.[7]

P2Y11_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gq Gq Pathway cluster_Gs Gs Pathway P2Y11 P2Y11 Receptor Gq Gq P2Y11->Gq Gs Gs P2Y11->Gs ATP ATP ATP->P2Y11 Activates NF157_NF340 This compound / NF340 NF157_NF340->P2Y11 Inhibits PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca2_release->NFkB PKC->NFkB AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA PKA->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Experimental_Workflow cluster_calcium Calcium Mobilization Assay cluster_cAMP cAMP Accumulation Assay cluster_NFkB NF-κB Reporter Assay Ca_Start Seed HEK293-P2Y11 Cells Ca_Load Load with Fluo-4 Dye Ca_Start->Ca_Load Ca_Antagonist Add Antagonist (this compound/NF340) Ca_Load->Ca_Antagonist Ca_Agonist Add Agonist (ATP) Ca_Antagonist->Ca_Agonist Ca_Measure Measure Fluorescence Ca_Agonist->Ca_Measure cAMP_Start Seed CHO-K1-P2Y11 Cells cAMP_IBMX Pre-treat with IBMX cAMP_Start->cAMP_IBMX cAMP_Antagonist Add Antagonist (this compound/NF340) cAMP_IBMX->cAMP_Antagonist cAMP_Agonist Add Agonist (ATP) cAMP_Antagonist->cAMP_Agonist cAMP_Measure Measure cAMP Levels cAMP_Agonist->cAMP_Measure NFkB_Start Seed THP-1-NF-κB-Luc Cells NFkB_Antagonist Add Antagonist (this compound/NF340) NFkB_Start->NFkB_Antagonist NFkB_Agonist Add Agonist (ATP/TNF-α) NFkB_Antagonist->NFkB_Agonist NFkB_Incubate Incubate (6-24h) NFkB_Agonist->NFkB_Incubate NFkB_Measure Measure Luciferase Activity NFkB_Incubate->NFkB_Measure

References

Comparative Analysis of NF157 and Other P2Y11 Receptor Antagonists: A Dose-Response Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dose-response profiles of NF157 and other notable P2Y11 receptor antagonists. The data presented herein is compiled from peer-reviewed studies to facilitate an objective evaluation of their performance.

Executive Summary

This compound is a potent and selective antagonist of the P2Y11 receptor, a G protein-coupled receptor involved in diverse physiological processes, including immune modulation and inflammation. This guide presents a comparative analysis of this compound's dose-response characteristics against other known P2Y11 antagonists, namely suramin (B1662206) and NF340. The quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways and workflows are provided to aid researchers in selecting the most appropriate antagonist for their specific experimental needs.

Data Presentation: Comparative Antagonist Potency

The following table summarizes the inhibitory potency (pKi and IC50) of this compound and its comparators at the human P2Y11 receptor, as well as their selectivity over other related P2Y receptors.

CompoundpKi at P2Y11IC50 at P2Y11Selectivity over P2Y1Selectivity over P2Y2Reference
This compound 7.35463 nM>650-fold>650-fold[1][2]
Suramin ~6.09 (pA2)~820 nM (Ki)Lower selectivityLower selectivity[3]
NF340 Not explicitly stated in the provided search resultsPotent and selectiveHigh selectivityHigh selectivity[4][5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Dose-Response Curve Analysis

Suramin, a precursor to this compound, acts as a competitive antagonist at the P2Y11 receptor with a lower potency compared to this compound.[3] NF340 is another potent and selective P2Y11 receptor antagonist, often used in studies to probe the function of the P2Y11 receptor.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of P2Y11 antagonists.

Calcium Mobilization Assay

This assay is a common method to determine the potency of P2Y11 receptor antagonists by measuring changes in intracellular calcium concentration upon receptor activation.

Objective: To measure the ability of an antagonist to inhibit the increase in intracellular calcium elicited by a P2Y11 receptor agonist.

Cell Line: Human 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor. Wild-type 1321N1 cells, which do not express P2Y11, can be used as a negative control.

Materials:

  • 1321N1-P2Y11 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • P2Y11 receptor agonist (e.g., ATPγS)

  • Test antagonists (this compound, suramin, NF340)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Culture 1321N1-P2Y11 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Antagonist Incubation: After washing to remove excess dye, add varying concentrations of the test antagonist to the wells and incubate for a predetermined period.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence, then inject the P2Y11 agonist (at a concentration that elicits a submaximal response, e.g., EC80) and continue to record the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence upon agonist stimulation is indicative of intracellular calcium mobilization. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced signal. Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC50 value.

cAMP Assay

The P2Y11 receptor is also coupled to the adenylyl cyclase pathway, and its activation leads to an increase in intracellular cyclic AMP (cAMP).

Objective: To measure the ability of an antagonist to inhibit the agonist-induced accumulation of intracellular cAMP.

Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human P2Y11 receptor.

Materials:

  • HEK293-P2Y11 or CHO-P2Y11 cells

  • Culture medium

  • P2Y11 receptor agonist (e.g., ATPγS)

  • Test antagonists (this compound, suramin, NF340)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • Lysis buffer

Procedure:

  • Cell Culture and Plating: Culture and seed the cells as described for the calcium mobilization assay.

  • Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor for a short period.

  • Antagonist and Agonist Treatment: Add varying concentrations of the test antagonist, followed by the P2Y11 agonist. Incubate for a specified time at 37°C.

  • Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit protocol.

  • cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen assay kit.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced cAMP production by the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

Signaling Pathway of P2Y11 Receptor

P2Y11_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Binds Gq Gq P2Y11->Gq Activates Gs Gs P2Y11->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Ca2->Cellular_Response NFkB NF-κB Pathway PKC->NFkB PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB->Cellular_Response NFkB->Cellular_Response Dose_Response_Workflow start Start cell_prep Prepare P2Y11-expressing cells (e.g., 1321N1, HEK293) start->cell_prep plate_cells Plate cells in 96-well plates cell_prep->plate_cells add_antagonist Add serial dilutions of Antagonist (this compound, Suramin, NF340) plate_cells->add_antagonist add_agonist Add constant concentration of Agonist (e.g., ATPγS) add_antagonist->add_agonist measure_response Measure cellular response (e.g., Calcium flux, cAMP levels) add_agonist->measure_response data_analysis Data Analysis measure_response->data_analysis plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Antagonist]) data_analysis->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50 end End calculate_ic50->end

References

Validating NF157 Specificity: Evidence from P2Y11 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise target of a pharmacological agent is paramount. This guide provides a comparative analysis of experimental data confirming the specificity of the P2Y11 receptor antagonist, NF157, with a focus on the definitive evidence provided by knockout models.

The specificity of this compound as a potent antagonist for the P2Y11 receptor, a G protein-coupled receptor activated by extracellular ATP, has been substantiated through various in vitro assays. However, the most compelling evidence for its on-target activity comes from studies utilizing genetic knockout models, which eliminate the intended target protein and allow for an unambiguous assessment of the compound's effects.

Direct Evidence of this compound Specificity from a P2Y11 Knockout Model

A pivotal study by Müller et al. (2023) utilized CRISPR-Cas9 technology to generate a P2Y11 knockout in human BLaER1 macrophages. This cellular model provided a clean background to investigate the effects of this compound in the presence and complete absence of its target.

The researchers demonstrated that in wild-type macrophages, stimulation with ATP and other adenine-derived nucleotides triggered a significant inflammatory response, characterized by the upregulation of interleukin-8 (IL-8) expression.[1][2] This effect was markedly diminished in the P2Y11 knockout cells, indicating that P2Y11 is the primary receptor mediating this ATP-induced inflammatory signaling pathway.[1][2]

Comparative Efficacy of this compound in Wild-Type vs. P2Y11 Knockout Macrophages

The following table summarizes the key quantitative findings from the study by Müller et al. (2023), comparing the inflammatory response to Ap4A (a potent P2Y11 agonist) in wild-type and P2Y11 knockout macrophages, and the effect of this compound on the wild-type cells.

Cell TypeTreatmentKey OutcomeResult
Wild-Type BLaER1 MacrophagesAp4AIL-8 mRNA expressionSignificant upregulation
P2Y11 Knockout BLaER1 MacrophagesAp4AIL-8 mRNA expressionSignificantly decreased upregulation compared to wild-type
Wild-Type BLaER1 MacrophagesAp4A + this compoundIL-8 mRNA expressionReduced upregulation, consistent with P2Y11 knockout

Signaling Pathways and Experimental Workflow

The specificity of this compound is further understood by examining the signaling pathways it modulates. The P2Y11 receptor is unique in that it couples to both Gq (leading to phospholipase C activation and intracellular calcium mobilization) and Gs (leading to adenylyl cyclase activation and cAMP production) signaling pathways. This compound has been shown to inhibit these downstream signaling events.

The experimental workflow to confirm this compound specificity using a knockout model is a critical component of rigorous pharmacological validation.

experimental_workflow cluster_prep Cell Line Preparation cluster_treatment Experimental Treatment cluster_analysis Data Analysis wt_cells Wild-Type (WT) BLaER1 Macrophages wt_agonist WT + Agonist (e.g., Ap4A, ATP) wt_cells->wt_agonist wt_agonist_this compound WT + Agonist + this compound wt_cells->wt_agonist_this compound ko_cells P2Y11 Knockout (KO) BLaER1 Macrophages (via CRISPR-Cas9) ko_agonist KO + Agonist ko_cells->ko_agonist gene_expression Gene Expression Analysis (qRT-PCR for IL-8) wt_agonist->gene_expression pathway_analysis Signaling Pathway Analysis (e.g., p38 MAPK phosphorylation) wt_agonist->pathway_analysis wt_agonist_this compound->gene_expression ko_agonist->gene_expression ko_agonist->pathway_analysis

Figure 1. Experimental workflow for validating this compound specificity.

The signaling pathway downstream of P2Y11 activation, which is inhibited by this compound, involves the activation of the MAPK pathway, specifically p38 phosphorylation. The study by Müller et al. (2023) also demonstrated that ATP-induced p38 phosphorylation was absent in P2Y11 knockout cells, further solidifying the role of P2Y11 in this signaling cascade.[1]

signaling_pathway ATP ATP / Ap4A P2Y11 P2Y11 Receptor ATP->P2Y11 activates p38 p38 MAPK Activation P2Y11->p38 leads to This compound This compound This compound->P2Y11 inhibits AP1 AP-1 Transcription Factor p38->AP1 activates Cytokines Inflammatory Cytokine Expression (e.g., IL-8) AP1->Cytokines induces

Figure 2. P2Y11 signaling pathway inhibited by this compound.

The Challenge of Murine Models

It is critical to note that the P2Y11 receptor gene is not present in the rodent genome.[3][4] This absence in mice and rats has historically hampered the in vivo validation of P2Y11-targeted compounds and underscores the importance of using human-based systems, such as the human macrophage cell line in the study by Müller et al. (2023), for specificity testing. Any studies utilizing this compound in murine models should be interpreted with caution, as the observed effects are likely due to off-target interactions.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of P2Y11 in BLaER1 Cells

The generation of P2Y11 knockout BLaER1 cells was performed as described by Müller et al. (2023). Briefly, CRISPR-Cas9 ribonucleoproteins (RNPs) were assembled using synthetic, chemically stabilized crRNA:tracrRNA pairs targeting the P2RY11 gene. These RNPs were then delivered to the BLaER1 cells via nucleofection. Gene deletion was confirmed by analyzing the mRNA expression levels of the targeted P2Y receptor.[1]

Quantitative Real-Time PCR (qRT-PCR) for IL-8 Expression

BLaER1 macrophages (wild-type and P2Y11 knockout) were stimulated with agonists such as Ap4A or ATP in the presence or absence of this compound. Following stimulation, total RNA was isolated, and cDNA was synthesized. qRT-PCR was then performed to measure the relative mRNA expression levels of IL-8.[1]

Conclusion

The use of a P2Y11 knockout model provides the most definitive evidence for the specificity of this compound. The consistent results observed between the pharmacological inhibition by this compound and the genetic ablation of its target, P2Y11, in a human cell line strongly validate this compound as a specific antagonist for this receptor. This level of validation is crucial for the confident interpretation of experimental results and for the potential therapeutic development of P2Y11-targeting compounds.

References

A Comparative Analysis of NF157: In Vitro Efficacy vs. In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported in vitro and the current understanding of the in vivo effects of NF157, a notable antagonist of the P2Y11 receptor. While extensive research has elucidated its mechanism of action and cellular effects in controlled laboratory settings, publicly available data on its performance in living organisms remains limited. This document aims to summarize the existing experimental data, offer detailed protocols for key in vitro assays, and highlight the knowledge gap that needs to be addressed in future in vivo studies.

I. Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available for this compound's effects, primarily from in vitro studies. A corresponding section for in vivo data is included to underscore the areas where further research is critically needed.

Table 1: In Vitro Potency and Selectivity of this compound
Target ReceptorParameterValueSpeciesReference
P2Y11IC50463 nMHuman[1]
P2Y11pKi7.35Human[1]
P2Y11Ki44.3 nMHuman[1]
P2Y1IC501811 µMHuman[1]
P2Y1Ki187 µMHuman[1]
P2Y2IC50170 µMHuman[1]
P2Y2Ki28.9 µMHuman[1]
P2X1SelectivityNo selectivityNot Specified[1]
P2X2Selectivity3-foldNot Specified[1]
P2X3Selectivity8-foldNot Specified[1]
P2X4Selectivity>22-foldNot Specified[1]
P2X7Selectivity>67-foldNot Specified[1]
Table 2: In Vitro Cellular Effects of this compound
Cell TypeStimulusMeasured EffectThis compound ConcentrationResultReference
THP-1 cellsATP (100 µM)cAMP levels50 µMInhibition of ATP-induced cAMP increase[2]
THP-1 cellsLPScAMP levels50 µMBlockade of LPS-induced cAMP elevation[2]
Human Articular ChondrocytesTNF-α (10 ng/mL)Type II collagen degradation30 and 60 µMDose-dependent reduction in degradation[1]
Human Articular ChondrocytesTNF-α (10 ng/mL)NF-κB (p65) nuclear translocation30 and 60 µMRestoration of nuclear translocation[1]
Human Articular ChondrocytesTNF-α (10 ng/mL)NF-κB luciferase activity30 and 60 µMSignificant reduction in luciferase activity[1]
Human Aortic Endothelial Cells (HAECs)ox-LDL (10 mg/L)p65 nuclear accumulation25 and 50 µMGradual weakening of p65 accumulation[3]
Human Aortic Endothelial Cells (HAECs)ox-LDL (10 mg/L)NF-κB promoter activity25 and 50 µMReduction from ~28-fold to ~12- and 5-fold induction[3]
Human Aortic Endothelial Cells (HAECs)ox-LDL (10 mg/L)IL-6 and TNF-α expression25 and 50 µMInhibition of ox-LDL-induced cytokine expression[3]
Table 3: In Vivo Effects of this compound (Data Currently Unavailable)
Animal ModelDisease/ConditionAdministration RouteDosageKey FindingsReference
Data Not Available

Note: The absence of data in Table 3 highlights a significant gap in the current scientific literature. Further preclinical studies are required to determine the efficacy, pharmacokinetics, and optimal dosing of this compound in relevant animal models of inflammation and other diseases.

II. Experimental Protocols

A. In Vitro Protocols

1. P2Y11 Receptor Antagonism Assay (IC50 Determination)

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human P2Y11 receptor.

  • Principle: This assay measures the ability of this compound to inhibit the increase in intracellular cyclic AMP (cAMP) induced by a known P2Y11 agonist (e.g., ATP).

  • Procedure:

    • Seed HEK293-P2Y11 cells in a 96-well plate and culture overnight.

    • Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

    • Stimulate the cells with a fixed concentration of ATP (e.g., 100 µM) for 10 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

    • Plot the percentage of inhibition of the ATP-induced cAMP response against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

2. NF-κB Activation Assay (Luciferase Reporter)

  • Cell Line: Human articular chondrocytes or other relevant cell types.

  • Principle: This assay quantifies the transcriptional activity of NF-κB using a reporter gene (luciferase) under the control of an NF-κB response element.

  • Procedure:

    • Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites.

    • Seed the transfected cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Induce NF-κB activation with a pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL) for 24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Express the results as a fold change in luciferase activity relative to the unstimulated control.

B. In Vivo Protocols (Proposed)

Due to the lack of specific in vivo data for this compound, the following are proposed experimental designs based on its in vitro anti-inflammatory properties.

1. Murine Model of Collagen-Induced Arthritis (CIA)

  • Animal Model: DBA/1 mice.

  • Principle: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

  • Procedure:

    • Induce arthritis by immunization with type II collagen emulsified in complete Freund's adjuvant.

    • Once clinical signs of arthritis appear, administer this compound via a systemic route (e.g., intraperitoneal injection) at various doses.

    • Monitor disease progression by scoring clinical signs of arthritis (paw swelling, erythema, and joint stiffness).

    • At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.

    • Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

2. Rat Model of Mono-iodoacetate (MIA)-Induced Osteoarthritis

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Principle: To assess the potential of this compound to alleviate pain and protect cartilage in a model of osteoarthritis.

  • Procedure:

    • Induce osteoarthritis by a single intra-articular injection of MIA into the knee joint.

    • Administer this compound (e.g., intra-articularly or systemically) at different doses, starting before or after the induction of OA.

    • Evaluate pain behavior using methods such as the von Frey test for mechanical allodynia and the incapacitance test for weight-bearing deficits.

    • At the study endpoint, perform histological analysis of the knee joints to assess cartilage degradation, subchondral bone changes, and synovitis.

    • Analyze synovial fluid for biomarkers of inflammation and cartilage turnover.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway influenced by this compound and a typical experimental workflow for its in vitro evaluation.

NF157_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Activates AC Adenylate Cyclase P2Y11->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB NFkB_complex IκB NF-κB NFkB NF-κB NFkB_complex->NFkB IκB degradation nucleus Nucleus NFkB->nucleus Translocates to gene Pro-inflammatory Gene Expression nucleus->gene Induces This compound This compound This compound->P2Y11 Inhibits

Caption: Signaling pathway of the P2Y11 receptor and the inhibitory action of this compound.

In_Vitro_Workflow start Start: Cell Culture treatment Treatment with this compound (Dose-Response) start->treatment stimulation Stimulation with Agonist (e.g., ATP, TNF-α) treatment->stimulation incubation Incubation stimulation->incubation data_collection Data Collection (e.g., cAMP levels, Luciferase activity) incubation->data_collection analysis Data Analysis (IC50, Statistical Significance) data_collection->analysis end End: Results analysis->end

Caption: A generalized workflow for in vitro evaluation of this compound's inhibitory effects.

IV. Conclusion

The available in vitro data robustly demonstrates that this compound is a potent and selective antagonist of the human P2Y11 receptor. Its ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade, and reduce the expression of pro-inflammatory mediators in various cell types, suggests its potential as a therapeutic agent for inflammatory conditions like osteoarthritis and atherosclerosis.

However, the critical missing piece is the translation of these promising in vitro findings into in vivo efficacy. Without data from well-designed animal studies, the therapeutic potential of this compound remains speculative. Future research should prioritize investigating its pharmacokinetic and pharmacodynamic properties, establishing effective and safe dosing regimens, and evaluating its therapeutic effects in relevant preclinical models of disease. Such studies are indispensable for validating the promising in vitro results and paving the way for potential clinical development.

References

Safety Operating Guide

Navigating the Disposal of NF157: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of NF157

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a selective P2Y₁₁ and P2X₁ antagonist.[1] In the absence of specific disposal protocols for this compound, it is crucial to adhere to established best practices for the disposal of chemical and pharmaceutical waste, treating the compound as potentially hazardous.

I. Understanding this compound: Chemical and Safety Data

This compound, with the chemical name 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt, is a purinergic receptor antagonist.[1] While a comprehensive Safety Data Sheet (SDS) specific to this compound was not found, general safety precautions for handling laboratory chemicals should be strictly followed. It is recommended to handle this compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, to avoid inhalation and contact with skin and eyes.[2]

Table 1: Key Information for this compound Disposal

PropertyValue/RecommendationSource
Chemical Name 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt[1]
Primary Hazard Unknown toxicity; treat as hazardous chemical waste.[3][4]
Personal Protective Equipment (PPE) Chemical splash goggles, chemical-resistant gloves, and a chemical-resistant apron.[2][5]
Spill Management Cover spillage with suitable absorbent material, sweep up, and place in an appropriate container for disposal. Do not let the product enter drains.[2]
In case of Exposure Inhalation: Move to fresh air. Skin Contact: Wash with copious amounts of soap and water. Eye Contact: Flush with copious amounts of water for at least 15 minutes. Ingestion: Rinse mouth with water. In all cases, consult a physician and show them the available safety information.[2][6]
II. Step-by-Step Disposal Protocol for this compound

The following protocol is based on general guidelines for the disposal of laboratory chemical waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) procedures.[3][7][8]

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: In the absence of complete toxicological data, all forms of this compound waste (pure compound, solutions, and contaminated materials) must be handled as hazardous chemical waste.[3][4]

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[3] This includes:

    • Solid Waste: Unused or expired pure this compound powder.

    • Liquid Waste: Solutions containing this compound.

    • Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, weighing papers, vials, and other labware.

2. Waste Collection and Labeling:

  • Containers: Use only compatible, leak-proof containers for waste collection. These containers should be clearly designated for this compound waste.[8]

  • Labeling: All waste containers must be accurately and clearly labeled.[7] The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound (8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt)".

    • An indication of the hazards (e.g., "Caution: Substance with unknown toxicity").[3]

    • The name of the principal investigator and the laboratory location.[3]

    • The date the waste was first added to the container.[3]

3. Storage of Chemical Waste:

  • Designated Area: Store the sealed waste containers in a designated, secure area within the laboratory.

  • Secondary Containment: It is best practice to place waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.[3]

4. Final Disposal Procedure:

  • Consult Institutional EHS: Do not dispose of this compound down the drain or in the regular trash.[3][9] The final disposal of all chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or an equivalent office.[3][7]

  • Arrange for Pickup: Contact your EHS department to schedule a pickup for the hazardous waste. They will provide guidance on any specific packaging requirements for transport.

III. Experimental Protocol: Deactivation of Dilute Aqueous Solutions (Optional)

For dilute aqueous solutions of organic compounds, an optional preliminary deactivation step can be considered to reduce the concentration of the active compound in the liquid waste. This procedure should only be carried out after consulting with and receiving approval from your institution's EHS department.

Methodology:

  • Adsorption with Activated Carbon: Add a slurry of activated carbon to the dilute aqueous solution containing this compound.[7]

  • Stirring: Stir the mixture continuously for a minimum of 24 hours to allow for the adsorption of the compound onto the carbon.[7]

  • Separation: Separate the activated carbon from the liquid.

  • Waste Management: The activated carbon, now containing the adsorbed this compound, should be collected and disposed of as solid hazardous waste. The remaining liquid should still be treated as hazardous liquid waste, as this process may not remove 100% of the compound. Both waste streams must be disposed of through the institutional EHS office.

Disposal Workflow for this compound

NF157_Disposal_Workflow start Start: this compound Waste Generated identify Identify as Hazardous Waste (Unknown Toxicity) start->identify segregate Segregate Waste Streams identify->segregate solid Solid Waste (Pure compound, contaminated labware) segregate->solid Solid liquid Liquid Waste (Solutions containing this compound) segregate->liquid Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid store Store in Secondary Containment in a Designated Area collect_solid->store collect_liquid->store contact_ehs Contact Institutional EHS for Pickup and Disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end

References

Essential Safety and Logistical Information for Handling NF157

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling NF157. The information is designed to be a primary resource for ensuring laboratory safety and proper chemical management.

This compound Overview

This compound is a selective P2Y11 and P2X1 antagonist with the chemical name 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt. It is a synthetic organic compound used in laboratory research.[1] this compound is a purinergic receptor antagonist that potently inhibits P2Y11 receptor activity. It is important to note that this product may be supplied with a high degree of hydration and some residual NaCl, which can vary between batches. For precise dilution calculations, it is essential to refer to the batch-specific Certificate of Analysis.

While a specific Safety Data Sheet (SDS) for this compound was not found, the following guidelines are based on general best practices for handling chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact and absorption. The outer glove can be removed if contaminated, minimizing the risk of exposure to the inner glove and skin.
Eye Protection Chemical splash goggles.Protects the eyes from accidental splashes of solutions containing this compound.
Body Protection A disposable, solid-front, back-closing lab coat.Prevents contamination of personal clothing and skin. Using a disposable coat eliminates the need for laundering potentially contaminated apparel.
Respiratory Protection A properly fitted N95 respirator or higher.Recommended when handling the powdered form of the compound or when there is a risk of aerosolization to prevent inhalation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination when working with chemical compounds like this compound.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Have a chemical spill kit readily accessible.

  • Handling:

    • When handling the solid form, use caution to avoid generating dust.

    • For creating solutions, add the solvent to the this compound powder slowly to prevent splashing.

    • Clearly label all containers with the chemical name, concentration, date, and your initials.

  • Post-Handling:

    • Wipe down the work area with an appropriate cleaning agent.

    • Remove and dispose of the outer pair of gloves first, followed by the inner pair.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.

  • Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as chemical waste in accordance with your institution's and local regulations. Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

Safe Handling and Disposal Workflow for this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area Prepare Designated Work Area (Chemical Fume Hood) prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handle_solid Handle Solid this compound (Avoid Dust Generation) handle_solution Prepare Solutions Carefully (Avoid Splashes) handle_solid->handle_solution handle_label Label All Containers handle_solution->handle_label post_clean Clean Work Area post_gloves Doff PPE Correctly post_clean->post_gloves post_wash Wash Hands Thoroughly post_gloves->post_wash disp_chem Dispose of Chemical Waste (Designated Container) disp_contam Dispose of Contaminated Materials (Hazardous Waste) disp_chem->disp_contam disp_empty Rinse and Dispose of Empty Containers disp_contam->disp_empty

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

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